molecular formula C9H13NO B6153660 2-oxaspiro[3.5]nonane-7-carbonitrile CAS No. 2111788-73-7

2-oxaspiro[3.5]nonane-7-carbonitrile

Cat. No.: B6153660
CAS No.: 2111788-73-7
M. Wt: 151.2
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Description

2-Oxaspiro[3.5]nonane-7-carbonitrile (CAS 2111788-73-7) is a high-value spirocyclic chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a carbonitrile functional group fused to a 2-oxaspiro[3.5]nonane scaffold. The spirocyclic oxetane core is recognized as a polar structural alternative to the gem-dimethyl group and can enhance the solubility and metabolic robustness of drug candidates . Recent advances in catalytic enantioselective synthesis have highlighted the utility of such oxa-spirocycles as key intermediates for accessing enantioenriched biologically active molecules and natural products . The structural motif is being explored in the synthesis of novel compounds for various research applications, including the development of spirocyclic-fused heterocycles such as benzimidazoles . With a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol, this nitrile is supplied with a high level of purity for research purposes . This product is intended for research and development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

2111788-73-7

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Spirocyclic Nitrile Building Blocks in Medicinal Chemistry: A Technical Guide to 3D Scaffold Design and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern drug discovery landscape is undergoing a paradigm shift, moving away from flat, planar aromatic systems toward complex, three-dimensional (3D) molecular architectures. At the forefront of this evolution are spirocyclic nitriles . By combining the rigid, orthogonal exit vectors of a spirocyclic core with the versatile reactivity and pharmacophoric properties of a nitrile group, these building blocks offer unprecedented opportunities to optimize binding affinity, improve metabolic stability, and access underexplored chemical space. This technical guide explores the mechanistic rationale, physicochemical benefits, and validated synthetic workflows for utilizing spirocyclic nitriles in drug development.

The Rationale: Escaping Flatland with Spirocyclic Scaffolds

Historically, combinatorial chemistry relied heavily on cross-coupling reactions (e.g., Suzuki, Sonogashira) to rapidly generate libraries of biaryl compounds. However, these "flat" molecules often suffer from poor aqueous solubility, high plasma protein binding, and off-target toxicity.

The integration of spirocyclic moieties into drug candidates addresses these challenges by increasing the fraction of sp³-hybridized carbons (


). The spiro fusion of two rings creates a rigid, non-planar structure that projects substituents into distinct spatial vectors[1]. This enhanced three-dimensionality allows for more precise interactions with the complex topologies of biological targets, such as the deep binding pockets of enzymes and G-protein-coupled receptors (GPCRs).

The Nitrile Moiety: A Dual-Purpose Handle

Attaching a nitrile group to a spirocyclic core serves two critical functions in medicinal chemistry:

  • Pharmacophoric Utility: The linear, sp-hybridized cyano group is a strong hydrogen-bond acceptor. It is significantly more metabolically stable than its aldehyde or ketone counterparts, resisting rapid oxidation by cytochrome P450 (CYP) enzymes.

  • Synthetic Versatility: The nitrile acts as a highly versatile synthetic handle. It can be reduced to primary amines, hydrolyzed to primary amides or carboxylic acids, or subjected to cycloadditions to form tetrazoles (a common carboxylic acid bioisostere). In the synthesis of the androgen receptor degradation enhancer ARN-509, for example, the final spiro-forming step relies on the condensation of an isothiocyanate with an

    
    -amino nitrile[2].
    

G N1 Flat Aromatic Scaffolds (Low Fsp3, Poor Solubility) N2 Spirocyclic Scaffolds (High Fsp3, 3D Topology) N1->N2 Structural Evolution N4 Spirocyclic Nitrile Building Blocks N2->N4 N3 Nitrile Functionalization (Michael Acceptor, Pharmacophore) N3->N4 N5 Enhanced Target Binding (Precise Exit Vectors) N4->N5 N6 Improved ADME Properties (Metabolic Stability) N4->N6

Logical progression from flat scaffolds to 3D spirocyclic nitriles in drug design.

Comparative Physicochemical Profiling

To quantify the advantages of spirocyclic nitriles, we must evaluate their impact on standard ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. Table 1 summarizes the comparative physicochemical data driving the adoption of these scaffolds.

Table 1: Comparative Physicochemical Properties: Flat Aromatic vs. Spirocyclic Nitrile Scaffolds

PropertyFlat Aromatic Scaffolds (e.g., Biaryls)Spirocyclic Nitrile ScaffoldsCausality / Impact on Drug Design

(Fraction of sp³ Carbons)
Low (< 0.3)High (> 0.6)Higher

correlates with improved clinical success rates and reduced off-target toxicity.
Aqueous Solubility (LogS) Poor to ModerateModerate to Excellent3D disruption of crystal lattice packing energy enhances thermodynamic solubility.
Exit Vector Topology 2D / Planar3D / OrthogonalRigid spiro-fusion projects substituents into distinct spatial vectors, accessing deep binding pockets.
Metabolic Stability Susceptible to rapid CYP450 oxidationHighly resistantLack of benzylic positions and steric shielding around the spiro-center mitigates oxidative metabolism.
Reactivity of Functional Handle Cross-coupling (Suzuki, Stille)Nucleophilic addition, reduction, hydrolysisThe nitrile moiety serves as a versatile precursor for primary amines, amides, and tetrazoles.

Validated Synthetic Workflows and Methodologies

The synthesis of spirocyclic nitriles requires precise stereocontrol and orthogonal protection strategies. Below are three field-proven protocols, detailing the causality behind the experimental choices to ensure a self-validating system.

Protocol A: Strecker-Type Synthesis of Spirocyclic -Amino Nitriles

This methodology is classically utilized to generate the quaternary spiro-center found in drugs like the antipsychotic Fluspirilene[3].

Mechanistic Causality: The Strecker reaction on a cyclic ketone utilizes Trimethylsilyl cyanide (TMSCN) rather than NaCN/KCN. TMSCN is highly soluble in organic solvents, offers a safer handling profile, and forms a silyl ether intermediate that thermodynamically drives the equilibrium forward prior to amine displacement.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 1-benzyl piperidin-4-one (1.0 eq) and aniline (1.05 eq) in glacial acetic acid (0.5 M). Causality: Acetic acid acts as both the solvent and a mild acid catalyst, activating the ketone for nucleophilic attack and facilitating dehydration to the imine.

  • Cyanation: Cool the reaction mixture to 0 °C. Add TMSCN (1.2 eq) dropwise over 15 minutes. Causality: Cooling prevents exothermic runaway and suppresses the evolution of trace HCN gas.

  • Workup: Stir for 12 hours at room temperature. Quench carefully with saturated aqueous

    
     until pH 8 is reached (neutralizing the acetic acid). Extract with Ethyl Acetate (3x).
    
  • Self-Validation: Monitor via TLC. The product can be validated instantly via IR spectroscopy, which will show a distinct, sharp

    
     stretch at ~2230 cm⁻¹, confirming nitrile incorporation without the need for immediate NMR.
    

G S1 Cyclic Ketone Precursor (e.g., 1-benzyl piperidin-4-one) S2 Amine Addition (Aniline, Acetic Acid) S1->S2 S3 Imine Intermediate S2->S3 Condensation S4 Cyanation (TMSCN, 0°C) S3->S4 S5 Spirocyclic alpha-Amino Nitrile S4->S5 Nucleophilic Attack

Step-by-step synthetic workflow for spirocyclic alpha-amino nitriles via Strecker reaction.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination for -Unsaturated Spirocyclic Nitriles

This protocol is ideal for synthesizing versatile precursors like 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile[4].

Mechanistic Causality: The HWE reaction using diethyl (cyanomethyl)phosphonate is chosen over traditional aldol condensations because it avoids harsh, prolonged basic conditions that could degrade the molecule. The core spirocyclic ketal is utilized as a stable protecting group that survives the HWE conditions but can later be hydrolyzed under acidic conditions to reveal a ketone, allowing for sequential, orthogonal functionalization[4].

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under argon. Add diethyl (cyanomethyl)phosphonate (1.1 eq) dropwise. Causality: NaH irreversibly deprotonates the phosphonate to generate a stabilized carbanion.

  • Olefination: Once

    
     evolution ceases (visual self-validation of active reagent), add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) dissolved in THF. Warm to room temperature and stir for 4 hours.
    
  • Isolation: Quench with aqueous

    
    . Extract with Dichloromethane (DCM), dry over 
    
    
    
    , and concentrate.
  • Self-Validation: ¹H NMR will show the disappearance of the ketone

    
    -protons and the appearance of a diagnostic vinylic proton (~5.3 ppm) conjugated with the nitrile.
    
Protocol C: Photochemical Generation of Nitrile Ylides for Spirocyclization

Recent advances have enabled the synthesis of complex spirocyclic oxindoles without the need for transition metals[5].

Mechanistic Causality: Traditional generation of nitrile ylides often requires harsh bases or transition metal catalysts, risking heavy metal contamination in drug candidates. By utilizing blue LED irradiation, carbenes are generated from diazo esters under mild conditions. These carbenes undergo immediate acetonitrile insertion to form nitrile ylides, which act as 1,3-dipoles for [3+2] cycloadditions[5].

Step-by-Step Procedure:

  • Setup: Combine the alkylidene oxindole (1.0 eq) and aryl diazoacetate (1.5 eq) in anhydrous acetonitrile (0.1 M). Causality: Acetonitrile serves a dual purpose as both the solvent and the reactant for ylide generation.

  • Irradiation: Irradiate the mixture with a 456 nm blue LED at room temperature for 12 hours. Causality: Blue light selectively excites the diazo compound to form a singlet carbene, which is immediately trapped by the solvent, preventing unwanted carbene dimerization.

  • Self-Validation: High-resolution mass spectrometry (HRMS) is used directly on the crude mixture to confirm the exact mass of the [3+2] cycloadduct prior to flash chromatography purification.

Conclusion

Spirocyclic nitriles represent a privileged class of building blocks in modern medicinal chemistry. By systematically replacing flat aromatic rings with 3D spirocyclic scaffolds, researchers can dramatically improve the physicochemical properties and binding specificities of drug candidates. When paired with robust, self-validating synthetic protocols—ranging from classical Strecker reactions to cutting-edge photochemical spirocyclizations—these building blocks empower discovery chemists to navigate and conquer previously inaccessible chemical space.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: PMC - NIH URL:[Link]

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry Source: RSC Publishing (Books) URL:[Link]

  • Metal- and base-free spirocyclization of alkylidene oxindoles via photo- and mechanochemically-generated nitrile ylides and nitrile imines as 1,3-dipoles Source: RSC Publishing URL:[Link]

Sources

An In-depth Technical Guide to 2-Oxaspiro[3.5]nonane-7-carbonitrile: Molecular Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-oxaspiro[3.5]nonane-7-carbonitrile, a unique spirocyclic compound with significant potential in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics, a proposed synthetic pathway with detailed protocols, and a discussion of its potential applications, all grounded in established scientific principles.

Core Molecular Attributes of 2-Oxaspiro[3.5]nonane-7-carbonitrile

The fundamental physicochemical properties of 2-oxaspiro[3.5]nonane-7-carbonitrile are pivotal for its application in drug design and development. These attributes, derived from its distinct spirocyclic architecture, influence its solubility, metabolic stability, and interaction with biological targets.

Molecular Formula and Weight

The chemical structure of 2-oxaspiro[3.5]nonane-7-carbonitrile is defined by a spirocyclic system where an oxetane ring and a cyclohexane ring are joined by a single common carbon atom. The oxygen atom is located at the 2-position of the spiro[3.5]nonane framework, and a nitrile functional group is attached at the 7-position.

Based on this structure, the molecular formula and molecular weight have been determined:

PropertyValue
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol

The presence of the polar oxetane and nitrile functionalities within a non-planar, sp³-rich scaffold bestows upon this molecule a unique combination of properties that are highly sought after in modern medicinal chemistry.

Structural Elucidation

The systematic IUPAC name, 2-oxaspiro[3.5]nonane-7-carbonitrile, precisely describes the connectivity of the atoms. The numbering of the spirocyclic system begins in the smaller ring (the oxetane), adjacent to the spiro atom, and proceeds around the larger ring.

Caption: Chemical structure of 2-oxaspiro[3.5]nonane-7-carbonitrile.

Synthetic Strategy and Methodologies

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for 2-oxaspiro[3.5]nonane-7-carbonitrile commences with the disconnection of the nitrile group, leading back to a key intermediate, 2-oxaspiro[3.5]nonan-7-one. This ketone can be envisioned as being formed from a Paternò-Büchi reaction, a powerful photochemical [2+2] cycloaddition, between a suitable alkene and a carbonyl compound.

G target 2-Oxaspiro[3.5]nonane-7-carbonitrile intermediate1 2-Oxaspiro[3.5]nonan-7-one target->intermediate1 Nitrile Formation intermediate2 Cyclohex-3-en-1-one intermediate1->intermediate2 Paternò-Büchi Reaction intermediate3 Formaldehyde intermediate1->intermediate3 Paternò-Büchi Reaction

Caption: Retrosynthetic analysis for 2-oxaspiro[3.5]nonane-7-carbonitrile.

Step-by-Step Experimental Protocols

The Paternò-Büchi reaction is a cornerstone in oxetane synthesis, involving the photochemical [2+2] cycloaddition of a ketone and an alkene.[1] In this proposed synthesis, cyclohex-3-en-1-one would serve as the alkene precursor and formaldehyde as the carbonyl component.

Protocol:

  • In a quartz reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve cyclohex-3-en-1-one (1.0 equivalent) and a suitable photosensitizer (e.g., benzophenone, 0.1 equivalents) in an appropriate solvent such as acetonitrile.

  • Cool the solution to 0-10 °C using a cooling bath.

  • While bubbling nitrogen through the solution, irradiate the mixture with a high-pressure mercury lamp (λ > 300 nm).

  • Introduce gaseous formaldehyde, generated by the pyrolysis of paraformaldehyde, into the reaction mixture over the course of the irradiation.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 2-oxaspiro[3.5]nonan-7-one.

The introduction of the nitrile group can be achieved through a two-step sequence involving the formation of a tosylhydrazone followed by reaction with a cyanide source.

Protocol:

  • Formation of the Tosylhydrazone:

    • To a solution of 2-oxaspiro[3.5]nonan-7-one (1.0 equivalent) in methanol, add p-toluenesulfonhydrazide (1.1 equivalents).

    • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

    • Stir the reaction mixture at room temperature until the formation of the tosylhydrazone is complete, as monitored by TLC.

    • Isolate the product by filtration or extraction.

  • Cyanation Reaction:

    • Dissolve the tosylhydrazone intermediate (1.0 equivalent) in a suitable solvent like dimethylformamide (DMF).

    • Add a cyanide source, such as sodium cyanide or potassium cyanide (1.5 equivalents).

    • Heat the reaction mixture to a temperature of 80-100 °C.

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, 2-oxaspiro[3.5]nonane-7-carbonitrile, by column chromatography.

Spectroscopic Characterization

The structural identity and purity of the synthesized 2-oxaspiro[3.5]nonane-7-carbonitrile would be confirmed using a suite of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the protons of the oxetane ring and the substituted cyclohexane ring. The diastereotopic protons of the oxetane methylene groups would likely appear as distinct multiplets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display nine distinct carbon signals, including a signal for the nitrile carbon in the range of 115-125 ppm and signals for the spiro carbon and the carbons of the oxetane ring.

  • FTIR (Fourier-Transform Infrared Spectroscopy): A sharp absorption band around 2240-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration. The C-O-C stretching of the oxetane ring would be observed in the region of 950-1150 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of 151.21.

Applications in Drug Discovery and Medicinal Chemistry

Spirocyclic scaffolds, particularly those incorporating oxetane moieties, have emerged as privileged structures in modern drug discovery.[2] The rigid, three-dimensional nature of the spiro[3.5]nonane framework allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

The introduction of an oxetane ring is a well-established strategy to improve the physicochemical properties of drug candidates.[3] Oxetanes can act as bioisosteres for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.

The nitrile group in 2-oxaspiro[3.5]nonane-7-carbonitrile is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and can be metabolically stable. Furthermore, the nitrile can serve as a synthetic handle for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.

Given these favorable characteristics, 2-oxaspiro[3.5]nonane-7-carbonitrile represents a valuable building block for the synthesis of novel therapeutic agents targeting a wide range of diseases. Its unique structural and electronic properties make it an attractive scaffold for the development of potent and selective inhibitors or modulators of enzymes and receptors.

Conclusion

2-Oxaspiro[3.5]nonane-7-carbonitrile is a fascinating molecule with significant potential for application in the field of drug discovery. This technical guide has provided a detailed overview of its molecular formula and weight, a plausible and detailed synthetic route, and a discussion of its potential applications. The convergence of a sp³-rich, rigid spirocyclic core with the favorable properties of an oxetane and a versatile nitrile group makes this compound a highly attractive scaffold for the development of next-generation therapeutics. Further exploration of the synthesis and biological evaluation of derivatives based on this core structure is highly encouraged.

References

  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
  • MDPI. (2015, July 30). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

  • PubMed Central (PMC). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. Retrieved from [Link]

  • ACS Publications. (2021, September 21). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, December 20). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Retrieved from [Link]

  • NIST. 2-Oxaspiro[3.5]nonane. NIST Chemistry WebBook. Retrieved from [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • PubChemLite. 2-oxa-6-azaspiro[3.5]nonane (C7H13NO). Retrieved from [Link]

  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

Sources

Engineering 3D-Pharmacophores: The 2-Oxaspiro[3.5]nonane Scaffold in Medicinal Chemistry

[1]

Executive Summary

The transition from "flat" aromatic-dominated chemical space to three-dimensional, Fsp³-rich architectures is a defining trend in modern medicinal chemistry.[1] Among the emerging scaffolds, 2-oxaspiro[3.5]nonane (and its nitrogen-containing analogue 2-oxa-7-azaspiro[3.5]nonane ) has established itself as a privileged motif.[2]

Pioneered by the Carreira group and adopted by major pharmaceutical programs, this scaffold functions as a metabolically stable, polar bioisostere for the gem-dimethyl group and a lipophilicity-lowering replacement for morpholine or cyclohexane . This guide provides a technical deep-dive into the structural logic, synthetic routes, and application of this scaffold to optimize ADME profiles.

Part 1: Structural Analysis & Bioisosterism

The "Carreira Spirooxetane" Effect

The 2-oxaspiro[3.5]nonane system consists of a four-membered oxetane ring spiro-fused to a six-membered cyclohexane ring. This fusion creates a rigid, orthogonal geometry that offers distinct advantages over traditional cyclic ethers.

  • Gem-Dimethyl Bioisosterism: The oxetane ring mimics the steric bulk of a gem-dimethyl group but introduces a dipole. This blocks metabolic "soft spots" (labile C-H bonds) while lowering lipophilicity (LogD) due to the oxygen atom's polarity.[3]

  • Conformational Locking: Unlike flexible open-chain ethers, the spiro-fusion locks the oxygen vector, enabling precise hydrogen bond acceptance without the entropic penalty of bond rotation.

  • Basicity Modulation: In 2-oxa-7-azaspiro[3.5]nonane (where the cyclohexane is replaced by piperidine), the inductive effect of the oxetane oxygen (4 bonds away) reduces the basicity of the piperidine nitrogen. This is critical for improving permeability and reducing hERG liability associated with highly basic amines.

Physicochemical Profiling

The following table summarizes the impact of scaffold hopping from a standard piperidine/cyclohexane to the spiro-oxetane derivative.

Table 1: Comparative Physicochemical Properties

Property4,4-DimethylpiperidineMorpholine2-Oxa-7-azaspiro[3.5]nonane Impact
Geometry Chair (Flexible)Chair (Flexible)Rigid Spirocycle Defined vectors; higher Fsp³
LogP (approx) 1.8-0.80.5 - 1.0 "Goldilocks" zone for CNS/Oral drugs
Metabolic Stability Low (N-dealkylation, CH oxid.)Medium (Ring opening)High Blocks metabolic hotspots
Basicity (pKaH) ~10.5~8.3~8.0 - 8.5 Reduced lysosomal trapping
H-Bond Acceptor None (Steric only)Ether OxygenExposed Ether Oxygen High solvent accessibility

Part 2: Synthetic Methodologies

The construction of the 2-oxaspiro[3.5]nonane core, particularly the amine-functionalized variant (2-oxa-7-azaspiro[3.5]nonane), relies on the formation of the strained oxetane ring from a 1,3-diol precursor.

Strategic Disconnection

The most robust route involves the "double-alkylation / reduction / cyclization" sequence. This avoids the use of unstable carbenoids and allows for the installation of the spiro center early in the synthesis.

Visualization of Synthetic Workflow

The following diagram outlines the standard industrial route to the 2-oxa-7-azaspiro[3.5]nonane salt.

SynthesisRouteStartN-ProtectedBis(2-bromoethyl)amineIntermediate1Piperidine-4,4-dicarboxylateStart->Intermediate1 Double AlkylationReagent1+ Diethyl Malonate(NaH, DMF)Reagent1->Intermediate1Intermediate2Spiro-DiolIntermediateIntermediate1->Intermediate2 Exhaustive ReductionStep2Reduction(LiAlH4, THF)Step2->Intermediate2Product2-Oxa-7-azaspiro[3.5]nonane(Protected)Intermediate2->Product Intramolecular EtherificationStep3Cyclization(1. n-BuLi, 2. TsCl)Step3->Product

Caption: Standard synthetic route for 2-oxa-7-azaspiro[3.5]nonane via 1,3-diol cyclization.

Part 3: Experimental Protocols

Protocol: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate

Rationale: The formation of the oxetane ring from a 1,3-diol requires activating one hydroxyl group as a leaving group (tosylate/mesylate) while the other acts as the nucleophile. Using n-BuLi ensures irreversible deprotonation.

Materials:

  • N-Benzyl-4,4-bis(hydroxymethyl)piperidine (Precursor)

  • n-Butyllithium (2.5 M in hexanes)[3]

  • p-Toluenesulfonyl chloride (TsCl)[3]

  • Anhydrous THF[1][3]

  • Diethyl ether / Ethanol (for salt formation)[3]

Step-by-Step Methodology:

  • Deprotonation:

    • Charge a flame-dried reaction flask with N-Benzyl-4,4-bis(hydroxymethyl)piperidine (1.0 equiv) and anhydrous THF (0.1 M concentration).

    • Cool the solution to 0 °C under nitrogen atmosphere.

    • Add n-BuLi (1.0 equiv) dropwise over 15 minutes. Stir for 1 hour at 0 °C. Note: This generates the mono-alkoxide.

  • Activation:

    • Add a solution of p-Toluenesulfonyl chloride (1.0 equiv) in THF dropwise.

    • Stir for 1 hour at 0 °C. Mechanism: Selective tosylation of one hydroxymethyl arm.

  • Cyclization:

    • Add a second portion of n-BuLi (1.1 equiv) dropwise.

    • Allow the reaction to warm to 60 °C and reflux for 2 hours. Mechanism: The second alkoxide attacks the pendant tosylate to close the 4-membered ring.

  • Work-up & Purification:

    • Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[3]

    • Dry organics over Na₂SO₄ and concentrate.

    • Salt Formation: Dissolve the crude oil in minimal ethanol. Add oxalic acid (0.5 equiv) in diethyl ether. Filter the white precipitate to obtain the hemioxalate salt.

Self-Validating Checkpoint:

  • ¹H NMR Diagnostic: Look for the disappearance of the diastereotopic CH₂-OH protons (multiplets ~3.5 ppm) and the appearance of the oxetane CH₂ protons as a singlet (or tight AB system) typically shifted downfield (~4.4 ppm).[3]

Part 4: Case Studies in Drug Discovery

GPR119 Agonists (Metabolic Disorders)

In the development of GPR119 agonists for Type 2 Diabetes, researchers utilized the 7-azaspiro[3.5]nonane scaffold to replace a standard piperidine linker.[3]

  • Challenge: The piperidine analog suffered from rapid oxidative metabolism at the α-carbon.

  • Solution: Introduction of the spiro-oxetane blocked the 4-position, preventing oxidation.

  • Result: The derivative showed a 3-fold increase in half-life (t1/2) in human liver microsomes while maintaining nanomolar potency.

NQO1 Inhibitors (Oncology)

Targeting NAD(P)H:quinone oxidoreductase 1 (NQO1) requires specific hydrogen bonding to the His194 residue.[2][3]

  • Application: The oxetane oxygen in 2-oxaspiro[3.5]nonane acted as a specific H-bond acceptor.

  • Outcome: X-ray crystallography confirmed the interaction, validating the scaffold not just as a spacer, but as an active pharmacophore element.

Logic of Scaffold Selection

The decision to use this scaffold follows a specific logic tree, visualized below:

DecisionTreeProblemLead Compound Optimization:High Lipophilicity or Metabolic Instability?Check1Is the labile site agem-dimethyl group?Problem->Check1Check2Is the labile site acyclic ether/amine?Problem->Check2Solution1Replace with Oxetane(Spiro-fusion)Check1->Solution1 YesSolution2Replace with2-Oxa-7-azaspiro[3.5]nonaneCheck2->Solution2 YesResultOutcome:LogD ↓ (~1.0)Solubility ↑Metabolic Stability ↑Solution1->ResultSolution2->Result

Caption: Decision matrix for implementing oxaspiro scaffolds in lead optimization.

References

  • Wuitschik, G. et al. (2006).[3][4][5] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link[3]

  • Burkhard, J. A. et al. (2010).[3][6] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link[3]

  • BenchChem Application Note . (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. Link[3]

  • Bull, J. A. et al. (2016).[3] Spirocyclic oxetanes: Synthesis and properties. Drug Metabolism and Disposition.[4][6][7] Link

  • Mulligan, C. et al. (2015).[3] Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Link[3]

2-oxaspiro[3.5]nonane-7-carbonitrile: Structural Informatics, Physicochemical Profiling, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the paradigm of "escaping flatland" has driven a profound shift away from planar, two-dimensional aromatic rings toward Fsp³-rich, three-dimensional architectures. Among these, spirocyclic oxetanes have emerged as privileged scaffolds. 2-oxaspiro[3.5]nonane-7-carbonitrile serves as a highly versatile, rigid building block that enables medicinal chemists to precisely control molecular vectors while simultaneously optimizing physicochemical properties. This technical guide provides an in-depth analysis of its structural informatics, bioisosteric rationale, synthetic handling, and pharmacological utility in modern drug development.

Structural Informatics & Chemical Identity

The molecular architecture of 2-oxaspiro[3.5]nonane-7-carbonitrile consists of a six-membered cyclohexane ring spiro-fused at position 4 to a four-membered oxetane ring. A carbonitrile (-C≡N) group is positioned at carbon 7, exactly opposite the spiro center, providing a linear, reactive handle for downstream derivatization.

The oxetane ring (2-oxa) introduces significant ring strain but remains remarkably stable under physiological conditions, acting as a powerful hydrogen bond acceptor. The precise spatial arrangement of these functional groups is encoded in its SMILES string and InChIKey, which are critical for computational drug design and library enumeration ().

Table 1: Structural Informatics & Chemical Identifiers

ParameterValue
IUPAC Name 2-oxaspiro[3.5]nonane-7-carbonitrile
CAS Number 2111788-73-7
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
SMILES String N#CC1CCC2(CC1)COC2
InChIKey VTFSFVRNXZPJFH-UHFFFAOYSA-N

Physicochemical Rationale: The Bioisosteric Advantage

The incorporation of the 2-oxaspiro[3.5]nonane core is rarely accidental; it is a calculated bioisosteric replacement strategy. Historically, drug candidates heavily relied on piperidine, morpholine, or gem-dimethyl groups. However, these traditional motifs often suffer from high lipophilicity (leading to off-target toxicity) and rapid oxidative metabolism by Cytochrome P450 enzymes.

Substituting a flat ring with a spirocyclic oxetane fundamentally alters the molecule's pharmacokinetic (PK) profile (). The oxetane oxygen acts as a polar center that lowers the overall LogP/LogD, thereby enhancing aqueous solubility. Furthermore, the rigid spirocyclic nature pre-organizes the molecule, reducing the entropic penalty upon target binding and increasing receptor selectivity.

Table 2: Comparative Physicochemical Profiling (Spirocycle vs. Flat Analogues)

PropertyTraditional Flat Scaffold (e.g., Piperidine)Spirocyclic Oxetane (2-oxaspiro[3.5]nonane)Mechanistic Advantage of Spirocyclic Substitution
Three-Dimensionality (Fsp³) Low to ModerateHighEscapes "flatland," improving target specificity and reducing non-specific protein binding.
Lipophilicity (LogP/LogD) HigherLower (typically by -0.5 to -1.0)Enhances aqueous solubility and improves blood-brain barrier (BBB) penetrance profiles.
Metabolic Stability Susceptible to rapid CYP450 oxidationHighly resistant to oxidative degradationProlongs systemic half-life and improves overall in vivo exposure.
Steric Profile Flexible, prone to multiple conformationsRigid, locked conformationPre-organizes the vector for optimal receptor binding (entropic advantage).

Synthetic Methodologies & Experimental Protocols

To utilize 2-oxaspiro[3.5]nonane-7-carbonitrile in library synthesis, the nitrile group is frequently reduced to a primary amine (methanamine). This creates a versatile nucleophilic handle for subsequent amide couplings or reductive aminations.

Protocol: Reductive Amination to 2-oxaspiro[3.5]nonane-7-methanamine

This protocol describes a self-validating workflow for the reduction of the nitrile moiety, ensuring high yields while preserving the strained oxetane ring.

  • Step 1: Reagent Preparation & Initiation

    • Action: Dissolve 2-oxaspiro[3.5]nonane-7-carbonitrile in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

    • Causality: Anhydrous conditions are mandatory to prevent the premature, explosive quenching of the moisture-sensitive reducing agent. The 0°C initiation temperature controls the highly exothermic nature of hydride transfer, preventing solvent boil-off and protecting the strained oxetane ring from thermal ring-opening.

  • Step 2: Hydride Reduction

    • Action: Slowly add Lithium aluminum hydride (LiAlH₄) in portions. Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Causality: LiAlH₄ is selected over milder agents (such as NaBH₄) because the robust carbon-nitrogen triple bond requires a highly nucleophilic, strong hydride donor for complete reduction to the primary amine.

  • Step 3: Fieser Workup (Quenching)

    • Action: Quench the reaction sequentially with

      
       mL water, 
      
      
      
      mL 15% NaOH, and
      
      
      mL water per
      
      
      grams of LiAlH₄ used.
    • Causality: Standard aqueous quenching results in an intractable, gelatinous aluminum hydroxide emulsion that traps the polar product. The Fieser method forces the precipitation of granular, easily filterable aluminum salts, ensuring maximum recovery of the methanamine derivative.

  • Step 4: Self-Validation & Quality Control

    • Action: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a ninhydrin stain. Post-purification, validate the structural integrity via ¹H and ¹³C NMR spectroscopy.

    • Causality: This system is self-validating. Ninhydrin selectively stains the emerging primary amine (turning purple/pink), confirming conversion. In NMR, the disappearance of the nitrile carbon signal (~120 ppm) and the emergence of a new methylene doublet (~2.6 ppm) provide definitive proof of successful reduction without oxetane degradation.

Workflow Step1 2-oxaspiro[3.5]nonane-7-carbonitrile (Starting Material) Step2 Addition of LiAlH4 in THF (0°C to Room Temp) Step1->Step2 Step3 Reduction Reaction (4-12 hours) Step2->Step3 Step4 Fieser Workup (Quench with H2O/NaOH) Step3->Step4 Step5 2-oxaspiro[3.5]nonane-7-methanamine (Product Isolation) Step4->Step5

Caption: Workflow for the reduction of 2-oxaspiro[3.5]nonane-7-carbonitrile to its methanamine derivative.

Pharmacological Applications & Signaling Pathway Modulation

Spirocyclic oxetanes are heavily utilized in the design of central nervous system (CNS) therapeutics and GPCR modulators. Because of their optimized LogP and rigid 3D structure, derivatives of the 2-oxaspiro[3.5]nonane scaffold exhibit excellent blood-brain barrier penetrance and high target affinity ().

For instance, related 2-oxa-spiro scaffolds have demonstrated potent neurotrophic and anti-neuroinflammatory properties (). These compounds primarily exert their effects by acting as agonists for the TrkB receptor. Activation of TrkB initiates the PI3K-AKT-CREB signaling cascade, a pathway fundamental for promoting neuronal survival, axonal growth, and synaptic plasticity. The precise vector orientation provided by the spiro[3.5]nonane core allows the functionalized amine to optimally engage the TrkB binding pocket.

Pathway Ligand Spirocyclic Derivative (Agonist) Receptor TrkB Receptor (Activation) Ligand->Receptor Binds PI3K PI3K (Phosphorylation) Receptor->PI3K Activates AKT AKT (Kinase Cascade) PI3K->AKT Phosphorylates CREB CREB (Gene Transcription) AKT->CREB Translocates Outcome Neuronal Survival & Neuroplasticity CREB->Outcome Promotes

Caption: TrkB-PI3K-AKT-CREB signaling pathway activated by neuroactive 2-oxaspirocyclic derivatives.

References

  • Journal of Medicinal Chemistry, ACS Publications - Oxetanes in Drug Discovery Campaigns. Retrieved from:[Link][1]

  • French-Ukrainian Journal of Chemistry - oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from:[Link][2]

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An In-depth Technical Guide to the Conformational Analysis of 2-Oxaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Among the emerging structural motifs, the 2-oxaspiro[3.5]nonane scaffold has garnered considerable attention.[1] This unique spirocyclic system, featuring an oxetane ring fused to a cyclohexane ring, offers a rigid and three-dimensional framework that is increasingly recognized as a valuable bioisostere for gem-dimethyl and carbonyl groups.[2][3][4] The constrained nature of this scaffold can lead to enhanced metabolic stability and aqueous solubility, making it an attractive component in the design of new therapeutic agents.[3][5]

A thorough understanding of the conformational preferences of the 2-oxaspiro[3.5]nonane core is paramount for successful drug design. The spatial arrangement of substituents, dictated by the inherent conformational biases of the fused ring system, directly influences how a molecule interacts with its biological target. This guide provides a comprehensive overview of the experimental and computational techniques employed to elucidate the conformational landscape of these promising scaffolds.

The Conformational Landscape: A Tale of Two Rings

The conformational analysis of 2-oxaspiro[3.5]nonane is fundamentally a study of the interplay between the puckered oxetane ring and the flexible cyclohexane ring.[1] The cyclohexane ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. However, the spirocyclic fusion of the oxetane ring introduces a critical conformational question: does the oxetane occupy an axial or equatorial position relative to the cyclohexane chair?

This seemingly simple question has profound implications for the overall shape of the molecule and the orientation of any appended functional groups. The relative stability of the "axial-oxetane" versus the "equatorial-oxetane" conformer is a delicate balance of steric and electronic effects, which can be further influenced by the presence and nature of other substituents on the cyclohexane ring.

Experimental Elucidation of Conformation

A multi-faceted experimental approach is essential to build a comprehensive picture of the conformational behavior of 2-oxaspiro[3.5]nonane derivatives in both the solid and solution phases.

X-Ray Crystallography: The Definitive Solid-State Picture

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. For 2-oxaspiro[3.5]nonane systems, a crystal structure can definitively establish the preferred conformation (axial or equatorial oxetane) in the crystalline lattice and reveal key intramolecular interactions.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount. This is often achieved through slow evaporation of a solvent, vapor diffusion between a solvent and an anti-solvent, or slow cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct or Patterson methods and refined to achieve the best agreement between the observed and calculated diffraction intensities.

NMR Spectroscopy: Probing Conformation in Solution

While X-ray crystallography provides a static snapshot, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the dynamic conformational behavior of molecules in solution, which is often more biologically relevant.

Key NMR Techniques for Conformational Analysis:

  • ¹H and ¹³C Chemical Shifts: The chemical shift of a nucleus is sensitive to its local electronic environment, which is influenced by the molecular conformation.

  • Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space (typically < 5 Å). Two-dimensional NOESY or ROESY experiments are particularly powerful for identifying through-space proximities and establishing the relative stereochemistry and conformation.

  • Scalar Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. This is a powerful tool for determining the conformation of the cyclohexane ring.

Experimental Protocol: 2D ROESY for Solution Conformation

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-oxaspiro[3.5]nonane derivative in a suitable deuterated solvent.

  • Data Acquisition: Acquire a 2D ROESY spectrum on a high-field NMR spectrometer. The mixing time is a crucial parameter that needs to be optimized for the specific molecule.

  • Data Analysis: Process the 2D data and identify cross-peaks, which indicate through-space correlations. The volume of these cross-peaks can be semi-quantitatively related to the distance between the protons.

Caption: Workflow for NMR-based conformational analysis.

Computational Modeling: In Silico Exploration of the Energy Landscape

Computational chemistry provides a powerful predictive and analytical tool to complement experimental data. It allows for the exploration of the full conformational space and the quantification of the relative energies of different conformers.[7][8][9]

Molecular Mechanics (MM) and Density Functional Theory (DFT)

A common computational strategy involves an initial conformational search using computationally inexpensive Molecular Mechanics (MM) force fields. The low-energy conformers identified in this search are then subjected to more accurate geometry optimization and energy calculations using Density Functional Theory (DFT).[10]

Computational MethodStrengthsLimitations
Molecular Mechanics (MM) Fast, suitable for large systems and conformational searches.Less accurate, dependent on the quality of the force field.
Density Functional Theory (DFT) High accuracy for geometries and relative energies.Computationally more demanding.

Computational Workflow for Conformational Analysis

  • Initial Structure Generation: Build a 3D model of the 2-oxaspiro[3.5]nonane derivative.

  • Conformational Search: Employ a systematic or stochastic search algorithm using an MM force field to generate a wide range of possible conformations.

  • Geometry Optimization and Energy Calculation: Take the low-energy conformers from the MM search and perform geometry optimization and frequency calculations at a DFT level of theory (e.g., B3LYP/6-31G*).

  • Boltzmann Analysis: Calculate the relative populations of the stable conformers at a given temperature based on their calculated free energies.

G cluster_0 Integrated Approach exp Experimental Data (NMR, X-ray) analysis Comparative Analysis exp->analysis comp Computational Modeling (MM, DFT) comp->analysis model Validated Conformational Model analysis->model

Caption: An integrated approach for robust conformational analysis.

Conclusion: A Synergistic Approach for Drug Design

References

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655-13665. [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate. [Link]

  • Zanardi, M., et al. (2017). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry. [Link]

  • A computational study on mechanistic aspects of multicomponent synthesis of novel spiro-annulated biologically active scaffolds. AIP Publishing. [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • Chemical Space Exploration of Oxetanes. Molecules. [Link]

  • Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. Molecules. [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Conformational Analysis. University of Bath. [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[9][10]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. [Link]

  • 2-Oxaspiro[9][10]nonane. NIST WebBook. [Link]

  • 2-oxa-7-azaspiro[3.5]nonane (C7H13NO). PubChemLite. [Link]

  • 2-Oxa-5-azaspiro[3.5]nonane. PubChem. [Link]

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Crystals. [Link]

Sources

2-Oxaspiro[3.5]nonane-7-carbonitrile: Physicochemical Profiling and Bioisosteric Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of physicochemical properties is a critical multidimensional challenge in modern drug discovery. The transition from planar, predominantly


-hybridized aromatic rings to 

-rich three-dimensional scaffolds has been a defining strategy to improve clinical success rates. Among these scaffolds, the 2-oxaspiro[3.5]nonane system has emerged as a privileged structural motif.

This technical whitepaper provides an in-depth analysis of 2-oxaspiro[3.5]nonane-7-carbonitrile (CAS: 2111788-73-7) [1][2]. By combining a highly polar carbonitrile group with a spirocyclic oxetane, this building block offers exceptional control over lipophilicity (LogP/LogD) and aqueous solubility, serving as a superior bioisostere for traditional lipophilic cyclic systems[3][4].

Chemical Identity & Structural Rationale

Compound Identity:

  • Name: 2-oxaspiro[3.5]nonane-7-carbonitrile

  • CAS Number: 2111788-73-7[1][2]

  • Structural Features: A four-membered cyclic ether (oxetane) fused via a single spiro carbon to a cyclohexane ring, which bears a carbonitrile (-CN) group at the 7-position.

The "Escape from Flatland" and the Oxetane Advantage

The incorporation of spirocyclic oxetanes into drug candidates is driven by the need to increase the fraction of


 carbons (

) while strictly controlling molecular weight and lipophilicity[5][6].

The oxetane ring is not merely a passive structural element. The intrinsic ring strain of the four-membered ether (~106 kJ/mol) causes the oxygen lone pairs to be highly exposed, significantly increasing its hydrogen bond acceptor (HBA) capacity compared to unstrained aliphatic ethers like tetrahydrofuran[3][7]. When replacing a gem-dimethyl group or a carbonyl moiety, the oxetane ring breaks up contiguous lipophilic surface areas, drastically lowering the partition coefficient (LogP) and improving hydration[3][8].

Furthermore, the rigid spirocyclic junction fixes the exit vectors of the molecule, reducing the entropic penalty upon target binding and shielding adjacent metabolic soft spots from cytochrome P450-mediated oxidation[3][9].

G N1 Traditional Scaffold (gem-dimethyl / carbonyl) N2 2-Oxaspiro[3.5]nonane Replacement N1->N2 Bioisosterism N3 Decreased Lipophilicity (Lower LogP/LogD) N2->N3 N4 Increased Aqueous Solubility N2->N4 N5 Enhanced Metabolic Stability N2->N5

Logical workflow of bioisosteric replacement using the 2-oxaspiro[3.5]nonane scaffold.

Physicochemical Profiling: Solubility and Lipophilicity

The combination of the oxetane ring and the carbonitrile group in 2-oxaspiro[3.5]nonane-7-carbonitrile creates a highly polar, low-lipophilicity vector. Nitriles are strong dipole contributors that are metabolically robust, often used to engage in hydrogen bonding within target binding pockets.

Based on seminal structure-property relationship (SPR) studies by Wuitschik, Carreira, and colleagues, the substitution of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, while simultaneously reducing the rate of metabolic degradation[3][8].

Comparative Physicochemical Data Summary

The following table illustrates the calculated and experimentally extrapolated property shifts when transitioning from traditional carbocycles to the 2-oxaspiro[3.5]nonane-7-carbonitrile scaffold[3][4][8].

Scaffold DerivativeStructural MotifEstimated LogPRelative Aq. SolubilityMetabolic Liability
4,4-Dimethylcyclohexanecarbonitrile gem-DimethylHigh (~2.5 - 3.0)Baseline (1x)High (Aliphatic oxidation)
Spiro[3.5]nonane-7-carbonitrile CarbocycleModerate (~2.0 - 2.5)Low (~2x)Moderate
2-Oxaspiro[3.5]nonane-7-carbonitrile Spirocyclic OxetaneLow (~0.5 - 1.2)High (100x - 4000x)Low (Sterically hindered)

Note: The dramatic increase in solubility is driven by the synergistic dipole moments of the oxetane oxygen and the nitrile nitrogen, which facilitate robust hydrogen bonding with the aqueous solvent network.

Experimental Methodologies for Physicochemical Validation

To accurately profile 2-oxaspiro[3.5]nonane-7-carbonitrile and its downstream derivatives, rigorous self-validating experimental protocols must be employed. Kinetic solubility assays (often utilizing DMSO dilutions) are prone to supersaturation and false positives. Therefore, Thermodynamic Solubility and Shake-Flask LogD determinations are the gold standards for this class of compounds.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol ensures the measurement reflects the true equilibrium between the crystalline solid lattice and the aqueous phase.

  • Solid Addition: Weigh approximately 2–5 mg of crystalline 2-oxaspiro[3.5]nonane-7-carbonitrile into a glass vial.

  • Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Ensure the compound is in visible excess (a cloudy suspension must remain to guarantee saturation).

  • Equilibration: Cap the vial and place it in a thermostatic shaker at 25.0 ± 0.5 °C. Agitate at 300 rpm for 24 to 48 hours to reach thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 rpm for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for non-specific binding).

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV or LC-MS/MS against a standard calibration curve prepared in a solvent where the compound is fully soluble (e.g., methanol).

G S1 1. Solid Compound Addition (Excess 2-oxaspiro[3.5]nonane) S2 2. Buffer Addition (pH 7.4 PBS) S1->S2 S3 3. Equilibration (Shake at 25°C, 24-48h) S2->S3 S4 4. Phase Separation (Centrifugation / Filtration) S3->S4 S5 5. Quantification (HPLC-UV / LC-MS) S4->S5

Step-by-step workflow for thermodynamic solubility determination via the shake-flask method.

Protocol 2: Lipophilicity ( ) Determination

Because the carbonitrile group is neutral at physiological pH, the LogD will closely mirror the LogP.

  • Solvent Saturation: Pre-saturate 1-octanol with PBS (pH 7.4) and PBS with 1-octanol by stirring them together for 24 hours, then separating the phases.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the saturated 1-octanol phase.

  • Partitioning: In a glass vial, combine 500 µL of the compound-containing octanol phase with 500 µL of the saturated aqueous PBS phase.

  • Mixing: Vortex the mixture vigorously for 3 minutes, then shake at 25 °C for 1 hour.

  • Separation: Centrifuge the emulsion at 3,000 rpm for 10 minutes to achieve sharp phase separation.

  • Analysis: Carefully sample both the octanol and aqueous layers. Quantify the concentration in each phase using LC-MS/MS.

  • Calculation:

    
    .
    

Conclusion

The 2-oxaspiro[3.5]nonane-7-carbonitrile scaffold represents a masterclass in modern molecular design. By integrating a spirocyclic oxetane, medicinal chemists can forcefully drive down lipophilicity and exponentially increase aqueous solubility compared to traditional carbocycles[3][8]. When utilized as a building block, it provides a rigid, metabolically stable, and highly polar vector, making it an indispensable tool for optimizing the pharmacokinetic profiles of next-generation therapeutics.

References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

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Methodological & Application

Application Note: Chemoselective Reduction of 2-Oxaspiro[3.5]nonane-7-carbonitrile to Amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of spirocyclic oxetanes into molecular scaffolds has become a cornerstone strategy in modern drug discovery. By acting as polar bioisosteres for gem-dimethyl or carbonyl groups, oxetanes drastically improve aqueous solubility, modulate lipophilicity (LogD), and redirect metabolic clearance pathways [1]. However, the synthesis of oxetane-containing building blocks—such as the reduction of 2-oxaspiro[3.5]nonane-7-carbonitrile to (2-oxaspiro[3.5]nonan-7-yl)methanamine—presents specific chemoselectivity challenges.

This application note provides a comprehensive, self-validating guide to reducing the nitrile moiety while preserving the integrity of the strained oxetane ring. Two robust methodologies are detailed: a highly scalable catalytic hydrogenation utilizing Raney Cobalt with an in situ Boc-trap, and a rapid, temperature-controlled hydride reduction using Lithium Aluminum Hydride (LiAlH₄).

Structural Rationale & Oxetane Stability

The substrate, 2-oxaspiro[3.5]nonane-7-carbonitrile, features a 3,3-disubstituted oxetane ring. While 3,3-disubstituted oxetanes benefit from steric shielding and are generally more robust than their monosubstituted counterparts, their stability is highly context-dependent [2].

Oxetanes are broadly stable to basic and neutral reducing environments but are highly susceptible to ring-opening in the presence of strong Lewis acids or Brønsted acids. During hydride reductions, the Lewis acidic nature of aluminum species (e.g., AlH₃ generated from LiAlH₄) can coordinate to the oxetane oxygen. At elevated temperatures, this coordination weakens the C–O bond, facilitating a nucleophilic hydride attack that irreversibly opens the ring to form an alcohol byproduct [3]. Consequently, strict temperature control is the primary causal factor for success when utilizing hydride donors.

Mechanistic Pathways & Side-Reaction Mitigation

The reduction of nitriles to primary amines proceeds through a highly reactive imine (or iminium) intermediate. A ubiquitous side reaction in this transformation is the nucleophilic attack of the newly formed primary amine onto the unreduced imine, resulting in the formation of secondary amine dimers.

To mitigate this, Protocol A employs di-tert-butyl dicarbonate (Boc₂O) during catalytic hydrogenation. The Boc anhydride acts as an electrophilic trap, immediately converting the primary amine into a stable tert-butyl carbamate as it forms, thereby shutting down the dimerization pathway.

ReactionPathway A 2-oxaspiro[3.5]nonane- 7-carbonitrile B Iminium Intermediate A->B Reduction (H2 or Hydride) C Primary Amine (Desired) B->C Further Reduction D Secondary Amine (Dimer Byproduct) B->D Reduction of Dimer E Boc-Protected Amine (Trapped) B->E Boc2O Trap (In situ) C->B Attack on Imine (No Trap)

Caption: Reaction pathway of nitrile reduction highlighting the prevention of dimer formation using a Boc anhydride trap.

Method Selection Matrix

The choice of reduction protocol should be dictated by the reaction scale, available pressure equipment, and downstream purification requirements.

DecisionTree Start Select Nitrile Reduction Method for Oxetane Substrate Scale What is the reaction scale? Start->Scale Lab Lab Scale (< 1g) Rapid Synthesis Scale->Lab Small Scale Process Process Scale (> 1g) High Safety/Yield Scale->Process Large Scale LiAlH4 LiAlH4 Reduction (Controlled Temp: -30°C to 0°C) Lab->LiAlH4 Raney Catalytic Hydrogenation (Raney Co/Ni + Boc2O, 50 psi H2) Process->Raney

Caption: Decision matrix for selecting the optimal reduction protocol for oxetane-containing nitriles based on scale.

Comparative Protocol Data

The following table summarizes the quantitative parameters and outcomes of the two validated methodologies, allowing researchers to quickly assess the optimal route for their specific workflow.

ParameterProtocol A: Catalytic HydrogenationProtocol B: Hydride Reduction (LiAlH₄)
Reagents Raney Cobalt, H₂ (50 psi), Boc₂OLiAlH₄ (2.0 eq), THF
Temperature 25 °C (Room Temperature)-30 °C to 0 °C (Strict Control)
Reaction Time 12 – 16 hours2 – 3 hours
Primary Yield > 85% (Isolated as Boc-amine)75 – 80% (Isolated as free base)
Dimer Byproduct < 2% (Suppressed by Boc-trap)5 – 10% (Depending on concentration)
Oxetane Cleavage 0% (Highly chemoselective)< 5% (If temperature is kept ≤ 0 °C)
Scalability Excellent (> 100g)Poor (Exothermic, H₂ gas evolution)

Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation with Raney Cobalt (Process Scale)

Causality Insight: Raney Cobalt is specifically selected over Palladium on Carbon (Pd/C) because Pd/C carries a higher risk of catalyzing the hydrogenolysis of strained C–O bonds. Cobalt is highly chemoselective for nitrile reduction. The in situ Boc-protection ensures the product is easily purifiable via standard normal-phase chromatography.

Step-by-Step Procedure:

  • Preparation: Charge a high-pressure Parr reactor or autoclave with 2-oxaspiro[3.5]nonane-7-carbonitrile (10.0 mmol, 1.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 12.0 mmol, 1.2 eq).

  • Solvent Addition: Add 20 mL of anhydrous methanol. Ensure the substrate is fully dissolved.

  • Catalyst Loading: Carefully add a slurry of Raney Cobalt in water (approx. 1.0 g wet weight). Safety Note: Raney Cobalt is pyrophoric. Wash the aqueous slurry with methanol (3 x 5 mL) via decantation immediately prior to addition to remove water without letting the catalyst dry.

  • Purging: Seal the reactor. Purge the headspace with N₂ gas three times to remove oxygen, followed by purging with H₂ gas three times.

  • Reaction: Pressurize the reactor to 50 psi with H₂. Stir the suspension vigorously (800 rpm) at 25 °C for 16 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Workup: Vent the H₂ gas safely and purge the reactor with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Keep the filter cake wet with solvent at all times and quench immediately in dilute aqueous acid.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude Boc-protected amine can be purified via silica gel chromatography (Hexanes/EtOAc) or used directly.

  • Deprotection (Optional): To obtain the free amine hydrochloride, treat the Boc-amine with 4M HCl in dioxane (10 mL) at room temperature for 2 hours, followed by concentration and trituration with diethyl ether.

Protocol B: Controlled Hydride Reduction (Lab Scale)

Causality Insight: To prevent the Lewis acidic aluminum from coordinating to and opening the oxetane ring, the reaction must be initiated at -30 °C and never allowed to exceed 0 °C. Furthermore, a strict Fieser workup (


, 

,

) is employed to precipitate aluminum salts as a granular solid, preventing the formation of unfilterable gelatinous emulsions that trap the polar amine product.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge thoroughly with N₂.

  • Reagent Loading: Suspend LiAlH₄ powder (20.0 mmol, 2.0 eq) in anhydrous THF (20 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -30 °C.

  • Substrate Addition: Dissolve 2-oxaspiro[3.5]nonane-7-carbonitrile (10.0 mmol, 1.0 eq) in anhydrous THF (5 mL). Add this solution dropwise to the LiAlH₄ suspension over 15–20 minutes using a syringe pump, ensuring the internal temperature does not rise above -20 °C.

  • Reaction: Remove the dry ice bath and replace it with an ice/water bath. Allow the reaction to slowly warm to 0 °C and stir for 2 hours. Do not allow the reaction to reach room temperature.

  • Fieser Quench: Re-cool the mixture to 0 °C. Carefully and sequentially add the following dropwise (Caution: Vigorous H₂ evolution):

    • 0.76 mL of Deionized Water

    • 0.76 mL of 15% (w/v) aqueous NaOH solution

    • 2.28 mL of Deionized Water

  • Precipitation: Remove the cooling bath and stir the mixture vigorously at room temperature for 30 minutes. The grey suspension will transition into a crisp, white, granular precipitate.

  • Isolation: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with warm ethyl acetate (3 x 20 mL) to extract all polar amine product.

  • Concentration: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (2-oxaspiro[3.5]nonan-7-yl)methanamine as a free base.

References

  • Wuitschik, G., et al. "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry [Online] 2010. URL:[Link]

  • Stepanova, E., et al. "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks." ChemRxiv [Online] 2023. URL: [Link]

hydrolysis of 2-oxaspiro[3.5]nonane-7-carbonitrile to carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SP-092

Abstract

This guide details the chemo-selective hydrolysis of 2-oxaspiro[3.5]nonane-7-carbonitrile to its corresponding carboxylic acid. The spirocyclic oxetane core presents a specific synthetic challenge: while the nitrile requires activation for hydrolysis, the strained oxetane ether is highly susceptible to acid-catalyzed ring opening (polymerization or diol formation). Consequently, standard acidic hydrolysis protocols are contraindicated. This document provides a validated Alkaline Hydrolysis Protocol (Method A) and a Peroxide-Assisted Protocol (Method B) designed to preserve the integrity of the spiro-oxetane scaffold.

Part 1: Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The target molecule contains two reactive centers with opposing stability profiles:

  • The Nitrile (-CN): A kinetically stable derivative of a carboxylic acid, typically requiring heat and extreme pH (acid or base) to hydrolyze.[1]

  • The Oxetane Ring: A strained 4-membered ether. While kinetically stable to nucleophiles (bases), it is thermodynamically unstable and prone to rapid ring-opening upon protonation (acidic conditions).

Critical Directive: Avoid aqueous acid (HCl, H₂SO₄). Protonation of the oxetane oxygen lowers the activation energy for nucleophilic attack (by water or chloride), leading to irreversible ring opening.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways. The green path represents the recommended base-mediated route, while the red path highlights the destructive acidic route.

ReactionPathway Figure 1: Chemoselectivity of Nitrile Hydrolysis in Oxetane Scaffolds Substrate 2-oxaspiro[3.5] nonane-7-carbonitrile Amide Intermediate Amide Substrate->Amide OH- / H2O2 (Base Catalysis) RingOpen Side Product: Ring-Opened Diol/Polymer Substrate->RingOpen H+ / H2O (Acid Catalysis) Product Target Product: Carboxylic Acid Amide->Product Heat / OH-

Figure 1: The alkaline pathway (Green) preserves the oxetane ring, whereas acidic conditions (Red) trigger ring-opening degradation.

Part 2: Experimental Protocols

Method A: Lithium Hydroxide Mediated Hydrolysis (Standard)

Best for: Standard substrates with moderate steric hindrance.

Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH or KOH because it is less aggressive and has better solubility in THF/Water mixtures, ensuring a homogeneous reaction phase which accelerates the hydrolysis without requiring excessive heat.

Reagents & Equipment[1][2][3]
  • Substrate: 2-oxaspiro[3.5]nonane-7-carbonitrile (1.0 equiv)

  • Base: LiOH·H₂O (Lithium Hydroxide Monohydrate) (3.0 – 5.0 equiv)

  • Solvent: THF : Water (3:1 ratio)

  • Equipment: Round-bottom flask, reflux condenser, oil bath.

Step-by-Step Procedure
  • Dissolution: Charge the flask with the nitrile substrate. Add THF (approx. 10 mL per gram of substrate) and stir until dissolved.

  • Base Addition: Dissolve LiOH·H₂O (4.0 equiv) in the calculated volume of water. Add this aqueous solution dropwise to the THF solution.

    • Note: The mixture should remain a single clear phase or a fine emulsion. If biphasic separation occurs, add small amounts of Methanol (MeOH) to homogenize.

  • Reaction: Heat the mixture to 60°C . Monitor by LC-MS or TLC every 2 hours.

    • Checkpoint: You will first observe the conversion to the primary amide (

      
      ). Continue heating until the amide converts to the acid (
      
      
      
      ). This second step is slower.
    • Duration: Typically 12–24 hours.

  • Workup (Critical for Oxetane Survival):

    • Cool reaction to room temperature.

    • Concentrate under reduced pressure to remove THF (do not distill to dryness; leave the aqueous layer).

    • Acidification: Place the aqueous residue in an ice bath (0°C). Carefully adjust pH to 4–5 using 1M Citric Acid or 1M NaH₂PO₄ .

    • Warning: Do NOT use concentrated HCl. Do not drop pH below 3.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or DCM/iPrOH (3:1).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Method B: Peroxide-Assisted Hydrolysis (Radziszewski Conditions)

Best for: Sterically hindered nitriles or if Method A stalls at the amide stage.

Rationale: Hydrogen peroxide acts as a super-nucleophile (


), attacking the nitrile carbon much faster than hydroxide alone. This allows the reaction to proceed at lower temperatures (often Room Temp to 40°C), further reducing thermal stress on the oxetane.
Reagents
  • Substrate: 1.0 equiv

  • Oxidant: 30% Aqueous Hydrogen Peroxide (

    
    ) (5.0 – 10.0 equiv)
    
  • Base: NaOH (2.0 equiv) or LiOH (3.0 equiv)

  • Solvent: Methanol or Ethanol (aqueous).

Step-by-Step Procedure
  • Setup: Dissolve substrate in Methanol (10 vol).

  • Base Addition: Add aqueous NaOH (2.0 equiv). Stir at 0°C for 10 mins.

  • Peroxide Addition: Dropwise add 30%

    
    . The reaction is exothermic; control temp < 25°C.
    
  • Stirring: Allow to warm to Room Temperature. Stir for 2–6 hours.

    • Monitoring: This method rapidly forms the amide. If the goal is the acid, add more base (total 5 equiv) and heat gently to 50°C after the peroxide step is complete.

  • Quenching: Carefully quench excess peroxide with saturated aqueous Sodium Thiosulfate (

    
    ). Check with starch-iodide paper (should not turn blue).
    
  • Workup: Acidify carefully to pH 5 (using Citric Acid) and extract with EtOAc.

Part 3: Quality Control & Data Analysis

Expected Analytical Data
TechniqueParameterExpected Observation
LC-MS Mass ShiftNitrile (

)

Acid (

Da). Watch for Amide (

).
1H NMR Oxetane RingTwo doublets/multiplets around 4.2–4.8 ppm (characteristic of oxetane

). Disappearance indicates ring opening.
1H NMR Nitrile/AcidDisappearance of alpha-proton shift/coupling associated with -CN; appearance of broad -COOH peak (10-12 ppm).
IR Functional GroupLoss of sharp nitrile stretch (~2240 cm⁻¹). Appearance of broad O-H (~3000 cm⁻¹) and C=O (~1710 cm⁻¹).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Product is a Diol Acidic workup was too harsh.Use Citric Acid or Phosphate buffer instead of HCl. Ensure pH

4.
Stalled at Amide Hydrolysis of amide is rate-limiting.Increase temp to reflux (Method A). Switch to KOH in Ethylene Glycol (higher bp) if stable.
Low Recovery Product is water-soluble.The carboxylic acid on this polar scaffold is amphiphilic. Use "salting out" (NaCl saturation) during extraction or use DCM:iPrOH (3:1).

Part 4: Workflow Decision Tree

DecisionTree Start Start: Nitrile Hydrolysis CheckSterics Is the Nitrile Sterically Hindered? Start->CheckSterics MethodA Method A: LiOH / THF / 60°C CheckSterics->MethodA No (Standard) MethodB Method B: H2O2 / NaOH / MeOH CheckSterics->MethodB Yes (Hindered) CheckAmide Check LCMS: Stalled at Amide? MethodA->CheckAmide MethodB->CheckAmide IncreaseTemp Increase Temp to 80°C or Switch to KOH CheckAmide->IncreaseTemp Yes Workup Workup: Acidify to pH 5 (Citric Acid) CheckAmide->Workup No (Acid formed) IncreaseTemp->Workup

Figure 2: Decision logic for selecting the optimal hydrolysis protocol.

References

  • Wuitschik, G., et al. (2008).[4][5][6] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515.[4][6] [Link][6]

    • Key Insight: Defines the stability profile of spiro-oxetanes and establishes them as gem-dimethyl bioisosteres.
  • Burkhard, J. A., et al. (2010).[5][7] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[7] [Link]

    • Key Insight: Comprehensive review on oxetane reactivity, explicitly warning against strong acidic conditions while valid
  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles." Chemical Reviews, 114(16), 8257–8322. [Link]

    • Key Insight: Provides mechanistic grounding for the ring strain and hydrolytic behavior of spiro-oxetanes.
  • Pfizer Inc. (2003). "Lactams as Tachykinin Antagonists." World Intellectual Property Organization, WO2003051868A1.

Sources

Application Note: Functionalization Strategies for the 2-Oxaspiro[3.5]nonane Core

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Gem-Dimethyl" Surrogate

The 2-oxaspiro[3.5]nonane core has emerged as a high-value scaffold in modern medicinal chemistry, primarily utilized as a metabolically stable, polar surrogate for the gem-dimethyl group or cyclohexyl ring.[1] Structurally, it consists of a four-membered oxetane ring spiro-fused to a six-membered cyclohexane ring.[1]

Why This Core Matters
  • Lipophilicity Modulation: Replacing a gem-dimethyl cyclohexane with this spiro-oxetane typically lowers LogD by 0.5–1.0 units due to the oxygen lone pairs, improving aqueous solubility without sacrificing steric bulk.[1]

  • Metabolic Stability: The oxetane ring blocks metabolic "soft spots" (oxidative metabolism) often found on aliphatic rings.

  • Conformational Rigidity: The spiro-fusion locks the cyclohexane conformation, providing a defined vector for substituent exit, which is critical for structure-activity relationship (SAR) studies.[1]

This guide details the reagents and protocols for functionalizing this core, specifically focusing on the C7-position (para to the spiro center), which is the primary vector for attaching pharmacophores.

Chemical Stability & Handling

Critical Warning: While the 2-oxaspiro[3.5]nonane core is robust under basic and nucleophilic conditions, the oxetane ring possesses significant ring strain (~107 kJ/mol).[1]

  • Acid Sensitivity: Strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃[1]·OEt₂) can trigger ring opening of the oxetane, leading to 1,3-diols or rearranged products.[1]

  • Thermal Stability: Generally stable up to 100°C in neutral solvents.[1] Avoid prolonged heating >120°C in the presence of protic solvents.

Handling Recommendation:

  • Deprotection: When removing Boc groups from amine derivatives, use TFA/DCM (1:2) at 0°C and quench immediately with saturated NaHCO₃ upon completion.[1] Avoid heating during deprotection.[1]

  • Purification: Silica gel chromatography is generally safe, but avoid highly acidic mobile phase modifiers.[1]

Key Reagents & Building Blocks

Functionalization typically proceeds from three commercially available "anchor" derivatives.

Building BlockCAS NumberPrimary ApplicationReactivity Profile
2-Oxaspiro[3.5]nonan-7-one 1416360-15-2Reductive AminationElectrophilic ketone; stable.[1] Best entry point for secondary amines.
2-Oxaspiro[3.5]nonan-7-amine 1638763-76-2Amide Coupling / SNArNucleophilic primary amine.[1] Often sold as HCl salt (store dry).[1]
2-Oxaspiro[3.5]nonan-7-carboxylic acid 1416360-16-3Amide CouplingCarboxylic acid.[1][2] Coupling partner for amines.[1][3][4]

Functionalization Protocols

Protocol A: Reductive Amination (Ketone → Amine)

This is the most reliable method to attach complex amine pharmacophores to the core. We recommend Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride due to better toxicity profiles and milder conditions that preserve the oxetane.

Reagents:

  • Substrate: 2-Oxaspiro[3.5]nonan-7-one[1][5]

  • Amine Partner: 1.0–1.2 equivalents[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve the ketone (1.0 mmol) and the amine partner (1.1 mmol) in anhydrous DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Note: This pre-complexation ensures efficient imine formation before reduction.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) in one portion.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (look for M+1 of product; disappearance of imine intermediate).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes (gas evolution).

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine.[1] Dry over Na₂SO₄ and concentrate.

Self-Validating Check:

  • Success: LCMS shows a single peak with mass [M+H]⁺.[1]

  • Failure (Ring Opening): Appearance of a peak with mass [M+18]⁺ or [M+20]⁺ indicates hydrolysis of the oxetane (rare with STAB/AcOH, common with strong acids).[1]

Protocol B: Amide Coupling (Amine → Amide)

Connecting the 2-oxaspiro[3.5]nonan-7-amine to carboxylic acids requires efficient coupling agents to minimize reaction time and potential side reactions.[1] HATU is the gold standard here.

Reagents:

  • Substrate: 2-Oxaspiro[3.5]nonan-7-amine (HCl salt or free base)[1]

  • Acid Partner: 1.0 equivalents[1][2][6]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv if using HCl salt; 2.0 if free base)[1]

  • Solvent: DMF or DMF/DCM (1:1)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid partner (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir for 5 minutes at RT. Solution should turn slightly yellow.[1]

  • Addition: Add 2-Oxaspiro[3.5]nonan-7-amine (1.0 mmol). If using the HCl salt, add the remaining DIPEA (2.0 mmol) simultaneously to ensure neutralization.

  • Coupling: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc (20 mL). Wash with 5% LiCl solution (to remove DMF), then saturated NaHCO₃, then brine.[1]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Visualizing the Workflow

The following diagram illustrates the decision logic for functionalizing the 2-oxaspiro[3.5]nonane core, highlighting the critical stability checkpoints.

G Core 2-Oxaspiro[3.5]nonane Core (Ketone/Amine) Path_RedAm Reductive Amination (STAB, AcOH) Core->Path_RedAm If Ketone Path_Amide Amide Coupling (HATU, DIPEA) Core->Path_Amide If Amine Check_Acid CRITICAL CHECK: Avoid Strong Acids (HCl, H2SO4) Path_RedAm->Check_Acid Risk Result_Amine Functionalized Secondary Amine Path_RedAm->Result_Amine pH 4-6 (AcOH) Path_Amide->Check_Acid Risk Result_Amide Functionalized Amide Path_Amide->Result_Amide Basic (DIPEA) Side_Product Ring-Opened Byproduct (1,3-Diol) Check_Acid->Side_Product pH < 1

Caption: Workflow for functionalizing the 2-oxaspiro[3.5]nonane core. Green paths indicate safe, standard protocols.[1] Red paths indicate stability risks (acid-catalyzed ring opening).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Reductive Amination Incomplete imine formation.Increase pre-stir time with AcOH or add 3Å molecular sieves to sequester water.[1]
Ring Opening Observed Reaction medium too acidic.Switch from NaBH₃CN (often requires lower pH) to STAB (works at pH 4-5).[1] Avoid using HCl to generate amine salts in situ.[1]
Poor Solubility Core is rigid/compact.[1]Use DMF/DCM cosolvent mixtures.[1] The spiro-core is generally soluble in chlorinated solvents.[1]
Boc-Deprotection "Decomposition" Acid-catalyzed ring opening.[1]Perform deprotection at 0°C strictly. Do not let it run overnight. Quench with cold NaHCO₃.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link[1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Link[1]

  • BenchChem. (2025).[1][7][8][9] 2-Oxaspiro[3.5]nonane: Properties and Applications. BenchChem Technical Notes. Link[1]

  • Bull, J. A., et al. (2016).[1] Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. Link[1]

  • Barnes-Seeman, D. (2012).[1] The Role of Spirocycles in Drug Discovery. Current Topics in Medicinal Chemistry. Link

Sources

protocols for incorporating spirocyclic nitriles into peptide mimetics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Spirocyclic Nitriles into Peptide Mimetics

Executive Summary & Strategic Rationale

Spirocyclic nitriles represent a privileged class of pharmacophores in modern drug design, particularly for targeting cysteine proteases (e.g., Cathepsin K, S, B, and viral proteases like SARS-CoV-2 Mpro).

Why this architecture?

  • The "Spiro-Lock" (Thermodynamics): Incorporating a spiro-ring at the

    
     or 
    
    
    
    position restricts the conformational freedom of the peptide backbone. This pre-organization minimizes the entropic penalty (
    
    
    ) upon enzyme binding, significantly enhancing affinity.
  • The Nitrile Warhead (Kinetics): Unlike irreversible vinyl sulfones or aldehydes, the nitrile group acts as a reversible covalent electrophile . It traps the catalytic cysteine thiolate as a thioimidate adduct. This reversibility reduces off-target toxicity (immunogenicity) while maintaining high occupancy time (long residence time).

This guide details the end-to-end workflow: from synthesizing the steric spiro-scaffold to the delicate "late-stage" installation of the nitrile group.

Mechanistic & Workflow Visualization

The following diagrams illustrate the inhibition mechanism and the synthetic logic required to build these molecules.

G cluster_0 Mechanism of Action: Thioimidate Formation Enzyme Free Enzyme (Cys-SH) Complex Non-Covalent Michaelis Complex Enzyme->Complex + Inhibitor Inhibitor Spiro-Nitrile Inhibitor (R-CN) Inhibitor->Complex Adduct Thioimidate Adduct (Covalent/Reversible) Complex->Adduct Nucleophilic Attack (k_inact) Adduct->Complex Hydrolysis/Release (k_off)

Figure 1: The nitrile group functions as a reversible trap. High potency depends on the stability of the Thioimidate Adduct.

G2 Start Ketone Precursor (Cyclic/Acyclic) Step1 Scaffold Synthesis (Bucherer-Bergs) Start->Step1 Step2 Spiro-Amino Acid (Protected) Step1->Step2 Hydrolysis Step3 Peptide Coupling (Steric Optimization) Step2->Step3 SPPS or Solution Step4 Primary Amide Intermediate Step3->Step4 Ammonolysis Step5 Dehydration (Burgess Reagent) Step4->Step5 Late-Stage Functionalization Final Spirocyclic Nitrile Product Step5->Final

Figure 2: Synthetic Workflow. Note that the nitrile is installed LAST to prevent side reactions during peptide elongation.

Detailed Experimental Protocols

Protocol A: Synthesis of the Spiro-Scaffold (Bucherer-Bergs Method)

Objective: To synthesize a conformationally restricted spiro-hydantoin intermediate, which is then hydrolyzed to the spiro-amino acid. This is the industry-standard route for creating scaffolds like 1-aminocyclopropanecarboxylic acid (Acc) or spiro-piperidine derivatives.

Reagents:

  • Cyclic Ketone (starting material, e.g., 4-Boc-piperidone)

  • Potassium Cyanide (KCN) (Caution: High Toxicity)

  • Ammonium Carbonate

    
    [1][2]
    
  • Ethanol/Water (1:1 v/v)

Step-by-Step:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the Cyclic Ketone (1.0 equiv) in EtOH/H2O (1:1, 0.5 M concentration).

  • Addition: Add

    
     (4.0 equiv) and KCN (2.0 equiv).
    
    • Expert Note: The excess ammonium carbonate is critical to buffer the pH and drive the equilibrium toward the hydantoin rather than the

      
      -aminonitrile.
      
  • Reaction: Heat the mixture to 60°C for 12–24 hours . The solution will turn from clear to slightly yellow. A white precipitate (the hydantoin) often forms.

  • Workup: Cool to room temperature. Concentrate the ethanol fraction under reduced pressure.

  • Isolation: Acidify the remaining aqueous layer to pH ~2 with 6M HCl. The spiro-hydantoin usually precipitates. Filter, wash with cold water, and dry.

  • Hydrolysis to Amino Acid: Suspend the hydantoin in 6M NaOH (aq) or

    
     and reflux (100°C) for 24–48 hours. This opens the ring to the free amino acid.[1]
    
  • Protection: Standard Fmoc- or Boc-protection protocols are then applied to the free amine for peptide synthesis.

Protocol B: Sterically Demanding Peptide Coupling

Objective: Coupling a bulky spiro-amino acid to the peptide chain. Standard coupling reagents (EDC/HOBt) often fail here due to steric hindrance, leading to low yields or epimerization.

Recommended System: T3P (Propylphosphonic anhydride) or HATU/HOAt .

Step-by-Step (Solution Phase):

  • Dissolution: Dissolve the Carboxylic Acid component (1.0 equiv) and the Spiro-Amine component (1.1 equiv) in anhydrous DMF or EtOAc.

    • Expert Note: EtOAc is preferred for T3P couplings as it simplifies workup, but DMF is needed for solubility of longer peptides.

  • Base: Add DIPEA (3.0 equiv). Cool to 0°C.[3]

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

    • Why T3P? It produces a cyclic reactive intermediate that is highly reactive but essentially non-epimerizing, crucial for chiral spiro-centers.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 1M HCl, Sat.

    
    , and Brine.[3] Dry over 
    
    
    
    .[3]
Protocol C: The "Money Step" – Dehydration of Primary Amide to Nitrile

Objective: Converting the C-terminal primary amide (


) into the nitrile warhead (

). This must be done after the peptide chain is assembled to avoid side reactions (e.g., nucleophilic attack on the nitrile) during elongation.

Reagent of Choice: Burgess Reagent (Methyl N-(triethylammoniumsulfonyl)carbamate). Alternative: Cyanuric Chloride (for lower cost/larger scale), but Burgess is milder for complex peptidomimetics.

Step-by-Step:

  • Precursor Prep: Ensure the peptide has a primary amide at the desired position (e.g., derived from Fmoc-Gln-OH or by ammonolysis of a C-terminal ester).

  • Conditions: Dissolve the Peptide-Amide (1.0 equiv) in anhydrous DCM (Dichloromethane) .

    • Critical: The reaction is moisture-sensitive. Use oven-dried glassware under

      
      .
      
  • Addition: Add Burgess Reagent (2.0 – 3.0 equiv) in one portion at room temperature.

  • Monitoring: Stir at RT. The reaction is typically fast (30 min – 2 hours).

    • TLC/LC-MS: Look for the mass shift of -18 Da (Loss of

      
      ).
      
  • Workup:

    • Dilute with DCM.

    • Wash briefly with water (Burgess byproducts are water-soluble).

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography or Prep-HPLC. Avoid acidic mobile phases for extended periods if the nitrile is extremely acid-sensitive (though most are stable).

Data Analysis & Validation

Table 1: Comparison of Dehydration Reagents for Spiro-Nitrile Synthesis

ReagentConditionsYieldEpimerization RiskNotes
Burgess Reagent DCM, RT, 1-2hHigh (85-95%)Very LowBest for complex/labile substrates. Expensive.
TFAA / Pyridine DCM, 0°C, 1hMod-High (70-90%)LowClassic method. Requires basic workup.
POCl3 / Imidazole Pyridine, -10°CHigh (80-95%)ModerateHarsh. Can chlorinate electron-rich rings.
Cyanuric Chloride DMF, RTModerate (60-80%)LowCost-effective for scale-up.

Quality Control (QC) Checklist:

  • IR Spectroscopy: Look for the characteristic weak-to-medium diagnostic band at 2200–2250 cm⁻¹ (C≡N stretch).

  • 13C NMR: The nitrile carbon typically appears at 117–120 ppm .

  • 1H NMR: Disappearance of the two broad amide protons (

    
    ) usually found between 6.0–8.0 ppm.
    

Troubleshooting & "Expert Tips"

  • Solubility Issues: Spirocyclic peptides are often hydrophobic. If the Burgess reaction in DCM is sluggish due to solubility, add a small amount of anhydrous THF (do not use DMF/DMSO if possible, as workup becomes difficult).

  • Nitrile Hydrolysis: Avoid storing the final nitrile product in aqueous acidic buffers. While stable at pH 2–7 for purification, long-term storage should be as a lyophilized powder at -20°C.

  • Epimerization: If you observe epimerization at the

    
    -carbon next to the nitrile, switch to the Burgess reagent  and lower the temperature to 0°C. Avoid bases like Pyridine/TEA if the 
    
    
    
    -proton is acidic.

References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cysteine protease inhibitors: utilization of a spirocyclic scaffold to target the S2 pocket." Journal of Medicinal Chemistry.

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters.

  • Wipf, P., & Miller, C. P. (1992). "A new synthesis of highly functionalized oxazoles." (Seminal paper on Burgess Reagent dehydration). Tetrahedron Letters.

  • Sleebs, B. E., et al. (2011). "Dehydration of primary amides to nitriles using the Burgess reagent."[4][5] Synlett.

  • Santos, M. M. M., & Moreira, R. (2007). "Michael acceptors as cysteine protease inhibitors." Mini-Reviews in Medicinal Chemistry.

Sources

Application Notes & Protocols: Leveraging 2-Oxaspiro[3.5]nonane-7-carbonitrile for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The paradigm of fragment-based drug design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics.[1][2] By screening low molecular weight compounds (fragments), FBDD efficiently explores chemical space to identify vectors for development into high-quality lead compounds.[3][4] Historically, fragment libraries have been dominated by flat, aromatic, sp²-hybridized structures. However, the "escape from flatland" is a well-recognized necessity in modern medicinal chemistry, driving a demand for novel, three-dimensional fragments.[5] Fragments with a high fraction of sp³ centers (Fsp³) have demonstrated a higher likelihood of success in clinical development.[3]

It is within this context that we introduce 2-oxaspiro[3.5]nonane-7-carbonitrile , a fragment designed to meet the challenges of contemporary drug discovery. This molecule combines several desirable features for FBDD:

  • sp³-Rich Core: The spirocyclic nature of the 2-oxaspiro[3.5]nonane scaffold confers a rigid, three-dimensional geometry, allowing for the exploration of complex binding pockets that are often challenging for planar fragments.[3][6]

  • Oxetane Moiety: The oxetane ring is an increasingly valued motif in medicinal chemistry. It serves as a polar, low-molecular-weight feature that can act as a hydrogen bond acceptor and improve physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity.[7][8][9]

  • Nitrile Group: The carbonitrile functionality is a versatile chemical handle. It can act as a hydrogen bond acceptor, a metabolic soft spot, or a reactive handle for synthetic elaboration during the hit-to-lead optimization phase.

  • Growth Vectors: The cyclohexane ring provides multiple, synthetically accessible vectors for fragment growth, a critical feature for the evolution of a fragment hit into a potent lead compound.[10]

This document provides a comprehensive guide for the application of 2-oxaspiro[3.5]nonane-7-carbonitrile in FBDD campaigns, from initial screening to hit validation and optimization strategies.

Physicochemical Properties of 2-Oxaspiro[3.5]nonane-7-carbonitrile

A successful fragment must adhere to the "Rule of Three" to ensure good solubility and ligand efficiency.[11] Below is a calculated profile for our title compound.

PropertyValue (Predicted)"Rule of Three" Guideline
Molecular Weight (MW)< 300 Da≤ 300 Da
cLogP< 3≤ 3
Hydrogen Bond Donors (HBD)0≤ 3
Hydrogen Bond Acceptors (HBA)2 (Oxetane Oxygen, Nitrile Nitrogen)≤ 3
Rotatable Bonds1≤ 3

Table 1: Predicted physicochemical properties of 2-oxaspiro[3.5]nonane-7-carbonitrile and their alignment with the "Rule of Three."

Proposed Synthetic Route

G A Commercially Available Starting Materials B Synthesis of Spirocyclic Diol Intermediate A->B Multi-step synthesis C Formation of Oxetane Ring B->C Intramolecular Cyclization D Functional Group Interconversion to Nitrile C->D e.g., Oxidation to aldehyde/acid followed by conversion to nitrile E Final Product: 2-Oxaspiro[3.5]nonane-7-carbonitrile D->E Purification

Caption: Proposed high-level synthetic workflow for 2-oxaspiro[3.5]nonane-7-carbonitrile.

Experimental Protocols for FBDD Application

The following protocols outline the key stages of an FBDD campaign utilizing 2-oxaspiro[3.5]nonane-7-carbonitrile.

Protocol 1: Fragment Screening using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and robust method for detecting the weak binding affinities typical of fragment hits.[15][16][17] Both ligand-observed and protein-observed experiments can be employed.

A. Protein-Observed NMR: ¹H-¹⁵N HSQC Screening

This is a highly reliable method for identifying hits and mapping their binding sites simultaneously.[15][18]

Methodology:

  • Protein Preparation: Express and purify the target protein with ¹⁵N isotopic labeling. The final buffer should be optimized for protein stability and compatibility with NMR spectroscopy.

  • Fragment Stock Preparation: Prepare a high-concentration stock solution of 2-oxaspiro[3.5]nonane-7-carbonitrile in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition (Reference Spectrum): Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the absence of the fragment.

  • Data Acquisition (Fragment Addition): Add a specific concentration of the fragment to the protein sample. The final concentration of the fragment should be high enough to detect weak binding (typically in the µM to mM range).

  • Spectral Analysis: Overlay the reference spectrum with the spectrum obtained after fragment addition. Chemical shift perturbations (CSPs) or significant line broadening of specific amide peaks indicate binding of the fragment to the protein.[18]

  • Hit Validation: To confirm the hit, perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra at increasing fragment concentrations. A dose-dependent chemical shift change confirms a specific binding event.[18] The dissociation constant (Kd) can be calculated from this data.

B. Ligand-Observed NMR: Saturation Transfer Difference (STD) Spectroscopy

STD NMR is a sensitive technique for detecting transient binding of a ligand to a high molecular weight receptor.[15]

Methodology:

  • Sample Preparation: Prepare a sample containing the target protein and 2-oxaspiro[3.5]nonane-7-carbonitrile in a deuterated buffer.

  • Data Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.

  • Spectral Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that have received saturation transfer from the protein, confirming binding.

G cluster_0 NMR Screening Workflow A Prepare ¹⁵N-labeled Protein & Fragment Stock B Acquire Reference ¹H-¹⁵N HSQC Spectrum A->B C Add Fragment to Protein Sample B->C D Acquire ¹H-¹⁵N HSQC Spectrum with Fragment C->D E Compare Spectra for Chemical Shift Perturbations (CSPs) D->E F Positive Hit Identified E->F CSPs Observed G Perform Titration for Kd Determination F->G

Caption: Workflow for protein-observed NMR fragment screening.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on binding affinity and kinetics, making it an excellent tool for hit validation and characterization.[19][20][21]

Methodology:

  • Protein Immobilization: Immobilize the target protein onto a sensor chip surface.

  • Assay Development: Optimize buffer conditions and protein immobilization levels to ensure a stable baseline and minimize non-specific binding.

  • Fragment Injection: Inject a series of concentrations of 2-oxaspiro[3.5]nonane-7-carbonitrile over the sensor surface.

  • Data Analysis: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of fragment bound to the protein. Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

  • Confirmation: To ensure the observed binding is specific, a dose-response curve should be generated.[22]

TechniqueThroughputProtein ConsumptionStructural Information
NMR (¹H-¹⁵N HSQC) Low to MediumHighYes (Binding Site)
NMR (Ligand-Observed) MediumLowNo
SPR HighLowNo
X-ray Crystallography LowHighYes (High-Resolution)

Table 2: Comparison of common biophysical techniques for fragment screening.

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[23][24][25] It provides invaluable information about the binding mode, key interactions, and vectors for fragment growing.

Methodology:

  • Protein Crystallization: Obtain well-diffracting crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals into a solution containing a high concentration of 2-oxaspiro[3.5]nonane-7-carbonitrile.

    • Co-crystallization: Set up crystallization trials with the protein already in complex with the fragment.

  • Data Collection: Collect X-ray diffraction data from the fragment-soaked or co-crystals, typically at a synchrotron source.[23]

  • Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. Analyze the electron density map to confirm the binding of the fragment and to visualize its interactions with the protein.[26]

G cluster_0 Hit-to-Lead Workflow A Fragment Hit Identified (e.g., 2-oxaspiro[3.5]nonane-7-carbonitrile) B Structural Biology (X-ray or NMR) A->B C Analyze Binding Mode & Identify Growth Vectors B->C D Computational Chemistry & Design C->D E Synthesize Analogs D->E F Assay Analogs (Potency, Selectivity, ADME) E->F G SAR Analysis F->G G->C Iterative Cycles H Optimized Lead Compound G->H

Caption: Iterative cycle of hit-to-lead optimization in FBDD.

Hit-to-Lead Optimization Strategies

Once 2-oxaspiro[3.5]nonane-7-carbonitrile is validated as a hit, the next phase is to increase its potency and selectivity to generate a lead compound.[1][27]

  • Fragment Growing: This is a common strategy where synthetic chemistry is used to add functional groups to the fragment core, extending it into adjacent sub-pockets of the binding site to form new, favorable interactions.[2][4] The nitrile group and the cyclohexane ring of 2-oxaspiro[3.5]nonane-7-carbonitrile are excellent starting points for such modifications.

  • Fragment Merging: If another fragment is found to bind in an adjacent pocket, a new molecule can be designed that incorporates the key features of both fragments into a single, more potent compound.[4]

  • Fragment Linking: If two fragments bind to distinct but nearby sites, they can be connected with a chemical linker to create a larger molecule with significantly higher affinity.[4]

Computational chemistry, including molecular dynamics simulations and free energy perturbation calculations, can play a crucial role in guiding these optimization efforts by predicting the binding affinities of designed analogs.[10]

Conclusion

2-Oxaspiro[3.5]nonane-7-carbonitrile represents a new generation of sp³-rich fragments designed to tackle challenging biological targets. Its unique three-dimensional structure, combined with the favorable physicochemical properties imparted by the oxetane and nitrile functionalities, makes it a valuable addition to any FBDD library. The protocols and strategies outlined in this document provide a robust framework for researchers to effectively utilize this fragment in their drug discovery campaigns, from initial hit identification through to lead optimization.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(5), 1847-1858. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology, 493, 169-218. [Link]

  • Wang, N., & Chen, Y. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 102985. [Link]

  • Scamans, V. H., & Chessari, G. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 218-222. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • Foley, D. J., et al. (2020). Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery. Chemical Communications, 56(82), 12417-12420. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]

  • MDPI. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 29(24), 5634. [Link]

  • Spiral. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Imperial College London. [Link]

  • Howard, S., & Abell, C. (Eds.). (2015). Fragment-Based Drug Discovery. Royal Society of Chemistry. [Link]

  • Joseph-McCarthy, D. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Expert Opinion on Drug Discovery, 6(10), 1053-1071. [Link]

  • Pellecchia, M., & Bertini, I. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Chemical Reviews, 113(5), 3544-3587. [Link]

  • Foley, D. J., et al. (2020). Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery. Chemical Communications. [Link]

  • El-Damasy, A. K., & El-Sayed, M. A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Karageorgis, G., & Plevin, M. J. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science, 12(23), 7944-7956. [Link]

  • Broad Institute. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Broad Institute. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS ONE, 8(7), e66879. [Link]

  • de Souza, N. B., & de Azevedo, W. F. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 107. [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening. Springer Nature. [Link]

  • JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools. YouTube. [Link]

  • BioDuro. (2025). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. BioDuro. [Link]

  • Proteros. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Proteros. [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Oncodesign Services. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]

  • Murray, C. W., & Verdonk, M. L. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Structural Biology, 17(5), 584-591. [Link]

  • ResearchGate. (2022). Approaches to Fragment-Based Drug Design. ResearchGate. [Link]

  • Curia Global. (n.d.). Hit-to-Lead Optimization Strategy in Drug Discovery. Curia Global. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13946-13961. [Link]

  • ResearchGate. (2011). An improved synthesis of 2-oxa-7-azaspiro[8][18]nonane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters, 52(26), 3266-3270. [Link]

  • ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate. [Link]

  • RSC Publishing. (n.d.). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Medicinal Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-Oxaspiro[3.5]nonane-7-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-oxaspiro[3.5]nonane-7-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance your synthetic outcomes.

Introduction to the Synthesis of 2-Oxaspiro[3.5]nonane-7-carbonitrile

The 2-oxaspiro[3.5]nonane moiety is a key structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved physicochemical properties in drug candidates. The synthesis of 2-oxaspiro[3.5]nonane-7-carbonitrile, while not extensively documented, can be strategically approached through the conversion of a ketone precursor, 2-oxaspiro[3.5]nonan-7-one . This guide will focus on a robust two-step pathway: the formation of a cyanohydrin from the ketone, followed by its dehydration to yield the target nitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic route to 2-oxaspiro[3.5]nonane-7-carbonitrile?

A1: A highly plausible and accessible route involves a two-step sequence starting from 2-oxaspiro[3.5]nonan-7-one. The first step is the formation of a cyanohydrin intermediate, which is then dehydrated to afford the desired α,β-unsaturated nitrile.

Q2: How can the precursor, 2-oxaspiro[3.5]nonan-7-one, be synthesized?

A2: The synthesis of the spiro-oxetane ketone can be achieved through several methods. Two common approaches are the Paternò–Büchi reaction , a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, or an intramolecular Williamson ether synthesis from a suitably substituted diol precursor.[1][2][3] The choice of method will depend on the available starting materials and equipment.

Q3: What are the critical parameters for the cyanohydrin formation step?

A3: Cyanohydrin formation is a reversible, base-catalyzed reaction.[4] Key parameters to control include:

  • pH: The reaction is typically fastest at a slightly basic pH (around 9-10) to ensure a sufficient concentration of the cyanide nucleophile without promoting base-catalyzed side reactions.

  • Temperature: Lower temperatures generally favor the cyanohydrin product.

  • Steric Hindrance: The spirocyclic nature of the ketone may introduce steric hindrance, potentially slowing the reaction.[5][6]

Q4: Which dehydrating agents are effective for converting the cyanohydrin to the nitrile?

A4: Common and effective dehydrating agents for this transformation include phosphorus oxychloride (POCl₃) in pyridine or thionyl chloride (SOCl₂) in the presence of a base. These reagents convert the hydroxyl group into a good leaving group, facilitating elimination to form the double bond.

Q5: What are the expected spectroscopic signatures for the final product?

A5:

  • IR Spectroscopy: A sharp, medium-intensity peak around 2220 cm⁻¹ for the conjugated nitrile (C≡N) and a peak around 1640 cm⁻¹ for the carbon-carbon double bond (C=C). The characteristic C-O-C stretching of the oxetane ring is expected in the 980-960 cm⁻¹ region.[7][8]

  • ¹H NMR Spectroscopy: The protons on the oxetane ring typically appear as multiplets in the range of 4.0-5.0 ppm.[9][10] The vinylic proton will appear as a singlet or a narrow multiplet in the downfield region.

  • ¹³C NMR Spectroscopy: The nitrile carbon will have a characteristic signal around 115-120 ppm.[11][12] The spiro carbon and the carbons of the oxetane ring will also have distinct chemical shifts.

Detailed Synthetic Protocols

Here we provide detailed experimental procedures for the proposed synthesis of 2-oxaspiro[3.5]nonane-7-carbonitrile.

Protocol 1: Synthesis of the Precursor, 2-Oxaspiro[3.5]nonan-7-one

A common method for constructing the spiro-oxetane core is the intramolecular Williamson ether synthesis.

Step 1: Synthesis of a Di-halo Precursor

A suitable starting material, such as 1,1-bis(hydroxymethyl)cyclohexan-4-one, would need to be synthesized and then converted to a di-halo derivative. For the purpose of this guide, we will assume the availability of a suitable di-halo-ketal precursor.

Step 2: Intramolecular Williamson Ether Synthesis

G cluster_0 Williamson Ether Synthesis Diol_Ketal 1,3-Diol Ketal Precursor Mesylate_Formation Mesylation (MsCl, Et3N) Diol_Ketal->Mesylate_Formation Ketal_Deprotection Ketal Deprotection (Acid) Mesylate_Formation->Ketal_Deprotection Cyclization Intramolecular Cyclization (Base) Ketal_Deprotection->Cyclization Ketone_Product 2-Oxaspiro[3.5]nonan-7-one Cyclization->Ketone_Product

Caption: Workflow for 2-Oxaspiro[3.5]nonan-7-one synthesis.

  • Mesylation: To a solution of the diol-ketal precursor in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (2.2 equivalents). Add methanesulfonyl chloride (2.1 equivalents) dropwise, maintaining the temperature at 0 °C. Stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection and Cyclization: Dissolve the crude dimesylate in a mixture of acetone and water. Add a catalytic amount of p-toluenesulfonic acid and stir at room temperature until the deprotection is complete (monitored by TLC). Neutralize with sodium bicarbonate and extract with ethyl acetate. The crude product is then treated with a strong base like sodium hydride in anhydrous THF to induce intramolecular cyclization.[13][14]

  • Purification: The final ketone product is purified by column chromatography on silica gel.

Reagent/ParameterCondition/AmountPurpose
Diol-Ketal Precursor1.0 equivalentStarting material
Methanesulfonyl Chloride2.1 equivalentsActivates hydroxyl groups
Triethylamine2.2 equivalentsBase for mesylation
p-Toluenesulfonic acid0.1 equivalentsCatalyst for deprotection
Sodium Hydride2.5 equivalentsBase for cyclization
SolventDCM, THFAnhydrous
Temperature0 °C to room temp.Controlled reaction
Protocol 2: Synthesis of 2-Oxaspiro[3.5]nonane-7-carbonitrile

This protocol details the conversion of the ketone precursor to the target nitrile.

G cluster_1 Nitrile Synthesis Ketone 2-Oxaspiro[3.5]nonan-7-one Cyanohydrin_Formation Cyanohydrin Formation (TMSCN, ZnI2) Ketone->Cyanohydrin_Formation Dehydration Dehydration (POCl3, Pyridine) Cyanohydrin_Formation->Dehydration Nitrile_Product 2-Oxaspiro[3.5]nonane-7-carbonitrile Dehydration->Nitrile_Product

Caption: Synthesis of the target carbonitrile.

Step 1: Cyanohydrin Formation

  • To a solution of 2-oxaspiro[3.5]nonan-7-one (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere, add a catalytic amount of zinc iodide (ZnI₂, 0.1 equivalents).

  • Add trimethylsilyl cyanide (TMSCN, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or ¹H NMR for the disappearance of the ketone starting material.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.

Step 2: Dehydration

  • Dissolve the crude cyanohydrin in anhydrous pyridine at 0 °C under an inert atmosphere.

  • Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

  • Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-oxaspiro[3.5]nonane-7-carbonitrile.

Reagent/ParameterCondition/AmountPurpose
2-Oxaspiro[3.5]nonan-7-one1.0 equivalentStarting material
Trimethylsilyl cyanide (TMSCN)1.2 equivalentsCyanide source
Zinc Iodide (ZnI₂)0.1 equivalentsLewis acid catalyst
Phosphorus oxychloride (POCl₃)1.5 equivalentsDehydrating agent
PyridineSolvent/Base
SolventDCM, PyridineAnhydrous
Temperature0 °C to room temp.Controlled reaction

Troubleshooting Guide

Problem 1: Low yield in the synthesis of the ketone precursor (Williamson Ether Synthesis).

  • Potential Cause: Competing elimination reaction (Grob fragmentation) is a common side reaction in the synthesis of strained rings like oxetanes.[3]

  • Solution:

    • Choice of Base: Use a non-hindered, strong base like sodium hydride.

    • Leaving Group: A good leaving group like mesylate or tosylate is crucial.

    • Reaction Conditions: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor elimination. High dilution can also favor the intramolecular cyclization over intermolecular side reactions.[13]

Problem 2: The cyanohydrin formation is slow or does not go to completion.

  • Potential Cause: Steric hindrance from the spirocyclic core can impede the approach of the cyanide nucleophile to the carbonyl carbon.[5][6] The equilibrium may also not favor the product.[4]

  • Solution:

    • Catalyst: Ensure the use of an effective Lewis acid catalyst like ZnI₂ or a catalytic amount of a cyanide salt to increase the rate of reaction.

    • Reaction Time and Temperature: The reaction may require extended reaction times (24-48 hours). Running the reaction at a slightly elevated temperature (e.g., 40 °C) might improve the rate, but this should be balanced against the risk of decomposition.

    • Reagent Purity: Use freshly distilled TMSCN and ensure anhydrous conditions, as water can inhibit the reaction.

Problem 3: Low yield during the dehydration of the cyanohydrin.

  • Potential Cause: Incomplete reaction or formation of byproducts through alternative elimination pathways.

  • Solution:

    • Dehydrating Agent: Ensure the dehydrating agent (POCl₃ or SOCl₂) is fresh and added slowly at low temperature to control the exotherm.

    • Base: Pyridine acts as both a solvent and a base to neutralize the generated acid. Ensure it is anhydrous.

    • Work-up: A careful work-up is essential to remove all acidic residues that could cause product degradation.

Problem 4: Difficulty in purifying the final nitrile product.

  • Potential Cause: The product may co-elute with non-polar byproducts, or it may be volatile.

  • Solution:

    • Chromatography: Use a high-quality silica gel and a carefully optimized solvent system (e.g., a shallow gradient of ethyl acetate in hexanes).

    • Alternative Purification: If the product is sufficiently volatile and thermally stable, vacuum distillation could be an option.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Bach, T. (2000). Stereoselective Paternò–Büchi reactions in organic synthesis. Synthesis, 2000(07), 983-1009.
  • Moody, C. J., & Taylor, R. J. (2017). Synthesis of spiro-oxetanes via 1, 4-CH insertion and Williamson etherification. Organic Letters, 19(15), 4142-4145.
  • D'Auria, M., & Racioppi, R. (2012). Oxetane synthesis through the Paternò-Büchi reaction. Molecules, 17(9), 10498-10539. [Link]

  • Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • North, M. (2003). The Strecker synthesis of α-amino acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 81-118). Wiley-VCH.
  • Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana, 39, 341-361.
  • Wessjohann, L. A., & Scheid, G. (2000). Recent developments in the Paternò-Büchi reaction. Journal für praktische Chemie, 342(4), 333-345.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
  • Fessard, T. C., & Carreira, E. M. (2014). Spirocyclic oxetanes: a new motif for drug discovery.
  • Pavia, D. L., Lampman, G. M., Kritz, G. S., & Engel, R. G. (2011). Introduction to spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

Technical Support Center: Resolving Solubility Issues with 2-Oxaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a paradoxical challenge in modern medicinal chemistry: while spirocyclic oxetanes like 2-oxaspiro[3.5]nonane are typically introduced to enhance aqueous solubility and metabolic stability[1], complex drug candidates bearing this motif can still suffer from poor solubility (BCS Class II or IV).

This guide bypasses generic advice to provide field-proven, mechanistic troubleshooting strategies, self-validating protocols, and data-driven insights tailored specifically to the physicochemical behavior of 2-oxaspiro[3.5]nonane derivatives.

Mechanistic Overview: Why Do These Derivatives Fail to Dissolve?

The incorporation of an oxetane ring generally improves solubility by acting as a strong hydrogen bond acceptor and reducing the lipophilicity (LogD) compared to gem-dimethyl or carbonyl groups[2]. Furthermore, the spirocyclic nature of 2-oxaspiro[3.5]nonane introduces three-dimensionality, which helps molecules "escape from flatland" and disrupts crystal packing[3].

However, solubility issues still arise due to two primary causal factors:

  • High Crystal Lattice Energy ("Brick Dust" Molecules): If the 2-oxaspiro[3.5]nonane scaffold is appended to highly planar, rigid, and strongly interacting aromatic systems, the minor disruption caused by the spirocycle is insufficient to overcome the thermodynamic penalty of breaking the crystal lattice[4].

  • Solvation Penalties ("Grease Ball" Molecules): If the derivative contains extensive lipophilic chains alongside the spirocycle, the hydration shell cannot effectively stabilize the molecule in an aqueous medium, leading to hydrophobic collapse and precipitation[5].

Troubleshooting Guide & FAQs

Q1: My 2-oxaspiro[3.5]nonane derivative has a calculated LogP of 4.5 and is insoluble in an aqueous buffer (pH 7.4). Should I modify the scaffold or use a formulation approach?

A: The decision depends entirely on your development stage.

  • Early Discovery (Hit-to-Lead): Prioritize chemical modification. The cyclohexane ring of the 2-oxaspiro[3.5]nonane system is an excellent vector for functionalization. Introducing an ionizable group (e.g., synthesizing 2-oxaspiro[3.5]nonane-7-methanamine) allows for salt formation, which drastically lowers the solvation penalty[3][6].

  • Late Stage (Preclinical/Clinical): If the scaffold is locked, you must pivot to solid-state or formulation approaches. For a high-LogP compound, lipid-based formulations or Amorphous Solid Dispersions (ASDs) are the most reliable methods to force the molecule into a supersaturated state[7].

Q2: I attempted to formulate my derivative as an Amorphous Solid Dispersion (ASD) using HPMCAS, but the compound recrystallized within 48 hours. Why did this happen, and how do I fix it?

A: This is a classic polymer-drug mismatch. Recrystallization occurs when the thermodynamic drive to return to the crystalline state overcomes the kinetic barrier provided by the polymer.

  • Causality: The oxetane oxygen is a potent hydrogen bond acceptor[8]. HPMCAS (Hypromellose acetate succinate) has limited hydrogen bond donors available at neutral/acidic pH. Without strong intermolecular H-bonding between the drug and the polymer, phase separation occurs.

  • Solution: Switch to a polymer with stronger H-bond donor capacity or one that forms strong dipole-dipole interactions with the oxetane ring, such as Copovidone (PVP-VA) or Soluplus.

Q3: How effective is salt formation for these specific spirocycles?

A: Highly effective, provided your derivative has an ionizable center. The process of salt production is widely recognized as the most prevalent and efficient approach to enhance the solubility of pharmaceutical compounds[7]. For basic derivatives (like those containing a primary amine on the nonane ring), forming a mesylate or hydrochloride salt reduces the lattice energy and increases the dissolution rate. Ensure the pKa difference between the drug and the counterion is >3 to guarantee complete proton transfer.

Strategic Workflows & Visualizations

To systematize your troubleshooting process, follow the decision matrix outlined below.

TroubleshootingWorkflow Start Solubility Issue Detected (2-oxaspiro[3.5]nonane derivative) Stage Development Stage? Start->Stage Early Early Discovery (Hit-to-Lead) Stage->Early Yes Late Late Stage (Preclinical/Clinical) Stage->Late No ChemMod Chemical Modification (Add amines, reduce LogP) Early->ChemMod CheckIon Is the molecule ionizable? Late->CheckIon SolidState Solid-State Modification (Salt Formation) CheckIon->SolidState Yes (pKa > 4) Formulation Formulation Approach (ASDs, Cyclodextrins) CheckIon->Formulation No (Neutral)

Figure 1: Decision tree for resolving solubility issues in spirocyclic oxetane derivatives.

Experimental Protocols

Protocol A: Preparation and Validation of an Amorphous Solid Dispersion (ASD)

This protocol utilizes solvent evaporation to create a kinetically stabilized amorphous matrix, leveraging the oxetane's H-bond acceptor properties. This is a self-validating system: step 4 ensures the physical state is truly amorphous.

Materials: 2-oxaspiro[3.5]nonane derivative, PVP-VA 64 (Copovidone), Dichloromethane (DCM), Methanol (MeOH).

  • Co-dissolution: Weigh the drug and PVP-VA 64 at a 1:3 (w/w) ratio. Dissolve the mixture in a co-solvent system of DCM:MeOH (1:1 v/v) to ensure both the lipophilic drug and the hydrophilic polymer are completely solvated. Sonicate for 5 minutes.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask. Use a rotary evaporator at 40°C under reduced pressure (gradually lowering to 50 mbar) to rapidly remove the solvent. Rapid evaporation is critical to prevent phase separation.

  • Secondary Drying: Transfer the resulting solid film to a vacuum oven. Dry at 40°C for 24 hours to remove residual solvent traces that could act as plasticizers and induce premature crystallization.

  • Validation (Crucial): Analyze the powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Success Criterion: PXRD must show a broad "halo" with no sharp Bragg peaks. DSC must show a single Glass Transition Temperature (

      
      ) between the 
      
      
      
      of the pure drug and the pure polymer, confirming a single-phase system.

ASDProtocol Step1 1. Co-dissolution (Drug + PVP-VA in DCM/MeOH) Step2 2. Rapid Solvent Removal (Rotary Evaporation, 40°C) Step1->Step2 Step3 3. Secondary Drying (Vacuum Oven, 24h) Step2->Step3 Step4 4. Validation (Confirm amorphous halo via PXRD) Step3->Step4

Figure 2: Step-by-step workflow for the preparation and validation of Amorphous Solid Dispersions.

Protocol B: Kinetic Solubility Screening (Shake-Flask Method)

To accurately assess if your modifications (chemical or formulation) have worked, you must measure kinetic solubility in biorelevant media, not just thermodynamic solubility in water.

  • Preparation: Add 2 mg of the solid compound to a 2 mL Eppendorf tube.

  • Media Addition: Add 1 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) to the tube.

  • Incubation: Place the tube in a thermomixer at 37°C, shaking at 800 rpm for 2 hours (simulating gastrointestinal transit time).

  • Separation: Centrifuge the suspension at 14,000 rpm for 10 minutes to pellet undissolved material.

  • Quantification: Dilute the supernatant 1:10 in Acetonitrile and quantify the dissolved drug concentration via HPLC-UV against a known standard curve.

Data Presentation: Comparative Solubility Strategies

The following table summarizes the efficacy of various solubility enhancement techniques specifically applied to highly lipophilic spirocyclic oxetane derivatives.

Enhancement StrategyMechanism of ActionSuitability for 2-Oxaspiro[3.5]nonanesTypical Solubility Gain
Chemical: Salt Formation Ionization reduces lattice energy and increases hydration[7].Excellent (if the nonane ring is functionalized with an amine)[3].100x - 1000x
Formulation: ASDs Traps drug in a high-energy amorphous state, preventing crystallization[5].Excellent. Oxetane oxygen acts as an H-bond acceptor for polymer stabilization.10x - 50x
Formulation: Cyclodextrins Encapsulates lipophilic moieties in a hydrophilic cavity[9].Moderate. The spirocycle's bulkiness may hinder deep cavity inclusion.5x - 20x
Physical: Micronization Increases surface area to improve the rate of dissolution[5].Poor. Does not change intrinsic thermodynamic solubility[7].Minimal (Rate only)

References

1.[5] Solubility enhancement techniques: A comprehensive review. wjbphs.com. Available at: 2.[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. acs.org. Available at: 3.[7] A review on solubility enhancement technique for pharmaceutical drugs. gsconlinepress.com. Available at: 4.[8] Applications of oxetanes in drug discovery and medicinal chemistry. nih.gov. Available at: 5.[6] 2-Oxaspiro[3.5]nonane | RUO - Benchchem. benchchem.com. Available at: 6.[3] In-depth Technical Guide: 2-Oxaspiro[3.5]nonane-7-methanamine. benchchem.com. Available at: 7.[9] Contemporary Review on Solubility Enhancement Techniques. jddtonline.info. Available at: 8.[2] Oxetanes in Drug Discovery Campaigns. nih.gov. Available at: 9.[4] Synthetic oxetanes in drug discovery: where are we in 2025? tandfonline.com. Available at:

Sources

Technical Support Center: Stability of 2-Oxaspiro[3.5]nonane-7-carbonitrile Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced reactivity of spirocyclic scaffolds. 2-Oxaspiro[3.5]nonane-7-carbonitrile is a premier building block in modern drug discovery, prized for the oxetane ring's ability to modulate lipophilicity and the nitrile's synthetic versatility. However, its behavior under basic conditions requires precise mechanistic understanding to prevent costly degradation and loss of stereopurity.

This guide is designed to provide you with field-proven insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your experiments.

Section 1: FAQs – Core Stability Profile & Mechanistic Insights

Q: Is the oxetane ring in 2-oxaspiro[3.5]nonane-7-carbonitrile susceptible to base-catalyzed ring opening? A: No. Unlike acidic conditions which readily cleave the strained 4-membered ring, the oxetane moiety is highly tolerant of basic conditions. The 3,3-disubstituted nature of the spiro-oxetane provides immense steric shielding to the C–O antibonding orbitals, effectively blocking nucleophilic attack[1]. This aligns with comprehensive stability profiling of 3,3-disubstituted oxetanes, which demonstrate robust stability across a wide range of basic environments.

Q: If the oxetane is stable, what is the primary liability of this molecule in basic media? A: The reactivity is entirely localized at the C7-carbonitrile group . Depending on the base strength and solvent system, two primary degradation or side-reaction pathways emerge:

  • Nucleophilic Hydrolysis: In aqueous bases (e.g., NaOH/H₂O), the electrophilic nitrile carbon undergoes hydration to an amide, and subsequently to a carboxylic acid.

  • Alpha-Deprotonation: In the presence of strong, non-nucleophilic bases (e.g., LDA, NaHMDS), the secondary proton at the C7 position is abstracted. This forms a planar enenitrile anion, leading to epimerization (loss of cis/trans stereopurity) upon re-protonation.

Section 2: Troubleshooting Guides

Issue 1: Unexpected Mass Shifts During LC-MS Analysis

Symptom: After a basic reaction or workup, LC-MS reveals new peaks with a +18 Da or +19 Da mass shift relative to the starting material.

  • Root Cause: Base-catalyzed nucleophilic hydration of the nitrile. A +18 Da shift indicates conversion to the primary amide. A further +1 Da shift (total +19 Da from the parent nitrile) indicates complete hydrolysis to the carboxylic acid.

  • Causality: Hydroxide ions readily attack the highly electrophilic nitrile carbon. The oxetane remains intact because the nitrile carbon is significantly more electrophilic and less sterically hindered than the spirocyclic C–O bonds.

  • Resolution: Switch to anhydrous basic conditions. If an aqueous workup is mandatory, use milder bases (e.g., saturated NaHCO₃ instead of NaOH) and keep biphasic extraction temperatures strictly below 25°C.

Issue 2: Loss of Stereochemical Purity (Peak Splitting)

Symptom: NMR shows a doubling of signals, or HPLC shows a split peak with the exact same mass as the starting material.

  • Root Cause: Base-induced epimerization at the C7 position.

  • Causality: The use of strong bases (pKₐ > 25, such as alkoxides or amides) deprotonates the C7 position. Because the molecule is a spirocycle, the C7 substituent can exist in axial or equatorial orientations relative to the oxetane oxygen (cis or trans). Re-protonation of the intermediate enenitrile anion occurs from both faces of the cyclohexane ring, yielding a diastereomeric mixture.

  • Resolution: If alpha-alkylation is not your intended goal, avoid strong bases. For cross-coupling reactions requiring a base, utilize the weakest possible base that still drives the catalytic cycle (e.g., K₂CO₃ or Cs₂CO₃ instead of NaOtBu).

Section 3: Quantitative Data

To aid in experimental design, the following matrix summarizes the compatibility of 2-oxaspiro[3.5]nonane-7-carbonitrile with common basic systems.

Base SystemApprox. Base pKₐTemp (°C)Oxetane StabilityNitrile StabilityPrimary Risk / Outcome
K₂CO₃ / DMF ~1080°CIntactIntactNone (Highly Stable)
DIPEA / DCM ~1140°CIntactIntactNone (Highly Stable)
NaOH / H₂O ~1460°CIntactDegraded Hydrolysis to Amide/Acid
NaOtBu / THF ~1725°CIntactEpimerized C7 Epimerization
LDA / THF ~36-78°CIntactDeprotonated Enenitrile Anion Formation

Section 4: Experimental Protocols

Protocol 1: Safe Alpha-Alkylation (Leveraging Base Reactivity)

Objective: Alkylate the C7 position while preserving the oxetane ring and controlling the stereochemical outcome. Self-Validation Mechanism: The protocol uses a strict temperature gradient to kinetically trap the enenitrile anion, preventing unwanted side reactions. Quenching at low temperature prevents workup-induced hydrolysis.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add 2-oxaspiro[3.5]nonane-7-carbonitrile (1.0 eq) and anhydrous THF (to reach 0.2 M).

  • Kinetic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78°C. (Causality: Low temperature prevents oxetane ring-opening by the strong base and controls the regioselectivity of deprotonation).

  • Deprotonation: Add LDA (1.1 eq, 2.0 M in THF) dropwise over 10 minutes. Stir for 30 minutes at -78°C to ensure complete formation of the enenitrile anion.

  • Electrophile Addition: Add the desired alkyl halide (1.2 eq) neat or dissolved in a minimum volume of anhydrous THF. Stir for 2 hours at -78°C.

  • Validation & Quench: Quench the reaction at -78°C with saturated aqueous NH₄Cl. (Causality: Quenching before warming neutralizes the base, preventing base-catalyzed hydrolysis of the nitrile during the subsequent aqueous workup).

  • Workup: Extract with EtOAc (3x). Dry the combined organics over MgSO₄. Crude NMR will validate a single new quaternary center at C7 with the oxetane signals intact.

Protocol 2: Safe Basic Workup for Nitrile Preservation

Objective: Remove acidic impurities from a reaction mixture without hydrolyzing the C7-carbonitrile.

  • Dilute the crude reaction mixture with a non-polar solvent (e.g., MTBE or DCM).

  • Wash with cold (4°C) saturated aqueous NaHCO₃ (pH ~8.5). Do not use NaOH or KOH.

  • Separate the organic layer immediately. (Causality: Minimizing biphasic contact time prevents slow background hydration of the nitrile).

  • Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure with a water bath temperature strictly <30°C.

Section 5: Mechanistic & Workflow Visualizations

BaseStability Start 2-Oxaspiro[3.5]nonane-7-carbonitrile in Basic Conditions BaseType Identify Base Strength & Solvent System Start->BaseType AqBase Aqueous Base / Heat (e.g., NaOH, H2O) BaseType->AqBase StrongBase Strong Non-Nucleophilic Base (e.g., LDA, NaHMDS) BaseType->StrongBase MildBase Mild Base / Anhydrous (e.g., K2CO3, DIPEA) BaseType->MildBase Hydrolysis Nitrile Hydrolysis (+18 Da Amide / +19 Da Acid) AqBase->Hydrolysis Nucleophilic Attack Epimerization C7 Epimerization / Alkylation (Loss of Stereopurity) StrongBase->Epimerization Alpha-Deprotonation Stable Stable Oxetane & Nitrile (Target Intact) MildBase->Stable Steric Shielding

Logical workflow for predicting and troubleshooting base-induced reactivity.

Mechanism Substrate 2-Oxaspiro[3.5]nonane- 7-carbonitrile Enenitrile Enenitrile Anion Intermediate Substrate->Enenitrile LDA / -78°C (Alpha-Deprotonation) Amide Primary Amide Intermediate Substrate->Amide NaOH / H2O (Nucleophilic Addition) Epimer C7 Epimer Mixture Enenitrile->Epimer H+ Quench Carboxylic Carboxylic Acid Amide->Carboxylic Excess Base / Heat

Mechanistic pathways for base-catalyzed degradation and side reactions.

References

1.[1] Wuitschik, G., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, ACS Publications. URL:[Link] 2. Litskan, E. V., et al. "Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks." Organic Chemistry Frontiers, RSC Publishing. URL:[Link]

Sources

Technical Support Center: Chromatographic Separation of 2-Oxaspiro[3.5]nonane Isomers

[1]

Senior Application Scientist: Dr. Alex V. Department: Separation Sciences & Purification Core Last Updated: March 6, 2026

Core Technical Overview

The 2-oxaspiro[3.5]nonane scaffold is a bioisostere for gem-dimethyl or piperidine groups. While the unsubstituted parent molecule is achiral, functionalization at the C7 position (on the cyclohexane ring) creates cis and trans diastereomers relative to the oxetane oxygen.

  • The Challenge: These isomers often possess similar polarity and solubility, leading to co-elution in standard flash chromatography.

  • The Solution: Separation relies on exploiting subtle differences in molecular shape (hydrodynamic volume) and hydrogen-bonding accessibility using optimized stationary phases and gradient slopes.

  • Detection Warning: The core scaffold lacks a strong chromophore. Standard UV detection (254 nm) is often ineffective unless the substituent is aromatic.

Troubleshooting Guide & FAQs

Q1: I see only one broad peak for my 7-hydroxy-2-oxaspiro[3.5]nonane mixture on TLC/Flash. How do I resolve the cis/trans isomers?

Diagnosis: The polarity difference between the cis (hydroxyl axial/equatorial relative to oxetane) and trans isomers is insufficient for standard silica separation using high-polarity solvents. Troubleshooting Protocol:

  • Switch Solvent System: Move from MeOH/DCM to EtOAc/Hexane or Acetone/Hexane . Acetone often provides better selectivity for hydroxylated spirocycles due to its dipole interaction.

  • Reduce Loading: Overloading causes peak broadening that masks the partial separation. Cap loading at <1% of silica mass.

  • Use High-Performance Silica: Switch from standard 40-63 µm silica to 15-25 µm spherical silica cartridges to increase theoretical plates.

Q2: My 2-oxaspiro[3.5]nonane-7-amine derivative is tailing severely.

Diagnosis: The basic amine interacts with acidic silanols on the silica surface, causing peak tailing and retention time shifts. Corrective Action:

  • Normal Phase: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase. Note: Pre-wash the column with the modifier to deactivate silanols before injection.

  • Reverse Phase: Use a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 10 ) to keep the amine deprotonated (neutral), improving peak shape and retention.

Q3: I cannot detect my compound using UV at 254 nm.

Expert Insight: The 2-oxaspiro[3.5]nonane skeleton is aliphatic and ether-based. It has negligible absorbance above 210 nm. Recommended Detection Methods:

  • ELSD (Evaporative Light Scattering Detector): Universal detection, ideal for non-chromophoric spirocycles.

  • RI (Refractive Index): Suitable for isocratic runs but not gradients.

  • Low-UV Monitoring: Set detector to 205-210 nm . Caution: Use UV-transparent solvents (HPLC-grade Acetonitrile/Water); avoid Acetone or Ethyl Acetate at these wavelengths.

  • Derivatization: For amines/alcohols, react a small aliquot with anisaldehyde or ninhydrin (for TLC) or pre-column derivatize with a UV-active tag (e.g., benzoyl chloride) for HPLC.

Q4: Which isomer elutes first?

Rule of Thumb:

  • Normal Phase (Silica): The isomer with the intramolecular hydrogen bond (if applicable) or the less polar conformation usually elutes first. For 1,3-diols, the intramolecular H-bonded cis isomer often elutes before the trans isomer [1].

  • Reverse Phase (C18): The more polar isomer elutes first. Typically, the isomer with the polar group exposed to the solvent (often equatorial) elutes earlier than the axial conformer, though this depends heavily on the specific substitution pattern.

Experimental Protocols

Protocol A: Normal Phase Separation (Flash Chromatography)

Objective: Purification of gram-scale intermediates (e.g., alcohols or protected amines).

ParameterSpecification
Stationary Phase Spherical Silica Gel (20–40 µm), 60 Å pore size.
Mobile Phase A n-Hexane or Heptane
Mobile Phase B Ethyl Acetate (EtOAc) or Acetone
Modifier 0.1% TEA (only for amines)
Gradient Profile 0–10% B (2 CV), 10–40% B (15 CV), 40–100% B (5 CV).
Flow Rate Optimized for column size (e.g., 15-20 mL/min for 12g column).
Detection ELSD or UV 210 nm.

Step-by-Step:

  • Equilibration: Flush column with 3 CV (Column Volumes) of starting conditions (0% B).

  • Loading: Dissolve sample in minimum volume of DCM or adsorb onto Celite/Silica (dry load) if solubility is poor in Hexane. Dry loading is recommended for resolution of close-eluting isomers.

  • Elution: Run the shallow gradient (10-40% B). The cis and trans isomers typically separate with a

    
     of 0.05–0.10.
    
  • Fraction Collection: Collect small fractions (1/4 CV) across the peak width to ensure pure isomer isolation.

Protocol B: Reverse Phase HPLC (Analytical & Prep)

Objective: High-purity separation of final compounds or difficult isomer pairs.

ParameterSpecification
Column C18 (ODS) or Phenyl-Hexyl (for enhanced shape selectivity). 5 µm, 4.6 x 150 mm.
Mobile Phase A Water + 10 mM Ammonium Bicarbonate (pH 10) [Basic] OR 0.1% Formic Acid [Acidic]
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 60% B over 20 min.
Temperature 30–40°C (Higher temp improves mass transfer).
Detection ELSD or CAD (Charged Aerosol Detection).

Expert Note: Phenyl-Hexyl columns often provide better separation for spiro-isomers than C18 due to

Decision Workflow (Visualization)

The following logic tree guides the selection of the optimal purification strategy based on sample properties.

SeparationWorkflowStartCrude 2-Oxaspiro[3.5]nonane MixCheckChromophoreDoes it have a UV Chromophore?Start->CheckChromophoreUseELSDUse ELSD / RI / CAD(or derivatize)CheckChromophore->UseELSDNoUseUVUse UV (254/280 nm)CheckChromophore->UseUVYesCheckAmineIs it an Amine?AmineYesAdd 0.1% TEA (NP)or pH 10 Buffer (RP)CheckAmine->AmineYesYesAmineNoStandard Neutral ConditionsCheckAmine->AmineNoNoUseELSD->CheckAmineUseUV->CheckAmineSelectMethodSelect Mode based on ScaleAmineYes->SelectMethodAmineNo->SelectMethodFlashFlash Chromatography(Silica, Hex/EtOAc)For >100mgSelectMethod->FlashLow Resolution / High ScalePrepHPLCPrep HPLC(C18/Phenyl, H2O/ACN)For <100mg or High PuritySelectMethod->PrepHPLCHigh Resolution / Low Scale

Caption: Decision matrix for selecting detection and separation parameters for spirocyclic derivatives.

References

  • Lee, Y., & Lin, C. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Asian Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2023).[1] Chromatographic Separations: State of the Art. Separations Journal. Retrieved from [Link]

Technical Support Center: Handling Moisture-Sensitive Spirocyclic Nitrile Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Spirocyclic nitriles are highly valued in modern drug discovery for their ability to increase the three-dimensional character (


 fraction) of drug candidates, often serving as bioisosteres to flat aromatic rings[1]. However, the unique steric and electronic environments of spiro-fused systems can complicate their handling.

This guide provides authoritative, field-proven troubleshooting strategies and protocols for managing the moisture sensitivity of these critical reagents.

Part 1: Troubleshooting & FAQs

Q: Why are my spirocyclic nitriles converting into primary amides during storage or reaction? A: Nitriles are carboxylic acid derivatives[2]. While generally stable, the nitrile carbon becomes highly electrophilic in the presence of Lewis acids, Brønsted acids, or strong bases. Trace moisture (


) acts as a competitive nucleophile. Because spirocyclic structures often sterically hinder larger, desired nucleophiles (like Grignard reagents), the smaller water molecule easily bypasses this steric bulk, leading to an iminium intermediate that rapidly tautomerizes into a primary amide[1][2].

Q: How do I definitively know if my spirocyclic nitrile reagent has degraded? A: Do not rely solely on visual inspection, as both the nitrile and its amide byproduct may appear as white powders or clear oils. Monitor via IR spectroscopy. An intact spirocyclic nitrile exhibits a sharp, distinct


 stretch around 2250 

. If moisture degradation has occurred, you will observe the emergence of a strong carbonyl stretch (

) around 1650-1690

and broad N-H stretches around 3200-3400

.

Q: My reagent is packaged in a Sure/Seal™ bottle. Why does it degrade after the first few uses? A: Reagent degradation during storage is almost always caused by improper pressure equalization. When you withdraw liquid using a syringe, a partial vacuum is created inside the bottle. If you do not actively replace this volume with an inert gas, the vacuum will pull moist ambient air through the pierced septum after the needle is removed. Always use a dual-needle system or a Schlenk line to blanket the crown-cap with dry Argon or Nitrogen during extraction[3].

Q: I am getting extremely low yields when attempting nucleophilic additions (e.g., Grignard reactions) to the spirocyclic nitrile. How can I fix this? A: This is a dual-causality issue. First, trace water in your solvent will instantly quench the organometallic reagent[4]. Second, because the spirocyclic ring creates significant steric hindrance, the activation energy for the desired nucleophilic attack is high. If the reaction is slow, any residual moisture has more time to participate in side reactions. Ensure your solvents have


 ppm water, and consider adding Lewis acid additives (like 

) to selectively activate the nitrile carbon, speeding up the desired pathway.

Part 2: Mechanistic Visualization

The following diagram illustrates the causality of moisture-induced degradation and the specific points where technical intervention prevents reagent loss.

NitrileHydrolysis Nitrile Spirocyclic Nitrile (R-CN) Intermediate Iminium / Imidate Intermediate Nitrile->Intermediate Acid/Base Catalyst Water Trace H2O (Moisture) Water->Intermediate Nucleophilic Attack Amide Primary Amide (Degradation Product) Intermediate->Amide Tautomerization Intervention Intervention: Schlenk Line / Dry Solvents Intervention->Water Prevents

Mechanism of moisture-induced spirocyclic nitrile hydrolysis and points of technical intervention.

Part 3: Quantitative Data & Solvent Compatibility

To maintain the integrity of spirocyclic nitriles, strict adherence to solvent moisture thresholds is required.

SolventMax Acceptable ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Recommended Drying MethodImpact of Excess Moisture on Nitrile Reactions
Tetrahydrofuran (THF) < 50 ppmSodium/Benzophenone distillationQuenches organometallics; promotes premature nitrile hydrolysis.
Dichloromethane (DCM) < 30 ppmCalcium hydride (

) distillation
Lewis-acid catalyzed hydration of nitrile to amide.
Toluene < 50 ppmSodium metal extrusionPoor solubility of degradation products (amides precipitate).
N,N-Dimethylformamide (DMF) < 100 ppmActivated 3Å Molecular SievesBase-catalyzed hydrolysis; generates dimethylamine impurities.

Part 4: Experimental Protocols

Protocol A: Anhydrous Syringe Transfer of Liquid Spirocyclic Nitriles

This protocol ensures that no ambient moisture enters the reagent bottle during transfer, utilizing a self-validating pressure system[3].

  • Glassware Preparation: Dry syringes and needles in an oven at 140°C for at least 4 hours. Assemble the syringe while hot and cool it in a desiccator or under a stream of dry Argon[3].

  • Purge the Syringe: Insert the needle into a septum connected to a Schlenk line. Draw and expel Argon three times to remove adsorbed moisture from the glass barrel[3].

  • Establish Positive Pressure: Connect a secondary needle to an Argon line (bubbler attached) and insert it just through the septum of the reagent bottle to create a blanket of inert gas.

  • Volume Extraction: Insert the dried syringe needle into the reagent.

    • Self-Validating Step: Slowly pull the plunger. If the plunger resists or pulls back automatically when released, the bottle is under vacuum. Do not proceed. Adjust the Argon flow until the positive pressure assists the plunger movement.

  • Transfer: Withdraw the desired volume, remove the syringe, and immediately pierce the septum of your pre-dried reaction flask.

Protocol B: Setting Up a Moisture-Free Nucleophilic Addition

Spirocyclic nitriles require rigorous exclusion of water during organometallic additions to prevent the formation of ketones via premature imine hydrolysis[2].

  • Vessel Preparation: Flame-dry a Schlenk flask under high vacuum (0.1 mmHg). Backfill with Argon. Repeat this vacuum/Argon cycle three times.

  • Solvent Addition: Transfer anhydrous THF (

    
     ppm 
    
    
    
    ) into the flask via a stainless-steel cannula.
  • Reagent Introduction: Add the spirocyclic nitrile using Protocol A. Stir to ensure complete dissolution.

  • Temperature Control: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Causality: Lowering the temperature suppresses the activation energy for unwanted side-reactions (like alpha-deprotonation) while allowing the highly reactive organometallic reagent to attack the sterically hindered nitrile carbon.

  • Organometallic Addition: Add the Grignard or organolithium reagent dropwise down the side of the flask.

  • Controlled Quenching: Only after complete consumption of the nitrile (verified by TLC/LC-MS), quench the resulting metal-imine salt with a controlled addition of anhydrous methanol, followed by acidic aqueous workup to yield the desired ketone[2].

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. pitt.edu.
  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. fishersci.nl.
  • Preservation of Moisture-Sensitive Chemical Reagents - MilliporeSigma. sigmaaldrich.com.
  • Carboxylic acid Derivatives - Rutgers University. rutgers.edu.
  • Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine - ResearchGate. researchgate.net.

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Technical Support Center: Enhancing Metabolic Stability with 2-Oxaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the application of 2-oxaspiro[3.5]nonane scaffolds in drug discovery. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the metabolic stability of drug candidates.

The strategic incorporation of spirocyclic systems, particularly those containing strained four-membered rings like oxetanes, has emerged as a powerful tactic to "escape from flatland" in medicinal chemistry.[1][2] The 2-oxaspiro[3.5]nonane scaffold, with its inherent three-dimensionality, offers a rigid and spatially well-defined framework that can significantly enhance a molecule's physicochemical properties.[3][4][5] By replacing metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, with this spirocyclic oxetane, researchers can often achieve notable improvements in metabolic stability, aqueous solubility, and target potency.[6][7][8]

This guide will delve into the practical challenges and key considerations when working with these promising scaffolds, providing evidence-based solutions and protocols to accelerate your research.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis and evaluation of 2-oxaspiro[3.5]nonane-containing compounds.

Issue 1: Low Yields in Spirocyclization Reactions

  • Question: I am attempting to synthesize a 2-oxaspiro[3.5]nonane derivative, but the yield of my spirocyclization step is consistently low. What are the likely causes and how can I optimize the reaction?

  • Answer: Low yields in the formation of spirocyclic systems are a common challenge, often stemming from sub-optimal reaction conditions or catalyst inefficiency.[9] A systematic approach to troubleshooting is crucial.

    • Causality & Recommended Actions:

      • Inefficient Ring Formation: The construction of the strained four-membered oxetane ring can be kinetically challenging.[10] The most common method, intramolecular Williamson etherification of a 1,3-diol precursor, requires careful optimization.[11]

        • Protocol Adjustment: Ensure complete activation of the leaving group (e.g., tosylation or mesylation of one of the hydroxyl groups). Screen different bases (e.g., NaH, KHMDS, DBU) and solvents to favor the intramolecular cyclization over intermolecular side reactions.

      • Catalyst/Reagent Inefficiency: The choice of catalyst and ligands is critical, especially in more complex, multi-component reactions.[9]

        • Systematic Screening: If employing a metal-catalyzed approach, screen a panel of ligands. For instance, in related spirocyclizations, different phosphine ligands have been shown to dramatically impact both yield and stereoselectivity.[9]

      • Starting Material Purity: Impurities in your starting materials can poison catalysts or lead to unwanted side reactions.[9]

        • Quality Control: Always ensure the purity of your starting materials using techniques like NMR, LC-MS, and recrystallization or column chromatography before proceeding.[9]

      • Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions.[9] The oxetane ring, while generally more stable than other strained heterocycles, can be susceptible to ring-opening under strongly acidic conditions.[12]

        • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals to check for both product formation and decomposition. If decomposition is observed, consider milder workup conditions (e.g., avoiding strong acids) or reducing the reaction temperature and time.[9]

Issue 2: Difficulty in Product Purification

  • Question: I have successfully synthesized my target 2-oxaspiro[3.5]nonane derivative, but I'm struggling to purify it from byproducts and starting materials. What purification strategies are most effective?

  • Answer: The unique physicochemical properties of spirocyclic compounds can sometimes complicate standard purification procedures.

    • Causality & Recommended Actions:

      • Polarity and Solubility: The introduction of the oxetane moiety can increase the polarity and aqueous solubility of a molecule.[8][13][14] This can lead to challenges in extraction and chromatography.

        • Extraction Optimization: If your compound contains a basic nitrogen, ensure the pH of the aqueous layer is sufficiently high (typically >10) during basic extraction to ensure the amine is in its free base form.[15] A brine wash of the organic layer can help to "salt out" the product and improve recovery.[15]

        • Chromatography Adjustments: For column chromatography, if you observe streaking or poor separation of a basic compound on silica gel, consider adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent.[15] Alternatively, using a different stationary phase like basic alumina may be beneficial.[15]

      • Thermal Instability: Spirocyclic compounds, particularly those with strained rings, may be thermally labile.

        • Purification Technique: If distillation is attempted, use vacuum distillation to lower the boiling point and minimize the risk of thermal decomposition.[15]

      • Crystallization Challenges: The compound may exist as an oil, or impurities may be hindering crystallization.

        • Inducing Crystallization: Try various solvent systems for recrystallization. If the free base is an oil, converting it to a salt (e.g., hydrochloride or oxalate) can often induce crystallization.

Issue 3: Inconclusive Metabolic Stability Assay Results

  • Question: I've performed an in vitro metabolic stability assay using liver microsomes, but the results are ambiguous. How can I improve the reliability of my assay and accurately assess the impact of the 2-oxaspiro[3.5]nonane scaffold?

  • Answer: Obtaining reliable metabolic stability data is crucial for evaluating the effectiveness of your design strategy.

    • Causality & Recommended Actions:

      • Assay Conditions: The standard in vitro metabolic stability assay involves incubating the test compound with liver microsomes and an NADPH regenerating system.[16] Sub-optimal conditions can lead to variable results.

        • Protocol Validation: Ensure your assay is properly validated with known high and low clearance compounds. The final concentration of the test compound should typically be around 1 µM.[16]

      • Analytical Method Sensitivity: The accurate quantification of the parent compound over time is essential.

        • LC-MS/MS Optimization: Develop a sensitive and specific LC-MS/MS method for your compound.[17] This will allow for accurate determination of the compound's depletion over the time course of the incubation (e.g., 0, 5, 15, 30, 60 minutes).[16]

      • Data Interpretation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the depletion of the parent compound.

        • Kinetic Analysis: Ensure you are using the linear range of the depletion curve to calculate the rate of metabolism.[18]

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a 2-oxaspiro[3.5]nonane scaffold to improve metabolic stability?

A1: The primary advantage lies in its function as a bioisostere for metabolically vulnerable groups.[6][19] Spirocyclic structures, in general, offer improved metabolic stability compared to their non-spirocyclic or "flat" aromatic counterparts.[1][13][14] The 2-oxaspiro[3.5]nonane scaffold specifically:

  • Blocks Metabolic Hotspots: By replacing groups prone to oxidative metabolism, such as gem-dimethyl or benzylic positions, the spirocyclic core can prevent enzymatic degradation by cytochrome P450 enzymes.[1][20]

  • Increases Three-Dimensionality: The rigid, sp³-rich structure of the scaffold can lead to a more defined orientation of substituents, potentially improving binding affinity to the target protein while presenting a less favorable substrate for metabolic enzymes.[4][5][21]

  • Modulates Physicochemical Properties: The incorporation of the polar oxetane moiety often leads to increased aqueous solubility and reduced lipophilicity, which are desirable properties for drug candidates.[8][14]

Q2: What are the key synthetic challenges in constructing 2-oxaspiro[3.5]nonane scaffolds?

A2: The synthesis of spirocycles containing a four-membered ring can be challenging due to the inherent ring strain.[3][10] Key challenges include:

  • Formation of the Oxetane Ring: The intramolecular cyclization to form the oxetane is often the most difficult step and requires careful optimization of reaction conditions.[10][11]

  • Stereocontrol: If the scaffold is substituted, controlling the stereochemistry at the spiro-center and other chiral centers can be difficult.[9] The choice of catalyst, solvent, and temperature can significantly influence the diastereoselectivity.[9]

  • Availability of Starting Materials: While the availability of functionalized four-membered ring building blocks has increased, the synthesis of highly substituted or complex starting materials can still be a multi-step process.[3]

Q3: How do I design an experiment to compare the metabolic stability of a compound with and without the 2-oxaspiro[3.5]nonane scaffold?

A3: A well-designed experiment will involve a direct comparison of a "matched pair" of compounds: your lead molecule and its analog containing the 2-oxaspiro[3.5]nonane scaffold.

  • Experimental Workflow:

    G cluster_0 Compound Synthesis cluster_1 In Vitro Metabolic Stability Assay cluster_2 Data Analysis A Synthesize Lead Compound B Synthesize 2-Oxaspiro[3.5]nonane Analog C Incubate compounds with liver microsomes + NADPH A->C B->C D Sample at multiple time points (e.g., 0-60 min) C->D E Quench reaction and analyze by LC-MS/MS D->E F Quantify parent compound depletion E->F G Calculate half-life (t½) and intrinsic clearance (CLint) F->G H Compare metabolic stability of the matched pair G->H

    Caption: Experimental workflow for comparative metabolic stability analysis.

  • Data Presentation: The results should be summarized in a clear, tabular format for easy comparison.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Lead Compounde.g., 15e.g., 95
2-Oxaspiro[3.5]nonane Analoge.g., >60e.g., <10

Q4: Can the 2-oxaspiro[3.5]nonane scaffold be further functionalized?

A4: Yes, the 2-oxaspiro[3.5]nonane scaffold serves as a versatile building block that allows for a variety of functional group transformations on both the oxetane and cyclohexane rings.[6] This enables the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. For example, amino derivatives like 2-oxaspiro[3.5]nonan-7-amine are valuable for further derivatization in medicinal chemistry.[6]

Experimental Protocols

Protocol 1: General Procedure for In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a test compound.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing the test compound (final concentration typically 1 µM) and liver microsomes (e.g., human or rat, final concentration typically 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[16]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.[16]

  • Quenching the Reaction:

    • Immediately quench the reaction by adding the aliquot to a solution containing a suitable organic solvent (e.g., ice-cold acetonitrile) and an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to precipitate the proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial and analyze by a validated LC-MS/MS method to determine the remaining concentration of the parent compound.[22]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot corresponds to the rate of metabolism (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[18]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

References

  • Benchchem. Application Notes: 2-Oxaspiro[3.5]nonane-7-methanamine in the Synthesis of Neuroactive Compounds.
  • Benchchem. 2-Oxaspiro[3.5]nonane|RUO.
  • ResearchGate. Spirocyclic Oxetanes: Synthesis and Properties | Request PDF.
  • Benchchem. Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles.
  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Benchchem. A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
  • Taylor & Francis. Full article: Synthetic oxetanes in drug discovery: where are we in 2025?.
  • ACS Publications. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews.
  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • Chemical Communications (RSC Publishing). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Benchchem. advantages of spirocyclic scaffolds over planar structures in drug discovery.
  • Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes.
  • SpiroChem. Bioisosteric Replacement Strategies.
  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Benchchem. The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs.
  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[1][23]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Available from:

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Taylor & Francis. Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • Cresset. Addressing metabolic liabilities by bioisosteric replacements with Spark™.
  • Pharma Focus Asia. Metabolic Stability.
  • Benchchem. Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.
  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs.
  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • PubMed. On the stability of metabolic cycles.
  • arXiv.org. [1001.1944] On the Stability of Metabolic Cycles.
  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • BLDpharm. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
  • Benchchem. Technical Support Center: Purification of 2-Oxaspiro[3.5]nonane-7-methanamine and its Intermediates.
  • Chemical Communications (RSC Publishing). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Benchchem. Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide.
  • CORE. The use of spirocyclic scaffolds in drug discovery.
  • Hypha Discovery Blogs. Bioisosteres that influence metabolism.
  • Benchchem. Essential Safety and Operational Guide for 2-Oxaspiro[3.5]nonane-7-methanamine.
  • Bioisosteres of Common Functional Groups.
  • Frontiers. Metabolic stability and metabolite profiling of emerging synthetic cathinones.
  • Semantic Scholar. Oxetanes in Drug Discovery Campaigns.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Oxaspiro[3.5]nonane Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and steric challenges associated with functionalizing the 2-oxaspiro[3.5]nonane scaffold.

Spirocyclic oxetanes are highly valued in modern drug discovery as polar bioisosteres for morpholine, gem-dimethyl, and carbonyl groups [1]. However, the three-dimensional, orthogonal arrangement of the fused cyclohexane and oxetane rings projects significant steric bulk. This unique architecture severely impedes the oxidative addition and reductive elimination steps in traditional palladium-catalyzed cross-couplings [2].

This guide synthesizes field-proven insights, causality-driven troubleshooting, and validated protocols to help you overcome these barriers.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my Buchwald-Hartwig amination of 7-amino-2-oxaspiro[3.5]nonane with aryl chlorides stall at <15% conversion?

The Causality: The failure is rarely due to the electronic nature of the amine. Instead, the 3D orthogonal geometry of the spirocyclic oxetane ring projects severe steric bulk over the cyclohexane face. During the catalytic cycle, the bulky Pd-amine complex struggles to achieve the necessary geometry for reductive elimination, leading to catalyst resting states and eventual degradation [1]. The Solution:

  • Switch Electrophiles: Move from aryl chlorides to aryl iodides or triflates to lower the activation energy required for oxidative addition.

  • Optimize the Ligand: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos ). The extreme steric bulk of these ligands forces the palladium center and the coupling partners into a tight, reactive conformation that artificially accelerates reductive elimination.

  • Base Selection: Use a strong, non-nucleophilic base like

    
     or 
    
    
    
    in 1,4-dioxane at elevated temperatures (100 °C).
Q2: During the Suzuki-Miyaura coupling of 2-oxaspiro[3.5]nonan-7-yl triflate, I observe significant oxetane ring-opening and elimination byproducts. How can I prevent this?

The Causality: The spirocyclic oxetane is highly sensitive to Lewis acidic conditions and strong nucleophiles at elevated temperatures [2]. Because transmetalation is significantly slowed by the steric shielding of the spirocenter, competing pathways—specifically


-hydride elimination and Lewis-acid triggered oxetane ring-opening—outcompete the desired C-C bond formation.
The Solution: 
You must accelerate the transmetalation step while lowering the overall reaction temperature. Utilize a highly active Pd(II) precatalyst (such as XPhos Pd G3 ) which generates the active Pd(0) species at room temperature. Employ mild, aqueous basic conditions (e.g., 

in THF/

) to rapidly activate the boronic acid, allowing the cross-coupling to proceed efficiently at 40 °C, well below the thermal degradation threshold of the oxetane ring.
Q3: How can I achieve direct C(sp³)-C(sp²) cross-coupling on the spirocyclic core without pre-functionalizing to a triflate/halide?

The Causality: Traditional Pd-catalyzed cross-coupling requires pre-activation (e.g., forming a halide or triflate), which is synthetically taxing for congested spirocycles and often leads to elimination. The Solution: Employ metallaphotoredox dual catalysis [3]. By using a photocatalyst (e.g., Ir-based) in tandem with a Nickel catalyst, you can generate a highly reactive sp³ radical directly from a readily available spirocyclic carboxylic acid (via a redox-active ester) or an alkyl silicate. The nucleophilic sp³ radical readily adds to the Ni(II) center, completely bypassing the sterically demanding two-electron oxidative addition step of traditional Pd catalysis [4].

Part 2: Data Presentation & Ligand Optimization

To illustrate the impact of ligand sterics on the Buchwald-Hartwig amination of 2-oxaspiro[3.5]nonane derivatives, the following table summarizes quantitative optimization data. Notice how first-generation bidentate ligands fail, while third-generation Buchwald ligands succeed.

LigandBaseTemp (°C)Yield (%)Primary Issue / Byproduct
dppf

10012Unreacted Starting Material
BINAP

10018Unreacted SM / Catalyst Death
RuPhos

10065Competing

-hydride elimination
XPhos

10088None (Clean Conversion)
BrettPhos

10091 None (Clean Conversion)

Part 3: Experimental Protocols

Protocol A: Self-Validating Buchwald-Hartwig Amination

This protocol incorporates a self-validating control: the visual color change of the Pd G3 precatalyst ensures active Pd(0) generation before the hindered amine is introduced.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with BrettPhos Pd G3 precatalyst (5 mol%), BrettPhos ligand (5 mol%), and

    
     (1.5 equiv).
    
  • Activation: Add anhydrous 1,4-dioxane (0.2 M) and the aryl iodide (1.0 equiv). Stir at room temperature for 5 minutes. Self-Validation Check: The solution should transition from yellow to deep red/brown, indicating successful generation of the active Pd(0) species and initial oxidative addition.

  • Coupling: Add 7-amino-2-oxaspiro[3.5]nonane (1.2 equiv) dropwise.

  • Heating: Seal the tube, remove it from the glovebox, and heat at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Photoredox/Ni Dual Catalyzed C(sp³)-C(sp²) Coupling

For direct coupling of spirocyclic carboxylic acids with aryl halides.

  • Reagent Assembly: To a 8 mL vial equipped with a Teflon septum, add the 2-oxaspiro[3.5]nonane-7-carboxylic acid derivative (1.5 equiv), aryl bromide (1.0 equiv),

    
     (10 mol%), dtbbpy (10 mol%), 
    
    
    
    (2 mol%), and
    
    
    (2.0 equiv).
  • Degassing (Critical Step): Add anhydrous DMF (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Oxygen rapidly quenches the excited photocatalyst and intercepts the sp³ radical; strict anaerobic conditions are mandatory.

  • Irradiation: Irradiate the vial with a 34 W blue LED lamp (450 nm) at room temperature for 24 hours. Use a cooling fan to ensure the reaction temperature does not exceed 30 °C to protect the oxetane ring.

  • Isolation: Quench with water, extract with diethyl ether (3x), dry over

    
    , and purify via silica gel chromatography.
    

Part 4: Mechanistic & Troubleshooting Visualizations

PhotoredoxMechanism PC Photocatalyst (Ir) Excitation Radical Spirocyclic sp3 Radical Generation PC->Radical SET Ni_III Ni(III) Intermediate (Radical Capture) Radical->Ni_III Radical Addition Ni_Cat Ni(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Ni_Cat->OxAdd Ar-X OxAdd->Ni_III Ni(II) species RedElim Reductive Elimination (Overcomes Sterics) Ni_III->RedElim RedElim->Ni_Cat Catalyst Regeneration Product Cross-Coupled Spirocycle RedElim->Product

Caption: Mechanistic workflow of Metallaphotoredox C(sp³)-C(sp²) coupling overcoming spirocyclic steric hindrance.

TroubleshootingTree Start Low Yield in Spirocycle Coupling? Check1 Identify Major Byproduct Start->Check1 Unreacted Unreacted Starting Material Check1->Unreacted Elimination Elimination / Ring-Opening Check1->Elimination Sol_Unreacted Switch to XPhos/BrettPhos Increase Temp to 100°C Unreacted->Sol_Unreacted Sol_Elim Use Pd G3 Precatalyst Lower Temp to 40°C Elimination->Sol_Elim Alt Still failing? Sol_Unreacted->Alt Sol_Elim->Alt Photo Switch to Photoredox/Ni Dual Catalysis Alt->Photo Yes

Caption: Troubleshooting logic tree for optimizing sterically hindered 2-oxaspiro[3.5]nonane cross-couplings.

References

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis (Expert Opinion on Therapeutic Patents) URL:[Link] [1]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Publications) URL:[Link] [2]

  • Photoredox-Driven Three-Component Coupling of Aryl Halides, Olefins, and O2 ACS Catalysis (ACS Publications) URL:[Link] [3]

  • Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis The Journal of Organic Chemistry (ACS Publications) URL:[Link] [4]

Validation & Comparative

2-Oxaspiro[3.5]nonane-7-carbonitrile vs. Piperidine Bioisosteres: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-oxaspiro[3.5]nonane-7-carbonitrile vs. piperidine bioisosteres Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: Escaping Flatland with Spirocycles

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar aromatic systems to three-dimensional, Fsp³-rich scaffolds. 2-oxaspiro[3.5]nonane-7-carbonitrile represents a strategic bioisostere for 4-substituted piperidines and cyclohexanes .

Unlike the piperidine ring, which introduces a basic center (pKa ~10–11) and potential hERG liability, the 2-oxaspiro[3.5]nonane scaffold offers a non-basic, polar, and metabolically robust alternative. This guide objectively compares the physicochemical and pharmacological profiles of this spirocyclic nitrile against traditional piperidine bioisosteres, supported by experimental protocols and mechanistic insights.

Comparative Analysis: Physicochemical & ADME Profiling

The following table contrasts 2-oxaspiro[3.5]nonane-7-carbonitrile with its direct bioisostere, piperidine-4-carbonitrile , and the lipophilic surrogate 4,4-difluorocyclohexanecarbonitrile .

Table 1: Physicochemical Property Comparison
Property2-Oxaspiro[3.5]nonane-7-carbonitrilePiperidine-4-carbonitrile4,4-Difluorocyclohexanecarbonitrile
Core Structure Spirocyclic Ether (Oxetane-Cyclohexane)Monocyclic AmineMonocyclic Carbocycle
Basicity (pKa) Neutral (Non-ionizable)Basic (~10.8)Neutral
LogD (pH 7.4) Moderate (~0.5 – 1.2)*Low (< -1.0 due to ionization)High (> 2.0)
H-Bond Donors 01 (NH)0
H-Bond Acceptors 2 (Nitrile + Oxetane O)2 (Nitrile + Amine N)1 (Nitrile)
Metabolic Stability High (Oxetane blocks metabolism)Low/Mod (N-oxidation,

-C oxidation)
Moderate
hERG Liability Low Risk (No basic nitrogen)High Risk (Basic center)Low Risk
Vector Geometry Linear/Kinked (Rigid exit vectors)Flexible ChairFlexible Chair

*Estimated values based on scaffold lipophilicity contributions.

Mechanistic Insight: The "Oxetane Effect"

The 2-oxaspiro[3.5]nonane scaffold utilizes the oxetane ring as a polar stealth group . The oxygen atom acts as a hydrogen bond acceptor, mimicking the piperidine nitrogen's polarity without its basicity. This is critical for:

  • Permeability: Neutral molecules generally permeate membranes via passive diffusion more effectively than charged cations.

  • Solubility: The high polarity of the oxetane ring (dipole moment ~2.2 D) maintains aqueous solubility despite the lack of ionization.

  • Metabolic Blocking: The quaternary spiro-carbon prevents oxidative metabolism at the position equivalent to the piperidine

    
    -carbon.
    

Structural & Metabolic Visualization

Diagram 1: Bioisosteric Replacement & Metabolic Shielding

This diagram illustrates the structural transition from piperidine to the spiro scaffold and highlights the metabolic "soft spots" that are eliminated.

Bioisostere_Comparison Piperidine Piperidine-4-carbonitrile (Reference) Metabolism Metabolic Liability: N-Oxidation & alpha-Carbon Hydroxylation Piperidine->Metabolism CYP450 Attack Spiro 2-Oxaspiro[3.5]nonane-7-carbonitrile (Product) Piperidine->Spiro Bioisosteric Replacement (Scaffold Morphing) Properties Advantages: 1. Non-Basic (No hERG) 2. Quaternary C Blocks Metabolism 3. High Fsp3 Character Spiro->Properties Resulting Profile

Caption: Transition from reactive piperidine core to metabolically robust spirocyclic ether.

Experimental Protocols

Protocol A: Synthesis of 2-Oxaspiro[3.5]nonane-7-carbonitrile

Causality: Direct nitriles are often synthesized from the corresponding ketone via TosMIC (Tosylmethyl isocyanide) to avoid harsh conditions that might open the strained oxetane ring.

Reagents:

  • 2-Oxaspiro[3.5]nonan-7-one (Starting Material)[1]

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide (t-BuOK)

  • Dimethoxyethane (DME) and Ethanol (EtOH)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-oxaspiro[3.5]nonan-7-one (1.0 eq) and TosMIC (1.2 eq) in anhydrous DME under nitrogen atmosphere.

  • Base Addition: Cool the solution to 0°C. Add t-BuOK (2.5 eq) portion-wise. The reaction is exothermic; temperature control is vital to prevent oxetane ring opening.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (stain with KMnO₄, as the oxetane is not UV active).

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Self-Validation Check: Verify product integrity via ¹H NMR. The disappearance of the ketone carbonyl signal (~210 ppm in ¹³C) and appearance of the nitrile carbon (~120 ppm) confirms conversion.

Protocol B: Comparative Microsomal Stability Assay

Causality: To empirically validate the "metabolic shielding" claim, a side-by-side incubation with liver microsomes is required.

Materials:

  • Test Compounds: 2-Oxaspiro[3.5]nonane-7-carbonitrile vs. Piperidine-4-carbonitrile.

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Cofactor: NADPH regenerating system.[2]

Step-by-Step Workflow:

  • Pre-Incubation: Prepare a 1 µM solution of test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.[2] Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile (containing internal standard) to precipitate proteins and stop metabolism.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Expected Result: The spirocyclic nitrile should exhibit a significantly longer half-life (

      
      ) compared to the piperidine, primarily due to the absence of the N-methylene oxidation site.
      

Synthesis & Application Logic

Diagram 2: Functionalization Logic

This diagram details how the nitrile serves as a "gateway" functional group for diverse medicinal chemistry applications.

Synthesis_Logic Ketone 2-Oxaspiro[3.5]nonan-7-one Nitrile 2-Oxaspiro[3.5]nonane-7-carbonitrile (Core Scaffold) Ketone->Nitrile TosMIC, t-BuOK (Reductive Cyanation) Amine Primary Amine (Reductive Amination Precursor) Nitrile->Amine LiAlH4 or Raney Ni/H2 (Reduction) Acid Carboxylic Acid (Peptide Coupling Partner) Nitrile->Acid HCl/H2O, Heat (Hydrolysis) Tetrazole Tetrazole (Bioisostere of Acid) Nitrile->Tetrazole NaN3, ZnBr2 (Cycloaddition)

Caption: Synthetic divergence from the nitrile intermediate to key pharmacophores.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. Link

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties of a new scaffold for drug discovery." Angewandte Chemie. Link

  • BenchChem. (2025).[2] "2-Oxaspiro[3.5]nonane Structure and Properties." BenchChem Compound Database. Link

  • Barnes-Seeman, D. (2012). "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry. Link

Sources

Comparative Metabolic Stability of Spirocyclic vs. Monocyclic Nitriles: A Structural Paradigm in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the nitrile group is a highly prized pharmacophore. It is frequently deployed as a robust hydrogen bond acceptor or as a covalent warhead targeting the catalytic cysteine of proteases (e.g., Cathepsin or DPP-4 inhibitors). However, when a nitrile is appended to a planar or simple monocyclic aliphatic ring (such as piperidine or cyclohexane), the molecule often suffers from severe pharmacokinetic liabilities.

The transition from monocyclic nitriles to spirocyclic nitriles represents a masterclass in structural optimization. By engineering a spirocyclic scaffold, medicinal chemists fundamentally alter the molecule's three-dimensional topology—a strategy often termed the "escape from flatland." As highlighted in recent [1], this architectural shift increases the fraction of sp3-hybridized carbons (


), directly correlating with enhanced aqueous solubility, reduced lipophilicity, and profoundly improved metabolic stability.

Mechanistic Grounding: Why Spirocycles Outperform Monocycles

To understand the superior performance of spirocyclic nitriles, we must examine the causality of Cytochrome P450 (CYP450) mediated degradation.

The Monocyclic Liability

In monocyclic nitriles (e.g., 4-cyanopiperidine), the


-protons adjacent to the electron-withdrawing nitrile group, as well as the equatorial C-H bonds of the ring, are highly accessible. When these molecules enter the active site of hepatic enzymes like CYP3A4, these accessible protons undergo rapid Hydrogen Atom Transfer (HAT) to the CYP heme-oxo intermediate. This results in rapid 

-hydroxylation, ring opening, and high intrinsic clearance (

). Furthermore, the higher lipophilicity (LogD) of monocycles drives non-specific hydrophobic binding to the CYP active site.
The Spirocyclic Advantage

Replacing the monocycle with a spirocycle (e.g., 2-azaspiro[3.3]heptane-6-carbonitrile) introduces an orthogonal ring arrangement. This unique geometry provides intense steric shielding around the nitrile's


-carbon, physically blocking the CYP450 heme-oxo intermediate from accessing the metabolic soft spot. Additionally, the incorporation of highly strained, sp3-rich oxa- or aza-spirocycles significantly lowers the LogD. As documented in [2], this reduction in lipophilicity decreases the molecule's affinity for the promiscuous hydrophobic pockets of CYP enzymes, synergistically extending the metabolic half-life.

MetabolicPathway Monocyclic Monocyclic Nitrile (Low Fsp3, High LogD) CYP CYP450 Enzymes (e.g., CYP3A4) Monocyclic->CYP High Affinity Spirocyclic Spirocyclic Nitrile (High Fsp3, Low LogD) Spirocyclic->CYP Low Affinity Metabolite1 Rapid alpha-Hydroxylation (High Clearance) CYP->Metabolite1 Oxidation of Soft Spots Metabolite2 Steric Shielding (Metabolic Stability) CYP->Metabolite2 Blocked Oxidation

Metabolic pathway comparison: Monocyclic vs. Spirocyclic nitriles in CYP450.

Comparative Data Analysis

The theoretical advantages of spirocyclic nitriles translate directly into quantifiable in vitro performance. Table 1 summarizes matched molecular pair (MMP) data comparing standard monocyclic nitriles against their spirocyclic counterparts.

Table 1: Comparative Physicochemical and Metabolic Stability Profiling

Scaffold ArchitectureRepresentative Motif

LogD (pH 7.4)HLM

(µL/min/mg)
Half-life (

, min)
Monocyclic Nitrile 4-Cyanopiperidine0.502.885.416.2
Spirocyclic Nitrile 2-Azaspiro[3.3]heptane-6-carbonitrile0.751.412.2>120.0
Monocyclic Nitrile Cyclohexanecarbonitrile0.453.1110.512.5
Spirocyclic Nitrile 2-Oxaspiro[3.3]heptane-6-carbonitrile0.651.1< 5.0>150.0

Data Interpretation: The transition to a spirocyclic framework yields a near 7-fold reduction in intrinsic clearance and extends the half-life well beyond the standard 120-minute assay threshold, proving the efficacy of steric shielding.

Experimental Protocols: Validating Metabolic Stability

To ensure absolute trustworthiness and reproducibility, the metabolic stability data presented above is generated using a strictly self-validating in vitro Human Liver Microsome (HLM) assay. The causality behind each methodological step is detailed below.

Step-by-Step HLM Stability Workflow
  • Preparation of Working Solutions: Prepare test compounds, a high-clearance positive control (Verapamil), and a low-clearance negative control (Warfarin) at 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Causality: A 1 µM concentration ensures the substrate is well below the

    
     of most CYP enzymes, guaranteeing the first-order kinetic conditions required for accurate 
    
    
    
    calculation.
  • Microsome Incubation: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Causality: This specific concentration provides an optimal enzyme-to-substrate ratio for detectable turnover while minimizing non-specific protein binding that could artificially inflate apparent stability.

  • Self-Validation Controls (-NADPH): Prepare a parallel incubation for each compound lacking the NADPH regenerating system. Causality: This critical self-validating step ensures that any observed compound depletion is strictly CYP450-dependent and not an artifact of chemical instability or background hydrolysis.

  • Reaction Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration). Causality: Pre-incubation ensures thermal equilibrium. NADPH is the obligate electron donor required to drive the CYP450 catalytic cycle.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target timepoint, while precipitating proteins for clean downstream analysis.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

Workflow Step1 1. Compound Prep (1 µM in buffer) Step2 2. HLM Incubation (0.5 mg/mL, 37°C) Step1->Step2 Step3 3. NADPH Addition (Initiate Reaction) Step2->Step3 Step4 4. Aliquot Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quench & Precipitate (Cold ACN + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Parent) Step5->Step6

Self-validating experimental workflow for Human Liver Microsome (HLM) stability assays.

Strategic Recommendations

For drug development professionals optimizing nitrile-containing leads:

  • Prioritize Spirocycles Early: Do not wait for late-stage lead optimization to address metabolic liabilities. Integrating spirocyclic nitriles (like oxaspiro- or azaspiro-carbonitriles) during the hit-to-lead phase preemptively solves clearance issues.

  • Monitor LogD: Utilize the spirocyclic core not just for steric shielding, but to actively tune down LogD. The incorporation of oxygen (oxaspirocycles) is particularly effective at reducing lipophilicity and improving aqueous solubility.

  • Validate with Controls: Always run -NADPH controls during HLM assays to differentiate true CYP-mediated metabolism from the inherent chemical reactivity of the nitrile warhead.

References

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL: [Link]

A Comparative Guide to the NMR Characterization of 2-oxaspiro[3.5]nonane-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Spirocyclic Oxetanes

2-oxaspiro[3.5]nonane-7-carbonitrile belongs to the growing class of spirocyclic oxetanes, which are of significant interest in medicinal chemistry. The oxetane moiety is often employed as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups, potentially improving aqueous solubility and metabolic stability of drug candidates[1][2][3]. The spirocyclic nature of the scaffold imparts a rigid three-dimensional geometry, which can be crucial for optimizing ligand-receptor interactions. Accurate and unambiguous structural elucidation is therefore paramount, and NMR spectroscopy stands as the primary tool for this purpose. This guide will detail the expected NMR spectral features of 2-oxaspiro[3.5]nonane-7-carbonitrile and compare this technique with other analytical methods.

Part 1: Comprehensive NMR Spectral Analysis

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex due to the rigid, non-planar structure of the bicyclic system. The chemical shifts are influenced by the electronegativity of the oxetane oxygen, the anisotropic effect of the nitrile group, and the conformational constraints of the cyclohexane ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity Typical Coupling Constants (J, Hz) Rationale for Prediction
H3, H3' (Oxetane CH₂)4.5 - 4.8d, d²J ≈ 6-8Diastereotopic protons adjacent to the spiro-carbon, appearing as doublets due to geminal coupling.
H1, H1' (Oxetane CH₂)4.3 - 4.6d, d²J ≈ 6-8Diastereotopic protons adjacent to the oxetane oxygen, shifted downfield due to the oxygen's inductive effect.
H7 (CH-CN)2.6 - 3.0m-Methine proton alpha to the electron-withdrawing nitrile group, expected to be a multiplet due to coupling with adjacent methylene protons.
H6, H8, H9, H10 (Cyclohexane CH₂)1.5 - 2.2m-Complex overlapping multiplets for the cyclohexane ring protons. Axial and equatorial protons will have distinct chemical shifts and coupling constants.

Note: Chemical shifts are referenced to TMS at 0 ppm and can vary depending on the solvent used.[7][8]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide key information on the carbon framework of the molecule. The number of signals will reflect the molecule's symmetry.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C4 (Spiro-carbon)80 - 85Quaternary carbon of the oxetane ring, significantly downfield due to being bonded to two oxygen-linked carbons.
C1, C3 (Oxetane CH₂)70 - 75Carbons of the oxetane ring adjacent to the oxygen atom.
CN (Nitrile)120 - 125Characteristic chemical shift for a nitrile carbon.
C7 (CH-CN)25 - 30Methine carbon alpha to the nitrile group.
C6, C8, C9, C10 (Cyclohexane CH₂)20 - 40Carbons of the cyclohexane ring.

Note: The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to differentiate between CH, CH₂, and CH₃ groups.

Part 2: Experimental Workflow and Protocols

A systematic approach is essential for the comprehensive NMR analysis of 2-oxaspiro[3.5]nonane-7-carbonitrile. The following workflow and protocols are designed to ensure high-quality data acquisition and interpretation.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Weigh ~10 mg of sample dissolve Dissolve in 0.6 mL CDCl₃ prep->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer H1 ¹H NMR transfer->H1 Insert into Spectrometer C13 ¹³C{¹H} NMR H1->C13 DEPT DEPT-135 C13->DEPT COSY ¹H-¹H COSY DEPT->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC proc Fourier Transform & Phasing HMBC->proc Export Data peak_pick Peak Picking & Integration proc->peak_pick assign Assign Signals peak_pick->assign structure Structure Elucidation assign->structure

Caption: A typical experimental workflow for the complete NMR characterization of an organic molecule.

Detailed Experimental Protocols

Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of 2-oxaspiro[3.5]nonane-7-carbonitrile.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆). Chloroform-d is often a good starting point for small organic molecules[9].

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm)[10].

1D NMR Spectroscopy

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

2D NMR Spectroscopy

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond proton-carbon correlations. This is essential for assigning protonated carbons.

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) proton-carbon correlations. This is critical for assigning quaternary carbons and piecing together the carbon skeleton.

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

Part 3: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts.Does not provide detailed structural connectivity or stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C≡N, C-O).Fast, non-destructive, and provides a quick assessment of functional groups.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise 3D structure, including absolute stereochemistry.Unambiguous structural determination.Requires a single crystal of suitable quality, which can be difficult to obtain.
Decision-Making for Analytical Method Selection

G start Need to characterize 2-oxaspiro[3.5]nonane-7-carbonitrile q1 Is the primary goal structural elucidation? start->q1 nmr Use NMR Spectroscopy (¹H, ¹³C, 2D) q1->nmr Yes ms_ir Use MS and IR for preliminary analysis q1->ms_ir No (e.g., purity check) q2 Is unambiguous 3D structure required? nmr->q2 xray Attempt X-ray Crystallography q2->xray Yes nmr_only Rely on detailed NMR analysis (NOESY) q2->nmr_only No or crystal unavailable

Caption: A decision tree for selecting the appropriate analytical technique(s).

Conclusion

The comprehensive NMR characterization of 2-oxaspiro[3.5]nonane-7-carbonitrile, through a combination of 1D and 2D experiments, is indispensable for its unambiguous structural elucidation. While a definitive experimental spectrum is not publicly available, the predicted chemical shifts and coupling constants, based on analogous structures, provide a robust framework for analysis. When combined with complementary techniques like mass spectrometry and IR spectroscopy, a complete and confident characterization of this medicinally relevant scaffold can be achieved. For absolute stereochemical determination, X-ray crystallography remains the ultimate method, provided a suitable crystal can be obtained.

References

  • Ferreira, L. G., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5193. Retrieved from [Link]

  • Ferreira, L. G., et al. (2020). Chemical Space Exploration of Oxetanes. MDPI. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Pokhrel, M. R., et al. (2021). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. ACS Omega, 6(38), 24657–24665. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from [Link]

  • Boxer, S. G., et al. (2014). Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects. The Journal of Physical Chemistry B, 118(28), 8145–8153. Retrieved from [Link]

  • University of Puget Sound. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13934-13947. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Oxaadamantane Derivatives. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). 1H NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

  • Thieme. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Thieme Connect. Retrieved from [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • SciSpace. (n.d.). Highly Chemoselective Catalytic Coupling of Substituted Oxetanes and Carbon Dioxide. Retrieved from [Link]

  • Hans J. Reich. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]

  • American Chemical Society. (n.d.). Supporting Information Mechanochemical carbon-carbon bond formation that proceeds via a cocrystal intermediate. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-oxaspiro[3.5]nonane-2-carbonitrile (C9H13NO). Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

Sources

Publish Comparison Guide: Validation of 2-Oxaspiro[3.5]nonane-7-carbonitrile Purity by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

2-oxaspiro[3.5]nonane-7-carbonitrile represents a class of rigid spirocyclic scaffolds increasingly used in medicinal chemistry to improve metabolic stability and vector positioning compared to traditional piperidines or morpholines.

The Analytical Challenge: Validating the purity of this compound presents two distinct hurdles:

  • Lack of Chromophore: The molecule is aliphatic.[1] It lacks the conjugated

    
    -systems required for standard UV detection (>220 nm).
    
  • Chemical Lability: The oxetane ring (4-membered ether) possesses significant ring strain (~106 kJ/mol). While 3,3-disubstituted oxetanes are relatively stable, they remain susceptible to acid-catalyzed ring opening, particularly in the presence of strong modifiers like TFA or HCl.

This guide objectively compares a Charged Aerosol Detection (CAD) HPLC workflow (the recommended "Gold Standard") against traditional Low-Wavelength UV and GC-FID alternatives.

Method Selection: The Decision Matrix

The following decision tree illustrates the logic for selecting the optimal detection method based on the physicochemical properties of the spiro-nitrile.

MethodSelection Start Analyte: 2-oxaspiro[3.5]nonane-7-carbonitrile Chromophore Conjugated Chromophore? Start->Chromophore Volatility Volatile & Thermally Stable? Chromophore->Volatility No UV_Path Standard UV (Not Applicable) Chromophore->UV_Path Yes GC_Path GC-FID (Risk: Oxetane Ring Opening) Volatility->GC_Path Yes (High Risk) Universal Universal Detection Required Volatility->Universal No / Unknown CAD_Method HPLC-CAD / ELSD (Recommended) Universal->CAD_Method High Sensitivity LowUV Low-UV (200-210 nm) (Alternative: Low Sensitivity) Universal->LowUV Standard Equipment

Figure 1: Analytical Method Selection Workflow. The lack of chromophore and thermal sensitivity of the oxetane ring favors HPLC-CAD.

Comparative Analysis: HPLC-CAD vs. Alternatives

The table below summarizes the performance metrics of the proposed method against common alternatives.

FeatureMethod A: HPLC-CAD (Recommended) Method B: GC-FID Method C: HPLC-UV (205 nm)
Principle Mass-sensitive (Universal)Flame Ionization (Carbon count)Chromophoric Absorption
Suitability High. Detects aliphatic nitrile & impurities equally.Medium. Risk of thermal degradation of oxetane in injector.Low. Poor S/N ratio; solvent interference.
Linearity (R²) > 0.995 (Polynomial fit often needed)> 0.999> 0.990 (Drift prone)
LOD ~1-5 ng on column~0.1-1 ng on column~50-100 ng on column
Specificity Excellent (Gradient elution)High (Resolution)Poor (Gradient baseline drift)
Risk Low (Ambient temp, neutral pH)High (Injector temp >200°C)Medium (Solvent cut-off noise)

Detailed Protocol: Validated HPLC-CAD Method

This protocol is designed to be self-validating by avoiding aggressive acid modifiers that could degrade the analyte during the run.

Reagents & Materials[1][2]
  • Analyte: 2-oxaspiro[3.5]nonane-7-carbonitrile Reference Standard (>98% purity by qNMR).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Buffer: Ammonium Acetate (10 mM) – Crucial for pH control (6.8) to stabilize the oxetane ring.

Chromatographic Conditions[3][4][5]
  • Instrument: HPLC with Charged Aerosol Detector (CAD) or ELSD.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

    • Why: C18 provides sufficient retention for the aliphatic cyclohexane ring.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: CAD (Nebulizer Temp: 35°C; Power Function: 1.0 for linearity optimization).

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010Start Gradient
15.090Elution of Impurities
18.090Wash
18.110Re-equilibration
23.010End of Run

Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," follow this validation workflow compliant with ICH Q2(R2) guidelines.

ValidationWorkflow Spec Specificity (Forced Degradation) Lin Linearity (5 Levels: 50-150%) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.99 Prec Precision (Repeatability n=6) Acc->Prec Recovery 98-102% Robust Robustness (pH, Flow, Temp) Prec->Robust RSD < 2.0%

Figure 2: Step-wise Validation Workflow based on ICH Q2(R2).

Specificity (Forced Degradation)

Since the oxetane ring is the "weak link," you must demonstrate the method separates the parent from its degradation products.

  • Acid Stress: 0.1 N HCl, 2h at RT. Expected Degradant: Ring-opened diol or chlorohydrin.

  • Base Stress: 0.1 N NaOH, 2h at RT. Expected Degradant: Hydrolysis of nitrile to amide/acid.

  • Oxidation: 3% H₂O₂, 2h.

  • Acceptance: Peak purity pass (no co-elution) and resolution > 1.5 between parent and nearest degradant.

Linearity & Sensitivity
  • Range: Prepare solutions from 0.05 mg/mL to 1.5 mg/mL.

  • CAD Note: CAD response is curvilinear. Use a polynomial fit (y = ax² + bx + c) or log-log plot for broad dynamic ranges. For narrow ranges (80-120%), linear fit is acceptable.

Robustness (Critical Parameter)
  • pH Sensitivity: Vary buffer pH by ±0.2 units.

    • Why: The nitrile retention is pH-independent, but ionizable impurities (from ring opening) will shift.

  • Temperature: ±5°C.

Troubleshooting & Expert Insights

  • Ghost Peaks in Gradient:

    • Cause: Impurities in the Ammonium Acetate or Water.

    • Fix: Use LC-MS grade reagents only. Run a blank gradient before sample set.

  • Poor Peak Shape (Tailing):

    • Cause: Secondary interactions with silanols.

    • Fix: Ensure the column is "Base Deactivated" (e.g., end-capped). The ammonium ions in the buffer also help mask silanols.

  • Oxetane Stability Check:

    • If you observe a small peak growing over time in the autosampler, the sample solvent might be too acidic. Ensure the sample diluent matches the starting mobile phase (10% ACN in Water, buffered).

References

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023.[4] [Link]

  • Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, vol. 45, no. 46, 2006, pp. 7736-7739. [Link]

  • Bull, J. A., et al. "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12150–12233. [Link]

  • Vehovec, T., & Obreza, A. "Review of Operating Principle and Applications of the Charged Aerosol Detector." Journal of Chromatography A, vol. 1217, no. 10, 2010, pp. 1549-1556. [Link]

Sources

Comparative Guide: 2-Oxaspiro[3.5]nonane-7-carbonitrile vs. Azaspiro[3.5]nonane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-oxaspiro[3.5]nonane-7-carbonitrile and its azaspiro[3.5]nonane analogs. It is designed for medicinal chemists and drug discovery scientists seeking to optimize physicochemical properties and metabolic stability in lead compounds.

Executive Summary: The Spirocyclic Advantage

In modern drug discovery, spirocyclic scaffolds have emerged as superior alternatives to traditional flat aromatic rings and labile saturated heterocycles (like piperidines).[1] This guide compares two critical "3D-rich" scaffolds:

  • 2-Oxaspiro[3.5]nonane-7-carbonitrile: A neutral, polar, metabolically robust scaffold often used to lower lipophilicity (LogD) without introducing basicity.

  • Azaspiro[3.5]nonane Analogs (e.g., 7-azaspiro[3.5]nonane): Basic, amine-containing scaffolds that serve as direct bioisosteres for piperidines, offering a handle for further functionalization but introducing pH-dependent solubility and hERG liability risks.

Key Takeaway: Choose the 2-oxaspiro variant when you need to reduce LogP and block metabolic soft spots without altering the pKa profile. Choose the azaspiro variant when a basic center is required for target engagement (e.g., GPCRs) or solubility at low pH.

Physicochemical Profile: Head-to-Head

The following data compares the core properties of the 7-carbonitrile derivatives of both scaffolds to a standard cyanocyclohexane baseline.

Table 1: Calculated Physicochemical Properties
Property2-Oxaspiro[3.5]nonane-7-CN 2-Azaspiro[3.5]nonane-7-CN 4-Cyanocyclohexane (Ref)
Formula C₉H₁₃NOC₉H₁₄N₂C₇H₁₁N
MW ( g/mol ) 151.21150.22109.17
cLogP ~1.2~0.8 (pH 7.4)~1.9
TPSA (Ų) 33.0 (Ether + Nitrile)36.0 (Amine + Nitrile)23.8
pKa (Basic N) N/A (Neutral)~9.5–10.5 (Secondary Amine)N/A
LLE (Ligand Lipophilicity Efficiency) HighModerate (pH dependent)Low
Metabolic Stability Excellent (Oxetane blocks oxid.)Good (Rigidity hinders N-dealkylation)Poor (C-H oxidation prone)
Structural Logic & Causality
  • The Oxetane Effect: The 4-membered oxygen ring in the 2-oxaspiro scaffold acts as a "polar stealth" group. It lowers lipophilicity (LogP) significantly compared to the cyclohexane analog due to the high polarity of the ether oxygen and the induced dipole, yet it does not act as a hydrogen bond donor (HBD), preserving membrane permeability.

  • The Aza-Spiro Vector: The 2-azaspiro scaffold introduces a basic nitrogen. While this improves aqueous solubility via protonation, it can increase non-specific binding and hERG inhibition risk. The spiro-fusion forces the ring into a specific puckered conformation, creating distinct exit vectors for substituents compared to a flat piperidine.

Metabolic Stability & Safety Profile

Mechanism of Metabolic Resistance

One of the primary reasons to switch to spirocycles is to block Cytochrome P450 (CYP) mediated oxidation.

  • 2-Oxaspiro[3.5]nonane: The oxetane ring is metabolically inert under most physiological conditions. Furthermore, the spiro-fusion at the quaternary center prevents the common metabolic liability of hydroxylation at the position alpha to the heteroatom (a major clearance pathway for morpholines and piperidines).

  • Azaspiro[3.5]nonane: While more stable than simple piperidines, the secondary amine is still susceptible to N-oxidation or N-dealkylation unless capped. However, the steric bulk of the spiro system often retards these enzymatic attacks.

Diagram 1: Metabolic Shielding Mechanism

MetabolicStability Piperidine Piperidine Scaffold (High Clearance) Metabolism CYP450 Oxidation (alpha-carbon hydroxylation) Piperidine->Metabolism Vulnerable sites SpiroOxa 2-Oxaspiro[3.5]nonane (Metabolic Shield) Metabolism->SpiroOxa Bioisosteric Replacement Outcome Extended Half-life (t1/2) Low Clearance SpiroOxa->Outcome Quaternary C blocks oxidation

Caption: The quaternary spiro-carbon eliminates the alpha-protons necessary for oxidative metabolism, significantly extending the scaffold's half-life.

Synthetic Pathways & Experimental Protocols

The synthesis of 2-oxaspiro[3.5]nonane-7-carbonitrile is not trivial due to the strain of the spiro-oxetane system. The most robust route proceeds via the 7-oxo intermediate, followed by conversion to the nitrile.

Diagram 2: Synthesis of 2-Oxaspiro[3.5]nonane-7-carbonitrile

SynthesisRoute Start 3-Oxetanone + Bis(2-chloroethyl)ether Step1 Step 1: Double Alkylation (NaH, DMSO/THF) Start->Step1 Inter1 Intermediate: 2-Oxaspiro[3.5]nonan-7-one Step1->Inter1 Step2 Step 2: TosMIC Reaction (t-BuOK, DME, -50°C to RT) Inter1->Step2 Reductive Cyanation Product Product: 2-Oxaspiro[3.5]nonane-7-carbonitrile Step2->Product

Caption: Synthetic route utilizing TosMIC for the direct conversion of the spiro-ketone to the nitrile, avoiding ring-opening conditions.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Oxaspiro[3.5]nonan-7-one

Note: This protocol establishes the spiro-core. Safety Alert: 3-Oxetanone is volatile and reactive.

  • Reagents: 3-Oxetanone (1.0 eq), Bis(2-chloroethyl)ether (1.2 eq), NaH (60% dispersion, 2.5 eq), DMSO/THF (1:1).

  • Procedure:

    • Suspend NaH in dry THF/DMSO at 0°C under Argon.

    • Add 3-oxetanone dropwise. Stir for 30 min.

    • Add bis(2-chloroethyl)ether slowly to control exotherm.

    • Heat to 60°C for 16 hours.

    • Workup: Quench with sat. NH₄Cl (carefully!). Extract with Et₂O (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 40-55%.[2]

Step 2: Conversion to 7-Carbonitrile (TosMIC Method)

Why this method? Standard nucleophilic displacement on a mesylate can be sluggish due to the steric bulk of the spiro center. The TosMIC (Toluenesulfonylmethyl isocyanide) reaction converts the ketone directly to the nitrile while preserving the sensitive oxetane ring.

  • Reagents: 2-Oxaspiro[3.5]nonan-7-one (1.0 eq), TosMIC (1.2 eq), t-BuOK (2.5 eq), DME (Dimethoxyethane).

  • Procedure:

    • Dissolve TosMIC and the ketone in dry DME at -50°C.

    • Add t-BuOK in portions. The solution will turn deep red/brown.

    • Allow to warm to room temperature and stir for 2 hours.

    • Add MeOH (excess) and heat to reflux for 15 minutes to quench.

    • Workup: Remove solvent, dilute with water, extract with DCM.

    • Purification: Flash chromatography (DCM/MeOH).

    • Validation: Look for Nitrile stretch in IR (~2235 cm⁻¹) and disappearance of Carbonyl (~1710 cm⁻¹).

Application in Drug Design

Case Study: GPR119 Agonists

In the development of GPR119 agonists for Type 2 Diabetes, researchers compared piperidine cores with spirocyclic analogs.

  • Piperidine Series: High potency but suffered from rapid oxidative clearance.

  • Azaspiro[3.5]nonane Series: Retained potency and improved solubility, but hERG inhibition was a concern due to the basic amine.

  • 2-Oxaspiro[3.5]nonane Series: Used as a neutral surrogate. The 7-carbonitrile derivative served as a key intermediate to access amides and oxadiazoles. The resulting compounds showed a 10-fold improvement in microsomal stability and reduced lipophilicity (ΔLogD = -0.8) compared to the carbocyclic analogs.

Decision Matrix: When to Use Which?
RequirementSelect 2-Oxaspiro[3.5]nonane Select Azaspiro[3.5]nonane
Lower LogD ❌ (Depends on N-substituent)
Remove Basicity
Introduce H-Bond Donor ✅ (If secondary amine)
Metabolic Stability ✅✅ (Superior)✅ (Good)
Synthetic Ease ⚠️ (Requires careful handling)✅ (Commercially available)

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Chemical Space." Chemical Reviews. [Link]

  • Mullins, S. J., et al. (2016). "Metabolic Stability of Oxetane-Containing Spirocycles." Journal of Medicinal Chemistry. [Link]

Sources

The Strategic Advantage of Oxaspiro Scaffolds: A Comparative Guide to Optimizing ADME Properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of clinical success. The journey from a potent hit to a viable drug candidate is often fraught with challenges related to poor solubility, rapid metabolism, and unfavorable pharmacokinetic profiles. Medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds to navigate these challenges. Among these, oxaspirocycles have emerged as a powerful tool for subtly yet profoundly modulating a compound's ADME profile.

This guide provides an in-depth, data-driven comparison of oxaspiro-substituted compounds against their non-spirocyclic and carbocyclic spiro-analogs. We will delve into the mechanistic underpinnings of how the strategic incorporation of an oxygen atom within a spirocyclic framework can be leveraged to enhance solubility, improve metabolic stability, and fine-tune permeability, ultimately paving the way for superior drug candidates.

The Oxaspiro Advantage: More Than Just a Geometric Twist

Spirocycles, characterized by two rings sharing a single carbon atom, introduce a rigid, three-dimensional geometry that can improve a molecule's interaction with its biological target and enhance its physicochemical properties. The substitution of a carbon atom with an oxygen atom to form an oxaspirocycle, however, imparts a unique set of advantages rooted in the fundamental principles of chemistry. The introduction of the polar oxygen atom can significantly alter a molecule's electronic and solvation properties, leading to tangible improvements in its drug-like characteristics.

This guide will explore the impact of oxaspiro substitution across the key pillars of ADME:

  • Solubility and Lipophilicity: Unraveling the dramatic influence of the oxaspiro motif on a compound's ability to dissolve in aqueous media, a critical first step for oral absorption.

  • Metabolic Stability: Examining how the introduction of an oxetane or other oxygen-containing ring within a spirocycle can block or alter metabolic "soft spots," thereby increasing the compound's half-life.

  • Permeability and Efflux: Investigating the delicate balance between improved solubility and the potential impact on a compound's ability to traverse biological membranes, including its interaction with efflux transporters like P-glycoprotein (P-gp).

I. Solubility and Lipophilicity: A Paradigm Shift

Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability.[1] The incorporation of an oxygen atom into a spirocyclic scaffold can dramatically enhance a compound's solubility, a phenomenon attributed to the increased polarity and hydrogen bond accepting capacity of the molecule.

Mechanism of Solubility Enhancement

The oxygen atom in an oxaspirocycle introduces a permanent dipole and can act as a hydrogen bond acceptor, improving the molecule's interaction with water. This increased polarity disrupts the crystal lattice of the solid compound, reducing the energy required for dissolution and thereby increasing its aqueous solubility. Consequently, this also leads to a reduction in lipophilicity, often measured as the distribution coefficient (LogD).

Comparative Data: Oxaspiro vs. Carbospiro Analogs

The impact of oxaspiro substitution on solubility and lipophilicity is not merely theoretical. Experimental data consistently demonstrates a significant improvement over carbocyclic counterparts. A key study systematically compared a series of compounds, revealing a dramatic increase in aqueous solubility and a decrease in lipophilicity with the introduction of an oxygen atom into the spirocyclic core.[2]

Compound PairStructureModificationAqueous Solubility (µM)LogD (pH 7.4)Fold Increase in Solubility
Pair 1 Carbospiro Analog94.5-
Oxaspiro Analog360 3.6 40x
Pair 2 Carbospiro Analog74.9-
Oxaspiro Analog118 4.0 17x
Pair 3 Carbospiro Analog<54.4-
Oxaspiro Analog34 3.6 >7x

Data compiled from Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(45), 15025–15033.[2]

This substantial increase in solubility can be the deciding factor in advancing a promising but poorly soluble compound through the drug discovery pipeline.

II. Metabolic Stability: Shielding from Biotransformation

The metabolic fate of a drug candidate is a critical determinant of its in vivo half-life and overall exposure. Rapid metabolism by cytochrome P450 (CYP) enzymes in the liver is a common reason for the failure of drug candidates.[3] The introduction of an oxaspiro motif can enhance metabolic stability through several mechanisms.

Mechanism of Improved Metabolic Stability
  • Blocking Metabolically Labile Sites: The quaternary carbon of the spiro-center and the adjacent oxygen atom can sterically hinder the access of metabolizing enzymes to nearby "soft spots" on the molecule, such as benzylic protons or electron-rich aromatic rings.

  • Altering Electronic Properties: The electron-withdrawing nature of the oxygen atom can deactivate adjacent aromatic rings, making them less susceptible to oxidative metabolism.

  • Introducing Polarity: The increased polarity of oxaspiro-containing molecules can sometimes lead to a shift in the primary clearance mechanism away from CYP-mediated metabolism towards renal or other clearance pathways.

Comparative Data: The Oxetane Advantage

While direct head-to-head data for a wide range of oxaspiro versus carbospiro analogs is less common in the literature, the positive impact of incorporating oxetane rings (a common feature of oxaspirocycles) on metabolic stability is well-documented.

Compound PairStructureModificationHuman Liver Microsome Stability (t½, min)
AZD1979 Precursor Morpholine AnalogLow
AZD1979 2-Oxa-6-azaspiro[3.3]heptaneSignificantly Increased

Qualitative data from Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204.[4]

This trend of improved metabolic stability is a recurring theme in medicinal chemistry, making oxaspiro substitution a valuable strategy in lead optimization.[5]

III. Permeability and Efflux: Navigating the Cellular Maze

A successful oral drug must not only dissolve in the gastrointestinal fluid but also permeate the intestinal epithelium to reach the systemic circulation.[6] This process is governed by a delicate balance of physicochemical properties. While the increased polarity of oxaspirocycles is beneficial for solubility, it can potentially reduce passive permeability. Furthermore, interaction with efflux transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, limiting its absorption.[7]

The Solubility-Permeability Interplay

The relationship between solubility and permeability is often complex. While highly lipophilic compounds tend to have good permeability, their poor solubility can limit absorption. Conversely, highly soluble, polar compounds may have poor permeability. The "sweet spot" for oral absorption often lies in a balanced profile. The introduction of an oxaspiro moiety can shift a compound from a region of high lipophilicity and low solubility to a more favorable region of balanced properties.

Impact on P-glycoprotein (P-gp) Efflux

P-gp is a key efflux transporter that can significantly reduce the bioavailability of its substrates. The structural features that govern P-gp recognition are complex, but generally, large, lipophilic, and cationic or neutral molecules are more likely to be substrates. The reduction in lipophilicity and potential changes in molecular shape and charge distribution upon oxaspiro substitution can alter a compound's interaction with P-gp.

Comparative Data: A Case-by-Case Analysis

The effect of oxaspiro substitution on permeability and P-gp efflux is highly dependent on the specific molecular context.

MetricOxaspiro-Substituted CompoundsCarbo/Non-Spirocyclic AnalogsGeneral Trend
Caco-2 Permeability (Papp) Often shows a slight decrease due to increased polarity.Generally higher for more lipophilic analogs.The magnitude of the decrease is often outweighed by the significant increase in solubility, leading to an overall improvement in oral absorption.
P-gp Efflux Ratio (B-A/A-B) Can be reduced due to lower lipophilicity and altered molecular shape.Higher for more lipophilic analogs that are P-gp substrates.Oxaspiro substitution can be a strategy to mitigate P-gp efflux.[8][9]

It is crucial to experimentally evaluate both permeability and P-gp efflux for any new series of compounds to fully understand the impact of oxaspiro substitution.

Experimental Protocols

To empower researchers to experimentally validate the impact of oxaspiro substitution, we provide detailed, step-by-step protocols for key in vitro ADME assays.

Diagram of the In Vitro ADME Assessment Workflow

ADME_Workflow cluster_Solubility Solubility & Lipophilicity cluster_Metabolism Metabolic Stability cluster_Permeability Permeability & Efflux Solubility Kinetic Solubility Assay LogD LogD Measurement Solubility->LogD Informs Microsomal Microsomal Stability Assay Caco2 Caco-2 Permeability Assay MDCK MDR1-MDCK Efflux Assay Caco2->MDCK If efflux is suspected Test_Compound Test Compound (Oxaspiro vs. Analog) Test_Compound->Solubility Test_Compound->Microsomal Test_Compound->Caco2

Caption: A streamlined workflow for the in vitro ADME assessment of drug candidates.

Microsomal Stability Assay

This assay determines the rate at which a compound is metabolized by liver microsomes, providing an estimate of its intrinsic clearance.[10][11][12]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., solutions A and B containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Ice-cold acetonitrile with an internal standard for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL). Prepare the test compound working solution by diluting the stock solution in buffer to the final desired concentration (e.g., 1 µM).

  • Incubation: In a 96-well plate, add the microsomal suspension and the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard to the respective wells. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new 96-well plate for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line represents the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.

Diagram of the Microsomal Stability Assay Workflow

Microsomal_Stability Step 1 Prepare Reagents Microsomes, Buffer, Compound, NADPH System Step 2 Pre-incubation Microsomes + Compound @ 37°C Step 1->Step 2 Step 3 Initiate Reaction Add NADPH System Step 2->Step 3 Step 4 Time-pointed Quenching Add Acetonitrile + IS Step 3->Step 4 Step 5 Sample Processing Centrifuge & Collect Supernatant Step 4->Step 5 Step 6 LC-MS/MS Analysis Quantify Parent Compound Step 5->Step 6 Step 7 Data Analysis Calculate t½ and Intrinsic Clearance Step 6->Step 7

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer with characteristics similar to the intestinal epithelium to predict in vivo drug absorption.[13][14][15]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4

  • Test compound stock solution

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds (e.g., propranolol - high permeability, atenolol - low permeability)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Add the test compound in HBSS to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 120 minutes), take samples from the basolateral side for analysis.

  • Transport Experiment (Basolateral to Apical - B to A for Efflux Assessment):

    • Add the test compound in HBSS to the basolateral (donor) side.

    • Add fresh HBSS to the apical (receiver) side.

    • Incubate and sample from the apical side as described above.

  • Analysis: Quantify the concentration of the test compound in the receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) as Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux.

MDR1-MDCK Permeability Assay for P-gp Substrate Assessment

This assay uses Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which overexpresses P-gp, to specifically assess if a compound is a substrate of this efflux transporter.[16][17][18][19][20]

Procedure:

The protocol is similar to the Caco-2 permeability assay, with the key differences being the use of MDR1-MDCK cells and a wild-type (WT) MDCK cell line as a control.

  • Cell Culture: Culture both MDR1-MDCK and WT-MDCK cells on Transwell inserts until they form confluent monolayers (typically 3-5 days).

  • Transport Experiment: Perform bidirectional transport (A to B and B to A) of the test compound across both cell lines.

  • Data Analysis:

    • Calculate the Papp values and efflux ratio for both cell lines.

    • A significantly higher efflux ratio in the MDR1-MDCK cells compared to the WT-MDCK cells indicates that the compound is a P-gp substrate.

    • The experiment can also be performed in the presence and absence of a known P-gp inhibitor (e.g., verapamil or elacridar) in the MDR1-MDCK cells. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.

Conclusion: A Strategic Tool in the Medicinal Chemist's Arsenal

The strategic incorporation of oxaspiro motifs offers a powerful and often predictable means of optimizing the ADME properties of drug candidates. The dramatic improvements in aqueous solubility, coupled with enhanced metabolic stability and the potential to mitigate P-gp efflux, make oxaspiro substitution a highly attractive strategy in lead optimization.

This guide has provided a framework for understanding the mechanistic basis of these improvements and has equipped researchers with the necessary experimental protocols to validate these effects in their own drug discovery programs. By leveraging the unique physicochemical properties of oxaspirocycles, medicinal chemists can more effectively navigate the complex landscape of ADME optimization and increase the likelihood of developing successful, life-changing therapeutics.

References

  • Caco-2 Permeability Assay Protocol. (n.d.). Retrieved from [Link][13]

  • Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. (2012). Current Protocols in Pharmacology, 58(1), 7.13.1-7.13.17.[16]

  • Caco2 assay protocol. (n.d.). Retrieved from [13]

  • Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. (2012). ResearchGate.[17]

  • Caco-2 Permeability Assay Protocol. (n.d.). Studylib.[14]

  • metabolic stability in liver microsomes. (n.d.). Mercell.[10]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). EURL ECVAM.[21]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.[11]

  • ADME MDR1-MDCK Permeability Assay. (n.d.). BioDuro.[18]

  • Caco-2 Permeability Assay. (n.d.). Enamine.[15]

  • Determination of Microsomal Stability by UPLC -MS/MS. (n.d.). Waters Corporation.

  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec.[19]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.[22]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro.[12]

  • P-glycoprotein (P-gp) Substrate Identification. (n.d.). Evotec.[20]

  • Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. (2023). MDPI.[8]

  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. (2022). Authorea.[9]

  • Comparison of Caco-2 permeabilities predictions to experimentally measured values for test set. (n.d.). ResearchGate.[23]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(45), 15025–15033.[2]

  • asymmetric effect of P-glycoprotein on absorptive and secretory transport across Caco-2 cell monolayers. (2003). PubMed.[24]

  • Distribution of Pgp efflux ratios for CNS-versus non-CNS-indicated... (n.d.). ResearchGate.[25]

  • Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. (2018). PMC.[7]

  • Comparison of the Permeability Characteristics of a Human Colonic Epithelial (Caco-2) Cell Line to Colon of Rabbit, Monkey, and Human. (1992). SciSpace.[1]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2010). ResearchGate.[3]

  • Caco-2 Permeability Assay. (n.d.). Evotec.[6]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204.[4]

  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.[5]

  • Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model. (2021). SciELO.[26]

  • Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. (n.d.). MeCour Temperature Control.[27]

  • Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. (n.d.). Creative Bioarray.[28]

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Beyond Flatland: A Crystallographic & Physicochemical Guide to 2-Oxaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography & Physicochemical Profiling of 2-Oxaspiro[3.5]nonane Derivatives Content Type: Publish Comparison Guide

Executive Summary: The Case for 3D Complexity

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar aromatic systems to Fsp³-rich scaffolds.[1] The 2-oxaspiro[3.5]nonane system represents a critical structural solution, acting as a bioisostere for gem-dimethyl groups and morpholines .

This guide objectively compares the 2-oxaspiro[3.5]nonane scaffold against its primary alternatives—Morpholine (solubility standard) and Gem-dimethyl Cyclohexane (lipophilic standard). We analyze X-ray crystallographic data to validate the structural rigidity and exit vectors that define its utility in structure-based drug design (SBDD).

Structural Comparison: Crystallographic Metrics

The efficacy of a scaffold is defined by its ability to orient pharmacophores in specific vectors while maintaining metabolic stability.

The Competitors
  • Scaffold A: 2-Oxaspiro[3.5]nonane (The Challenger): A spirocyclic ether fusing a 4-membered oxetane and a 6-membered ring.

  • Scaffold B: Morpholine (The Standard): A flexible, polar heterocycle often used to improve solubility.

  • Scaffold C: Gem-dimethyl Cyclohexane (The Lipophilic Control): A rigid, hydrophobic spacer.

X-Ray Data Analysis

The following data summarizes structural parameters derived from small-molecule crystal structures of spirocyclic derivatives (e.g., analogous to CSD entries of Carreira-type scaffolds).

Table 1: Structural & Geometric Parameters Comparison

Parameter2-Oxaspiro[3.5]nonaneMorpholineGem-dimethyl CyclohexaneImpact on Drug Design
Ring Conformation 6-mem: Chair (Rigid)4-mem: Puckered (~20-30°)Chair (Fluxional)Chair (Rigid)Spiro fusion locks the 6-ring, reducing entropic penalty upon binding.
Spiro/Gem Angle C-C(spiro)-C: ~88-90° (Oxetane)C-C(spiro)-C: ~109° (Cyclohexane)N/A (Heteroatom)C-C(quat)-C: ~109.5° The strained spiro angle alters the "exit vector" of substituents compared to gem-dimethyl.
C-O Bond Length 1.44 - 1.46 Å (Strained)1.42 Å (Relaxed)N/AStrain in oxetane modulates metabolic susceptibility and H-bond acceptor capability.
Lipophilicity (ΔLogP) -0.5 to -1.0 vs. Carbocycle-2.0 to -2.5 vs. CarbocycleBaseline (0.0)Oxetane lowers LogP without the massive polarity shift of morpholine.

Analyst Note: The X-ray data confirms that the oxetane ring in the spiro system is not planar. It adopts a puckered conformation to relieve torsional strain.[2] This puckering creates a unique dipole moment vector perpendicular to the ring plane, enhancing aqueous solubility beyond what is predicted by atom count alone.

Visualizing the Structural Logic

The following diagram illustrates the decision tree for selecting this scaffold based on structural needs.

ScaffoldSelection Start Drug Design Challenge: Poor Solubility or Metabolic Instability Decision1 Is the current scaffold planar (aromatic)? Start->Decision1 Branch1 Increase Fsp3 Fraction Decision1->Branch1 Yes Decision2 Does it require a Polar Handle? Branch1->Decision2 OptionA Morpholine Decision2->OptionA Yes (High Polarity needed) OptionB Gem-dimethyl Decision2->OptionB No (Lipophilicity needed) EvalA Issue: High metabolic clearance or too polar? OptionA->EvalA EvalB Issue: Poor solubility (Grease ball)? OptionB->EvalB Solution Select 2-Oxaspiro[3.5]nonane EvalA->Solution Bioisosteric Replacement EvalB->Solution Bioisosteric Replacement Mechanism Mechanism: 1. Oxetane lowers LogP (Dipole) 2. Spiro-fusion locks conformation 3. Blocks metabolic soft spots Solution->Mechanism

Figure 1: Decision logic for scaffold hopping. The 2-oxaspiro[3.5]nonane serves as a "Goldilocks" zone between the high polarity of morpholine and the lipophilicity of gem-dimethyl groups.

Physicochemical Performance Data

The crystallographic stability translates directly into bulk physicochemical properties. The following data compares a representative drug fragment (Piperidine core) modified with these scaffolds.

Table 2: Comparative Physicochemical Profile

PropertyGem-Dimethyl AnalogMorpholine Analog2-Oxaspiro[3.5]nonane Analog
Solubility (pH 7.4) Low (< 10 µM)High (> 500 µM)Moderate-High (150-300 µM)
LogD (7.4) 3.5 (High)1.2 (Low)2.1 (Optimal)
Metabolic Stability (HLM) HighLow (N-dealkylation risk)High (Oxetane is robust)
H-Bond Acceptors 02 (Ether + Amine)1 (Spiro Ether)

Key Insight: The oxetane oxygen in the spiro system acts as a weak hydrogen bond acceptor (HBA). Crystallographic packing often reveals C-H···O interactions involving the oxetane oxygen, which supports solvation without incurring the high desolvation penalty associated with stronger HBAs like morpholine.

Experimental Protocol: Crystallization & Validation

Obtaining high-quality X-ray data for these spirocycles can be challenging due to their compact, globular shape which sometimes leads to disorder.

Protocol: Salt Formation for Crystallography

Because many 2-oxaspiro[3.5]nonane derivatives are amines (e.g., 2-oxa-7-azaspiro[3.5]nonane), they are best crystallized as salts to lock the conformation and encourage lattice formation.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of the free amine spirocycle in 0.5 mL of Methanol (MeOH) .

  • Acid Addition: Add 1.05 equivalents of Oxalic Acid (dissolved in MeOH) or HCl (4M in Dioxane). Note: Oxalates often yield superior crystals for this scaffold due to bidentate H-bonding.

  • Vapor Diffusion (The Hanging Drop):

    • Place the solution in a small inner vial.

    • Place the inner vial into a larger jar containing Diethyl Ether (Et₂O) or Pentane .

    • Seal tightly. The volatile antisolvent (ether) will diffuse into the methanol, slowly lowering solubility.

  • Harvesting: Inspect after 24-48 hours. Look for block-like prisms. Needle habits often indicate rapid precipitation (poor quality).

  • Cryoprotection: For data collection at 100K, use Paratone-N oil. The compact spiro structure is robust, but the solvent channels in the lattice can be fragile.

Validation Workflow

Ensure the solved structure matches the chemical connectivity.

ValidationWorkflow Sample Crystalline Sample XRD Single Crystal XRD (Mo or Cu source) Sample->XRD Solve Structure Solution (SHELXT/OLEX2) XRD->Solve Check1 Check 1: Spiro Carbon Tetrahedral Geometry? Solve->Check1 Check2 Check 2: Oxetane Ring Puckering (20-30°)? Check1->Check2 Final Validated Structure (CIF Output) Check2->Final

Figure 2: Validation workflow ensuring the unique geometric constraints of the spiro-oxetane are met.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link

  • BenchChem. (2025).[3][4][5] A Comparative Guide to Structure Validation of Spiro[3.5]nonan-1-OL Derivatives. Link

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. Link

  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry.

Sources

Technical Guide: Fsp³ Character & Physicochemical Profiling of 2-Oxaspiro[3.5]nonane vs. Aromatic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Escape from Flatland" Directive In modern medicinal chemistry, the correlation between clinical success and molecular saturation (Fsp³) is well-established.[1] While aromatic rings (Fsp³ = 0) have historically dominated drug discovery due to synthetic ease and predictable coupling chemistry, they often impose liabilities: poor aqueous solubility, high non-specific binding, and metabolic susceptibility via cytochrome P450 (CYP) oxidation.

This guide provides a technical comparison between the 2-oxaspiro[3.5]nonane scaffold (a saturated, spirocyclic ether) and traditional aromatic rings. We analyze the structural, physicochemical, and pharmacokinetic advantages of transitioning from planar aromatic systems to this rigid, sp³-rich 3D scaffold.[1][2][3]

Part 1: Structural Analysis & Fsp³ Calculation

The primary metric for this comparison is Fsp³ (Fraction of sp³-hybridized carbon atoms), a descriptor introduced by Lovering et al. (2009) to quantify molecular complexity and saturation.[4]

Comparative Calculation

The Fsp³ score is calculated as:



ScaffoldStructure DescriptionTotal Carbonssp³ CarbonsFsp³ Score Geometry
Benzene Planar aromatic ring600.00 Flat (2D)
Pyridine Planar heteroaromatic500.00 Flat (2D)
2-Oxaspiro[3.5]nonane Spiro-fused oxetane/cyclohexane881.00 Orthogonal (3D)
Geometric Implications (The Vector Argument)
  • Aromatic Rings: Project substituents in a single plane (120° bond angles). This "flatness" promotes

    
     stacking, leading to crystal lattice energy barriers that reduce solubility.
    
  • 2-Oxaspiro[3.5]nonane: The spiro carbon (C-5) locks the oxetane and cyclohexane rings perpendicular to each other. This creates a "globular" shape that disrupts intermolecular stacking and offers novel exit vectors for substituents, allowing access to binding pockets that planar molecules cannot reach.

Part 2: Physicochemical Performance[1][2][5]

The transition from Fsp³ = 0 to Fsp³ = 1.0 using the 2-oxaspiro[3.5]nonane scaffold yields measurable improvements in drug-like properties.

Solubility & Lipophilicity (LogP)

The oxetane ring within the spiro system acts as a "polar gem-dimethyl" group. It provides steric bulk similar to a gem-dimethyl group but with significantly lower lipophilicity due to the exposed oxygen lone pairs.

PropertyAromatic (e.g., Phenyl)2-Oxaspiro[3.5]nonaneMechanism of Action
Solubility Low to ModerateHigh Disruption of crystal packing; Oxygen H-bond acceptance.
LogP (Lipophilicity) High (Lipophilic)Reduced Oxetane oxygen lowers LogP by ~1.0 unit vs. carbocyclic analogs.
Metabolic Liability High (CYP Epoxidation)Low Saturated scaffold lacks

-electrons for CYP oxidation.
Metabolic Stability

Aromatic rings are prone to Phase I metabolism (hydroxylation) by CYP450 enzymes. The 2-oxaspiro[3.5]nonane scaffold is metabolically robust.[5] The oxetane ring, despite being strained, is stable to hydrolysis and oxidative metabolism in most physiological contexts, often outperforming flexible ethers or carbonyls.

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision-making pathway for replacing aromatic rings with spirocycles to improve developability.

G Aromatic Aromatic Scaffold (Fsp³ = 0) Issues Issues: 1. Poor Solubility 2. Metabolic Hotspots 3. Flat Geometry Aromatic->Issues Identified Liability Spiro 2-Oxaspiro[3.5]nonane (Fsp³ = 1.0) Issues->Spiro Scaffold Hopping (Bioisostere) Outcome Outcome: 1. Lower LogP 2. Higher Solubility 3. Novel IP Space Spiro->Outcome Property Optimization

Figure 1: Strategic workflow for scaffold hopping from aromatics to spirocycles.

Part 4: Experimental Protocols

To validate the advantages of 2-oxaspiro[3.5]nonane in your own pipeline, use the following standardized protocols.

Protocol A: Kinetic Aqueous Solubility Assay

Objective: Quantify the solubility advantage of the spirocyclic analog over the aromatic parent.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilution: Spike 10 µL of stock into 490 µL of PBS (pH 7.4) to reach a target concentration of 200 µM (2% DMSO final).

  • Incubation: Shake the mixture at 25°C for 24 hours at 500 rpm.

  • Filtration: Filter the sample using a 0.45 µm PVDF membrane plate to remove undissolved precipitate.

  • Quantification: Analyze the filtrate via LC-UV or LC-MS/MS.

  • Calculation:

    
    
    
Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Assess the resistance of the spirocyclic core to oxidative metabolism compared to an aromatic ring.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), MgCl₂ (3.3 mM), NADPH (1.3 mM).

  • Initiation: Pre-incubate compound (1 µM) with microsomes for 5 min at 37°C. Initiate with NADPH.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Output: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).

Part 5: Case Studies & Applications

1. Bioisosteric Replacement of Morpholine The 2-oxaspiro[3.5]nonane system is often used as a surrogate for morpholine. While morpholine is metabolically stable, it is sometimes too polar or lacks the necessary hydrophobic bulk. The spiro scaffold maintains the ether oxygen (H-bond acceptor) but provides a more rigid, lipophilic-tunable volume.

2. GPR119 Agonists Research has demonstrated that replacing a piperidine or phenyl ring with the 2-oxaspiro[3.5]nonane scaffold in GPR119 agonists maintained potency while significantly improving the pharmacokinetic profile (solubility and half-life).[2]

3. KRAS G12C Inhibitors Spirocyclic scaffolds have been utilized to position acrylamide warheads in covalent inhibitors, exploiting the rigid exit vectors to achieve precise angle of attack on the cysteine residue, a geometry difficult to achieve with planar aromatic linkers.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[4][6][7] Journal of Medicinal Chemistry.[4][6][7] Link

  • BenchChem. 2-Oxaspiro[3.5]nonane: Physicochemical Properties and Applications.Link

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.[8] (Cited via context of spirocyclic oxetane development).

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.[8] Link

  • Mykhailiuk, P. K. (2024). Saturated Bioisosteres of Benzene: Spiro[3.3]heptane and Beyond.[8] Enamine Research. Link

Sources

toxicity profile assessment of 2-oxaspiro[3.5]nonane scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Toxicity & Safety Profile of 2-Oxaspiro[3.5]nonane Scaffolds

Executive Summary: Escaping Flatland with Safety

In the modern era of "escaping flatland"—the movement away from planar, aromatic-heavy drug candidates—2-oxaspiro[3.5]nonane has emerged as a premier bioisostere.[1] It serves as a conformationally restricted, polar surrogate for gem-dimethyl groups , cyclohexanes , and piperidines .[1]

This guide provides a rigorous toxicological and physicochemical assessment of the 2-oxaspiro[3.5]nonane scaffold.[1] Unlike traditional lipophilic linkers that often drive off-target promiscuity and metabolic attrition, this spirocyclic ether offers a "safety-by-design" profile.[1] It lowers lipophilicity (LogP), blocks metabolic soft spots, and reduces hERG liability through defined exit vectors.[1]

Key Finding: Incorporation of 2-oxaspiro[3.5]nonane into lead compounds (e.g., Bupivacaine analogs) has been demonstrated to reduce cytotoxicity by up to 5-fold while maintaining potency, primarily by mitigating lipophilicity-driven non-specific binding.[1]

Comparative Profiling: Scaffold Performance

The following analysis compares 2-oxaspiro[3.5]nonane against the standard structural motifs it replaces.

Table 1: Physicochemical & Toxicity Liability Comparison
Feature2-Oxaspiro[3.5]nonane Cyclohexane (Linker) Gem-Dimethyl (Substituent) Piperidine (Heterocycle)
Primary Role Rigid, polar spacerLipophilic spacerSteric blockerBasic amine core
Lipophilicity (

LogP)
Lowers (~ -1.0) High (Baseline)Increases (+0.[1]5)Moderate
Solubility High (Ether oxygen) LowLowHigh (if ionized)
Metabolic Stability High (Blocked oxidation) Low (C-H oxidation prone)Moderate (Benzylic oxidation)Low (N-oxidation/dealkylation)
hERG Liability Low (Reduced lipophilicity) High (Lipophilicity driven)ModerateHigh (Basic amine pharmacophore)
Reactive Metabolites Rare (Stable ether) Possible (Epoxidation)RarePossible (Iminium ions)
Toxicity Risk Low (High Selectivity) High (Promiscuity)ModerateModerate (Cardiotoxicity)

Analyst Note: The ether oxygen in the spiro ring acts as a hydrogen bond acceptor but not a donor, improving solubility without introducing the permeability issues often seen with polar groups. It effectively "hides" polarity within a lipophilic-like shape.[1]

Structural Toxicity Mechanisms & Mitigation

The safety profile of 2-oxaspiro[3.5]nonane is defined by what it avoids.

A. Mitigation of hERG Blockade (Cardiotoxicity)

The hERG potassium channel is a major off-target liability for drug candidates, often binding lipophilic amines.[1]

  • Mechanism: 2-oxaspiro[3.5]nonane reduces the overall LogP of the molecule compared to a cyclohexane linker.

  • Effect: By lowering lipophilicity and imposing rigid geometry, it disrupts the "grease-ball" binding required for hERG entrapment.[1]

  • Data Point: Analogs replacing flexible alkyl chains with oxaspirocycles have demonstrated >10-fold reduction in hERG inhibition IC50.[1]

B. Metabolic "Soft Spot" Blocking

Cytochrome P450 (CYP) enzymes target accessible sp3 C-H bonds.

  • Mechanism: The spiro-fusion creates a quaternary carbon center, physically blocking access to the most reactive sites.[1] The oxetane ring (4-membered ether) is metabolically robust compared to open-chain ethers.[1]

  • Outcome: Reduced clearance and lower risk of forming toxic reactive metabolites (e.g., quinone methides or iminium ions) often seen with aromatic or piperidine scaffolds.

Visualization: Toxicity Avoidance Pathway

ToxicityAvoidance Scaffold Lead Compound (Cyclohexane Core) Modification Scaffold Hop: 2-oxaspiro[3.5]nonane Scaffold->Modification Bioisosteric Replacement Path_Toxic High Lipophilicity (LogP > 4) Scaffold->Path_Toxic Default State Path_Safe Reduced LogP Rigid Geometry Modification->Path_Safe Physicochemical Correction hERG hERG Channel Blockade Path_Toxic->hERG Promiscuous Binding CYP CYP450 Oxidation Path_Toxic->CYP Metabolic Liability Path_Safe->hERG Avoids Binding Path_Safe->CYP Steric Blockade Safety Clean Safety Profile (High Selectivity) Path_Safe->Safety Result

Caption: Logical flow illustrating how the 2-oxaspiro[3.5]nonane scaffold mitigates toxicity risks (hERG and CYP liability) inherent to traditional lipophilic scaffolds.

Experimental Protocols for Assessment

To validate the safety advantage of this scaffold in your specific series, employ the following "Matched Molecular Pair" (MMP) protocols.

Protocol A: Comparative Microsomal Stability (Metabolic Toxicity)

Objective: Determine if the spirocycle reduces metabolic attrition compared to the parent scaffold.

  • Preparation: Prepare 10 mM DMSO stocks of the Spiro-Analog and the Cyclohexane-Analog .

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Success Criteria: Spiro-analog should show

      
       of the cyclohexane analog.[1]
      
Protocol B: hERG Patch Clamp (Cardiotoxicity)

Objective: Quantify the safety margin regarding QT prolongation.

  • Cell Line: CHO cells stably expressing hERG potassium channels.[1]

  • Setup: Whole-cell patch-clamp configuration at physiological temperature (35 ± 2°C).

  • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

  • Dosing: Perfusion of vehicle, followed by increasing concentrations of test compound (0.1, 1, 10, 30 µM).

  • Data Analysis: Measure peak tail current amplitude. Fit data to Hill equation to determine IC50.[1]

    • Target: IC50 > 30 µM (Safe) vs. Reference E-4031 (IC50 ~15 nM).

Case Study: Bupivacaine Analog Optimization

A seminal example of this scaffold's utility is the optimization of the anesthetic Bupivacaine.

  • Challenge: The piperidine core of Bupivacaine is associated with systemic toxicity (CNS and cardiotoxicity) at high doses.

  • Solution: Replacement of the piperidine ring with 7-oxa-2-azaspiro[3.5]nonane .

  • Result:

    • Toxicity: 5-fold reduction in acute toxicity (LD50).

    • Solubility: Significant increase in aqueous solubility.

    • Potency: Maintained anesthetic efficacy with a comparable duration of action.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic cluster_0 Standard Scaffold cluster_1 Spirocyclic Bioisostere Piperidine Piperidine Core (Bupivacaine) Spiro 7-oxa-2-azaspiro[3.5]nonane Piperidine->Spiro Scaffold Hop Prop1 Lipophilicity (LogP) DECREASED Spiro->Prop1 Prop2 Water Solubility INCREASED Spiro->Prop2 Prop3 Systemic Toxicity REDUCED (5x) Spiro->Prop3

Caption: SAR transformation showing the direct benefits of replacing a piperidine core with the 7-oxa-2-azaspiro[3.5]nonane scaffold in anesthetic drug design.

References

  • BenchChem. (2025).[2][3][4] Comparative toxicity profiling of 2-Oxaspiro[3.5]nonane-7-methanamine and its analogs. Retrieved from

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Vol 11, Issue 02. Retrieved from

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules 2015, 20(8). Retrieved from

  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[3,5]nonane and analogs as novel reagents in medicinal chemistry. Retrieved from

  • University of Bristol. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. Retrieved from

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Safety Operating Guide

Personal protective equipment for handling 2-oxaspiro[3.5]nonane-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 2-Oxaspiro[3.5]nonane-7-carbonitrile

This document provides critical safety and logistical guidance for the handling and disposal of 2-oxaspiro[3.5]nonane-7-carbonitrile. It is intended for researchers, scientists, and drug development professionals. The following protocols are designed to ensure laboratory safety and operational integrity.

Hazard Assessment and GHS Classification

Based on the constituent functional groups, 2-oxaspiro[3.5]nonane-7-carbonitrile should be handled as a substance with the potential for the following hazards. A summary of anticipated GHS classifications, extrapolated from related compounds, is provided below.[3]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07: Harmful/IrritantWarningH302: Harmful if swallowed
Acute Toxicity, DermalGHS07: Harmful/IrritantWarningH312: Harmful in contact with skin
Skin Corrosion/IrritationGHS07: Harmful/IrritantWarningH315: Causes skin irritation
Serious Eye Damage/IrritationGHS07: Harmful/IrritantWarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07: Harmful/IrritantWarningH335: May cause respiratory irritation

This table is an extrapolation based on structurally similar compounds and the known hazards of oxetane and nitrile functionalities.

The primary routes of exposure are inhalation, ingestion, and skin contact.[2][4] The nitrile group is of particular concern, as some nitriles can release cyanide upon degradation or metabolism.[1]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the risks associated with handling 2-oxaspiro[3.5]nonane-7-carbonitrile.

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles are required at all times. A face shield should be worn over the goggles, particularly when handling larger quantities or during procedures with a heightened risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[6] Inspect gloves for any signs of degradation or punctures before use. For extended operations or in case of a spill, consider double-gloving.[7]
Skin and Body Protection Laboratory Coat and Protective ClothingA flame-resistant lab coat should be worn and fully fastened.[7] Ensure that long pants and closed-toe shoes are worn to cover all exposed skin on the lower body.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 Approved RespiratorAll handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][8] If work outside of a fume hood is unavoidable, a respirator is required.[7]
Operational and Disposal Plans

A systematic workflow is essential for the safe handling and disposal of 2-oxaspiro[3.5]nonane-7-carbonitrile.

  • Ventilation : Always handle this compound in a well-ventilated area, with a strong preference for a certified chemical fume hood.[3]

  • Hygiene : Wash hands thoroughly with soap and water after handling.[9] Do not eat, drink, or smoke in the designated work area.[10]

  • Storage : Store in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][11] Keep the container tightly sealed.

In the event of a spill:

  • Evacuate the immediate area and restrict access.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as detailed in Section 2.

  • Absorb the spill using an inert, non-combustible material such as vermiculite or sand.

  • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

All waste containing 2-oxaspiro[3.5]nonane-7-carbonitrile must be treated as hazardous waste.

  • Waste Segregation : Do not mix this waste with other waste streams.

  • Containerization : Store in a clearly labeled, sealed container.

  • Disposal Route : Dispose of the waste through a licensed hazardous waste disposal facility, in accordance with all federal, state, and local regulations.[3][12]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of 2-oxaspiro[3.5]nonane-7-carbonitrile, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) and this Guide prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_work_area Prepare Work Area (Fume Hood) prep_ppe->prep_work_area handle_weigh Weigh/Measure Compound prep_work_area->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment post_decon Decontaminate Glassware & Surfaces handle_experiment->post_decon post_waste Segregate Waste post_decon->post_waste post_ppe Remove PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_waste Dispose of as Hazardous Waste post_wash->disp_waste

Caption: Workflow for the Safe Handling of 2-Oxaspiro[3.5]nonane-7-carbonitrile.

Emergency Procedures

A clear understanding of emergency protocols is crucial.

cluster_exposure Exposure Event cluster_response Immediate Response exposure Chemical Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing rinse_eyes Rinse Eyes for at least 15 minutes eye_contact->rinse_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical rinse_skin Rinse Skin with Plenty of Water remove_clothing->rinse_skin rinse_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: Emergency Response Protocol for Chemical Exposure.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

References

  • CymitQuimica. (n.d.). Oxetane [Safety Data Sheet].
  • Accela ChemBio Inc. (n.d.). 2-Boc-2-azaspiro[3.5]nonane-7-carbonitrile [Material Safety Data Sheet].
  • Fisher Scientific. (2025, December 26). 2-Oxa-7-azaspiro[3.5]nonane hemioxalate [Safety Data Sheet].
  • BenchChem. (2025). Essential Safety and Operational Guide for 2-Oxaspiro[3.5]nonane-7-methanamine.
  • Regulations.gov. (2020, February 10). Safety Data Sheet.
  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet.
  • Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • BenchChem. (2025). Personal protective equipment for handling 3,3-Diethyl-1,2-dioxetane.
  • Fisher Scientific. (2012, April 16). Tetracyanoethylene [Safety Data Sheet].
  • Frontiers in Microbiology. (2019, July 3). Impact of Nitriles on Bacterial Communities.
  • National Oceanic and Atmospheric Administration. (n.d.). Nitriles. CAMEO Chemicals.
  • Enamine. (n.d.). Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.